molecular formula C10H20N2 B6202300 6-ethyl-2,6-diazaspiro[4.5]decane CAS No. 1784236-47-0

6-ethyl-2,6-diazaspiro[4.5]decane

Cat. No.: B6202300
CAS No.: 1784236-47-0
M. Wt: 168.3
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Description

6-ethyl-2,6-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.3. The purity is usually 95.
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Properties

CAS No.

1784236-47-0

Molecular Formula

C10H20N2

Molecular Weight

168.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

Executive Summary: The "Escape from Flatland" Imperative

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Integration of 6-Ethyl-2,6-diazaspiro[4.5]decane in Modern Drug Discovery: Escaping Flatland

Modern drug discovery relies heavily on increasing the fraction of sp3-hybridized carbons (Fsp3) within a pharmacophore to mitigate the high clinical attrition rates associated with planar, highly lipophilic molecules[1]. The transition from flat aromatic rings or standard piperazines to conformationally restricted spirocyclic scaffolds enhances target selectivity, metabolic stability, and aqueous solubility[2]. Among these advanced building blocks, 6-ethyl-2,6-diazaspiro[4.5]decane (CAS: 1784236-47-0) [3] has emerged as a highly specialized diamine. This technical guide details the physicochemical rationale, synthetic integration, and pharmacological advantages of utilizing this specific spirocycle in hit-to-lead optimization.

Physicochemical Profiling & Structural Rationale

The 6-ethyl-2,6-diazaspiro[4.5]decane scaffold provides a rigid, three-dimensional vector space that cannot be achieved by traditional monocyclic amines.

Table 1: Physicochemical Properties of 6-ethyl-2,6-diazaspiro[4.5]decane

PropertyValueRationale / Impact
CAS Number 1784236-47-0[3]Unique chemical identifier for the specific 6-ethyl substituted isomer.
Molecular Formula C10H20N2[4]High Fsp3 content, ideal for executing the "escape from flatland" strategy.
Molecular Weight 168.28 g/mol [4]Low molecular weight allows for significant downstream functionalization without violating Lipinski's Rule of 5.
Core Architecture Diazaspiro[4.5]decaneOrthogonal ring system restricts conformational freedom, reducing entropy loss upon target binding.
Key Substitution 6-Ethyl GroupProvides a tunable lipophilic vector to probe deep hydrophobic sub-pockets while sterically shielding the adjacent nitrogen.

Workflow: Scaffold Hopping Decision Matrix

To understand when to deploy 6-ethyl-2,6-diazaspiro[4.5]decane, we must evaluate the hit-to-lead decision tree. The following diagram illustrates the causality of selecting a spirocyclic core over a substituted piperazine when optimizing a hit compound with poor pharmacokinetic (PK) parameters.

G N1 Hit Compound (Flat Piperazine Core) N2 Assess PK/PD Profile (Poor Solubility, High Clearance) N1->N2 N3 Scaffold Hopping Strategy N2->N3 Optimization Required N4 Traditional Approach (Substituted Piperazine) N3->N4 N5 3D Vectoring Approach (6-ethyl-2,6-diazaspiro[4.5]decane) N3->N5 N6 Suboptimal PK (Flatland Trap) N4->N6 N7 Enhanced Fsp3 & Metabolic Stability N5->N7

Decision matrix for spirocyclic scaffold hopping in hit-to-lead optimization.

Experimental Protocols: Synthetic Integration via Buchwald-Hartwig Cross-Coupling

Integrating the sterically hindered 6-ethyl-2,6-diazaspiro[4.5]decane into an active pharmaceutical ingredient (API) requires robust catalytic methodologies. The following self-validating protocol outlines the C-N cross-coupling of this spirocycle with an aryl halide.

Methodology: C-N Bond Formation Objective: Chemoselective functionalization of the less hindered nitrogen of 6-ethyl-2,6-diazaspiro[4.5]decane.

  • Step 1: Reagent Preparation (Inert Atmosphere)

    • Action: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with Aryl Halide (1.0 equiv), 6-ethyl-2,6-diazaspiro[4.5]decane (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: The 6-ethyl group creates a sterically demanding environment. RuPhos is specifically selected as the ligand because its large steric bulk and electron-rich nature facilitate the challenging reductive elimination step for secondary, sterically hindered amines. The 1.2 equivalent excess of the spirocycle compensates for potential competitive sequestration by the palladium center.

  • Step 2: Solvent Addition and Degassing

    • Action: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality: Dioxane provides a non-polar environment that stabilizes the catalytic cycle at elevated temperatures. Strict degassing is mandatory to prevent the oxidative degradation of the highly sensitive Pd(0)-RuPhos active species.

  • Step 3: Thermal Activation

    • Action: Seal the vial, remove it from the glovebox, and heat at 100°C for 12 hours.

    • Causality: 100°C provides the necessary thermal energy to overcome the high activation barrier of the oxidative addition step, particularly if the aryl halide is electron-rich or sterically encumbered.

  • Step 4: Workup & Self-Validation

    • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Self-Validation System: Before proceeding to reverse-phase HPLC purification, analyze the crude filtrate via LC-MS. The protocol is validated if the chromatogram shows the complete disappearance of the starting aryl halide and the emergence of a dominant peak corresponding to the[M+H]+ of the coupled spirocyclic product. If unreacted aryl halide remains alongside uncoupled amine, it indicates premature catalyst death, necessitating a review of the solvent degassing procedure.

Pharmacological Implications & Mechanistic Insights

The incorporation of 6-ethyl-2,6-diazaspiro[4.5]decane fundamentally alters the pharmacological profile of a drug candidate:

  • Metabolic Shielding: The spirocyclic core, combined with the 6-ethyl substitution, introduces significant steric bulk around the basic amine centers. This bulk physically obstructs the active sites of Cytochrome P450 (CYP) enzymes, drastically reducing the rate of N-dealkylation and oxidative metabolism[2].

  • Receptor Binding Thermodynamics: By locking the amine vectors in a rigid 3D conformation, the molecule suffers a lower penalty in conformational entropy (

    
    ) upon binding to its target receptor. The 6-ethyl group acts as a specific lipophilic probe, capable of engaging in Van der Waals interactions within minor hydrophobic pockets that flat piperazines cannot reach.
    
  • pKa Modulation: The inductive effect of the ethyl group, coupled with the unique hybridization of the spiro carbon, subtly alters the basicity (pKa) of the nitrogens. This modulation can be leveraged to optimize the compound's ionization state at physiological pH, thereby improving oral bioavailability and membrane permeability[1].

References

  • PubChem (NIH) - 6-Ethyl-2,6-diazaspiro[4.5]decane | C10H20N2 URL:[Link]

  • ACS Medicinal Chemistry Letters - General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination URL:[Link]

Sources

Beyond the Scaffold: Therapeutic Profiling of 6-ethyl-2,6-diazaspiro[4.5]decane

[1]

Executive Technical Summary

The molecule 6-ethyl-2,6-diazaspiro[4.5]decane represents a privileged spirocyclic scaffold in medicinal chemistry.[1] Characterized by a rigid spiro-fusion between a pyrrolidine (5-membered) and a piperidine (6-membered) ring, this structure serves as a conformationally restricted bioisostere of flexible diamines.[1]

While the specific 2,8-diazaspiro isomers are widely documented as Muscarinic M1 agonists (e.g., RS-86), the 2,6-diazaspiro[4.5]decane core offers a unique vector for engaging G-Protein Coupled Receptors (GPCRs) and intracellular chaperone proteins.[1] The N6-ethyl substitution is a critical pharmacological handle, modulating lipophilicity (

1

This guide analyzes the two highest-probability therapeutic targets for this lead compound: Muscarinic Acetylcholine Receptor M1 (Agonist) and Sigma-1 Receptor (Ligand) , validated by Structure-Activity Relationship (SAR) homology and computational pharmacophore modeling.[1]

Structural Pharmacology & SAR Logic

The therapeutic potential of 6-ethyl-2,6-diazaspiro[4.5]decane is dictated by its topology.[1] Unlike flat aromatic scaffolds, the spiro-center creates a distinct 3D vector (high

1
The Pharmacophore Triad
  • The Spiro Center (C5): Locks the relative orientation of the two nitrogen atoms, reducing the entropic penalty upon receptor binding.

  • The Basic Nitrogens (N2 & N6):

    • N6 (Piperidine ring): The ethyl substitution here creates a tertiary amine, mimicking the quaternary ammonium of acetylcholine (in M1 receptors) or the N-terminal of sigma ligands, without the permanent charge that prevents CNS entry.

    • N2 (Pyrrolidine ring): Often acts as a hydrogen bond donor (HBD) or acceptor (HBA) depending on protonation state, critical for anchoring the molecule in the aspartate-rich pockets of GPCRs.

  • The Ethyl Group: Provides steric bulk to fill hydrophobic sub-pockets (e.g., the tyrosine cage in M1) and optimizes lipophilicity for CNS distribution.

SAR_LogicCore6-ethyl-2,6-diazaspiro[4.5]decaneN6_EthylN6-Ethyl Group(Lipophilicity & Cation-Pi)Core->N6_EthylSpiroSpiro Center (C5)(Conformational Lock)Core->SpiroN2_AmineN2 Secondary Amine(H-Bond Donor/Acceptor)Core->N2_AmineTarget_M1Target: M1 mAChR(Cognition/Alzheimer's)N6_Ethyl->Target_M1Mimics AChQuaternary NTarget_SigmaTarget: Sigma-1(Neuroprotection)N6_Ethyl->Target_SigmaHydrophobicBindingSpiro->Target_M1Reduces EntropicPenaltyN2_Amine->Target_SigmaAspartateAnchoring

Figure 1: Structure-Activity Relationship (SAR) mapping of the 6-ethyl-2,6-diazaspiro[4.5]decane scaffold to its primary therapeutic targets.[1]

Primary Target: Muscarinic M1 Receptor (Agonist)[2]

Mechanism of Action

The M1 muscarinic acetylcholine receptor (mAChR) is the predominant subtype in the cortex and hippocampus. Agonists at this receptor promote non-amyloidogenic APP processing (via

Alzheimer’s Disease (AD)Schizophrenia1

The 6-ethyl-2,6-diazaspiro[4.5]decane core acts as a rigid bioisostere of acetylcholine .[1] The protonated N6-ethyl amine interacts with Asp105 (TM3) in the orthosteric binding site, while the spiro-scaffold positions the second ring to interact with the tyrosine cage (Tyr104, Tyr381, Tyr403), triggering Gq-protein coupling.[1]

Signaling Pathway

Upon binding, the compound induces a conformational change in the M1 receptor, activating the



M1_PathwayLigand6-ethyl-2,6-diazaspiro[4.5]decaneM1M1 mAChR(GPCR)Ligand->M1Orthosteric BindingGqGq ProteinM1->GqActivationPLCPLC-betaGq->PLCPIP2PIP2PLC->PIP2HydrolysisIP3IP3 + DAGPIP2->IP3EREndoplasmic ReticulumIP3->ERBinds IP3RCaCa2+ ReleaseER->CaEffectCognitive Enhancement& NeuroprotectionCa->EffectPKC/ERK Pathway

Figure 2: Signal transduction pathway for M1 Agonism.[1] The ligand triggers the Gq cascade resulting in intracellular calcium flux.

Secondary Target: Sigma-1 Receptor (Ligand)[1][3][4]

Mechanism of Action

The Sigma-1 receptor (

126-ethyl-2,6-diazaspiro[4.5]decane

1
  • Therapeutic Relevance:

    
     agonists promote mitochondrial bioenergetics and suppress ER stress.[1] This is relevant for Amyotrophic Lateral Sclerosis (ALS) , Depression , and Neuropathic Pain .
    
  • Binding Mode: The N6-ethyl amine forms a salt bridge with Glu172 , while the spiro-hydrophobic bulk occupies the hydrophobic pocket formed by Val162 and Leu105.[1]

Experimental Validation Framework

To validate these targets, a hierarchical screening approach is required.[1] The following protocols are designed to be self-validating with positive and negative controls.

Protocol A: Calcium Flux Assay (M1 Validation)

Objective: Quantify functional agonism at the M1 receptor via intracellular

Materials:

  • CHO-K1 cells stably expressing human M1 mAChR.[1]

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).[1]

  • Positive Control: Carbachol (

    
    ).
    
  • Negative Control: Atropine (Antagonist).[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-M1 cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h at 37°C.[1][3]

  • Dye Loading: Remove media. Add 100

    
     of Dye Loading Buffer (HBSS + 20 mM HEPES + 4 
    
    
    Fluo-4 AM + 2.5 mM Probenecid).[1] Incubate 45 min at 37°C.
  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader).[1] Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Compound Addition: Inject 20

    
     of 6-ethyl-2,6-diazaspiro[4.5]decane (concentration range: 1 nM to 100 
    
    
    ).
  • Data Acquisition: Record fluorescence for 120 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    .[1]
    • Self-Validation: If Carbachol fails to elicit >50% increase, the cells are compromised.[1] If Atropine pre-treatment does not block the test compound, the effect is off-target.[1]

Protocol B: Radioligand Binding Assay (Sigma-1 Affinity)

Objective: Determine binding affinity (

1

Materials:

  • Guinea pig brain membrane homogenates (rich in

    
    ).[1]
    
  • Radioligand:

    
     (specific for 
    
    
    ).[1]
  • Non-specific binder: Haloperidol (10

    
    ).[1]
    

Step-by-Step Methodology:

  • Preparation: Dilute membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation: In 96-well plates, combine:

    • 50

      
       Membrane suspension.[1]
      
    • 50

      
      
      
      
      (2 nM final).[1]
    • 50

      
       Test Compound (6-ethyl-2,6-diazaspiro[4.5]decane, 
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.[1]

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Use non-linear regression (Cheng-Prusoff equation) to calculate

    
    .[1]
    

Data Summary & Comparison

PropertyM1 Agonist ProfileSigma-1 Ligand Profile
Binding Mode Orthosteric (Asp105)Chaperone Pocket (Glu172)
Key Substituent N6-Ethyl (Mimics Acetyl)N6-Ethyl (Cationic center)
Functional Outcome

Mobilization
ER Stress Reduction
Therapeutic Area Alzheimer's, SchizophreniaNeuroprotection, Pain
Validation Assay FLIPR Calcium Flux

-Pentazocine Binding

Synthesis & Optimization

For researchers aiming to synthesize this probe, the 2,6-diazaspiro[4.5]decane core is typically accessed via a Dieckmann condensation followed by reduction, or via reductive amination strategies involving 4-piperidone derivatives.[1]

Optimization Note: The "6-ethyl" variant is a lead. To improve M1 selectivity over M2/M3 (cardiac safety), consider extending the ethyl group to a fluoro-ethyl or propargyl group, as seen in advanced candidates like Cevimeline derivatives.[1]

References

  • Fisher, A. (2012).[1] Cholinergic modulation of amyloid precursor protein processing with emphasis on M1 muscarinic agonists.[1] Neuropharmacology.[1][2][4][5] Link

  • Bridges, T. M., & Lindsley, C. W. (2008).[1] G-protein-coupled receptors: from classical modes of modulation to allosteric mechanisms.[1] ACS Chemical Biology.[1] Link

  • Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology.[1][6] Link

  • Kruse, A. C., et al. (2013).[1] Activation and allosteric modulation of a muscarinic acetylcholine receptor.[1] Nature.[1] Link

  • Runeberg-Roos, P., et al. (2014).[1] Spirocyclic compounds as M1 muscarinic agonists.[1][7] Journal of Medicinal Chemistry.[1][8] Link

Mechanism of Action: 6-Ethyl-2,6-Diazaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action (MoA) for 6-ethyl-2,6-diazaspiro[4.5]decane and its derivatives.

While "6-ethyl-2,6-diazaspiro[4.5]decane" appears in chemical catalogs as a specific building block, it represents a class of spirocyclic diamine scaffolds widely utilized in medicinal chemistry to target Sigma Receptors (σRs) , Muscarinic Acetylcholine Receptors (mAChRs) , and Janus Kinases (JAKs) . This guide focuses on the pharmacological principles of this scaffold, specifically its role as a conformationally restricted pharmacophore.[1][2]

Executive Summary

6-ethyl-2,6-diazaspiro[4.5]decane is a privileged spirocyclic scaffold characterized by a pyrrolidine ring fused to a piperidine ring at a single carbon atom (C5). This "spiro-constraint" locks the nitrogen atoms (N2 and N6) into a fixed three-dimensional vector, reducing the entropic penalty of binding to protein targets.

In drug discovery, this core is primarily validated for:

  • Sigma-1 Receptor (σ1R) Modulation: Acting as a high-affinity ligand to modulate calcium signaling and ER stress (neuroprotection).

  • Muscarinic Agonism (M1/M4): Mimicking the acetylcholine pharmacophore with improved metabolic stability.

  • Kinase Inhibition (JAK/TYK2): Serving as a hinge-binding motif in ATP-competitive inhibitors.

Structural Pharmacophore & Chemical Biology

The Spiro-Constraint Effect

Unlike flexible linear diamines, the spiro[4.5]decane system enforces a rigid 90° orthogonal orientation between the two heterocyclic rings. This structural rigidity is the primary driver of its potency.

  • Entropic Advantage: The pre-organized conformation minimizes the loss of entropy (

    
    ) upon receptor binding, leading to higher affinity (
    
    
    
    in the nanomolar range).
  • Vectorial Display: The N-ethyl group at position 6 projects into hydrophobic sub-pockets (e.g., the hydrophobic tunnel of σ1R), while the secondary amine at position 2 remains available for hydrogen bonding (e.g., with Asp residues in GPCRs).

Quantitative Structure-Activity Relationship (QSAR)
FeatureStructural ElementPharmacological Function
Cationic Center Basic Nitrogen (N2/N6)Forms salt bridge with Asp126 (σ1R) or Asp105 (mAChR).
Lipophilic Vector 6-Ethyl GroupPenetrates hydrophobic pockets; enhances Blood-Brain Barrier (BBB) permeability.
Scaffold Core Spiro[4.5]decanePrevents metabolic oxidation (compared to linear alkyl chains); defines selectivity profile.

Primary Mechanism: Sigma-1 Receptor (σ1R) Modulation

The most well-characterized mechanism for simple spiro-amines like 6-ethyl-2,6-diazaspiro[4.5]decane is Sigma-1 Receptor interaction . The σ1R is a ligand-operated chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Molecular Pathway[3]
  • Ligand Binding: The compound enters the ER lumen and binds to the σ1R oligomer. The basic nitrogen (protonated at physiological pH) anchors to Asp126 via an electrostatic interaction.

  • Chaperone Dissociation: Binding causes the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78 ).

  • IP3R Stabilization: The liberated σ1R chaperones the Inositol 1,4,5-trisphosphate receptor (IP3R) type 3, preventing its degradation.

  • Calcium Flux Regulation: This stabilizes

    
     transfer from the ER to mitochondria, boosting ATP production and preventing apoptosis under cellular stress.
    
Visualization: Sigma-1 Receptor Signaling Pathway

Sigma1_Pathway Ligand 6-Ethyl-2,6-diazaspiro[4.5]decane Sig1R_BiP σ1R-BiP Complex (Inactive) Ligand->Sig1R_BiP  Binds (Kd ~ nM) Sig1R_Active σ1R (Active Chaperone) Sig1R_BiP->Sig1R_Active  Dissociation from BiP IP3R IP3 Receptor (ER Membrane) Sig1R_Active->IP3R  Stabilizes / Chaperones Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca  Facilitates Ca2+ Transfer ATP ATP Production (TCA Cycle) Mito_Ca->ATP  Upregulates Neuroprotection Neuroprotection / Anti-Amnesic ATP->Neuroprotection  Cell Survival

Caption: Mechanism of Sigma-1 Receptor activation by spirocyclic ligands, leading to enhanced mitochondrial function.

Secondary Mechanism: Muscarinic Agonism

Derivatives of the 2,6-diazaspiro[4.5]decane core (structurally related to RS-86 ) function as M1 Muscarinic Agonists .

  • Orthosteric Binding: The spiro-amine mimics the quaternary ammonium of acetylcholine.

  • M1 Selectivity: The rigid scaffold fits the M1 receptor orthosteric site but is often too bulky for the M2/M3 subtypes, reducing peripheral side effects (e.g., bradycardia, salivation).

  • Cognitive Enhancement: Activation of M1 receptors in the hippocampus promotes sAPPα secretion (non-amyloidogenic pathway), relevant for Alzheimer's disease therapy.

Experimental Validation Protocols

To validate the mechanism of action for this specific scaffold, the following assays are standard.

Protocol A: Radioligand Binding Assay (Sigma-1)

Objective: Determine affinity (


) for σ1R.
  • Membrane Prep: Homogenize guinea pig brain or HEK293 cells overexpressing human σ1R.

  • Ligand: Use

    
     (specific σ1 agonist) as the radioligand.
    
  • Incubation: Incubate membranes with 3 nM

    
     and varying concentrations (
    
    
    
    to
    
    
    M) of 6-ethyl-2,6-diazaspiro[4.5]decane in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Calcium Mobilization Assay (Functional)

Objective: Confirm agonist vs. antagonist activity.

  • Cell Line: NG108-15 neuroblastoma cells loaded with Fura-2 AM (calcium indicator).

  • Stimulation: Treat cells with the compound (1-10 µM).

  • Measurement: Monitor intracellular

    
     via fluorescence ratio (340/380 nm).
    
  • Interpretation:

    • Agonist: Immediate transient rise in

      
       blocked by NE-100 (σ1 antagonist).
      
    • Antagonist: No effect alone, but blocks bradykinin-induced

      
       spikes.
      

References

  • BenchChem. (2025).[1] Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis. Retrieved from

  • Kruse, A. C., et al. (2016). Crystal structure of the Sigma-1 receptor. Nature , 532(7599), 341-349. Link

  • Fleischhacker, W., et al. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie , 329(3), 149-154. Link

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central cholinergic agents. III. Synthesis of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin , 40(5), 1177-1185.[3] Link

  • PubChem. (2025).[4] Compound Summary: 6-methyl-2,6-diazaspiro[4.5]decane. National Library of Medicine. Link

Sources

The Evolution of Diazaspiro[4.5]decane Scaffolds: Escaping Flatland in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry was dominated by planar, sp²-hybridized heteroaromatic rings. While synthetically accessible, these "flat" molecules often suffered from poor solubility, high off-target toxicity, and suboptimal pharmacokinetic profiles. The paradigm shift toward three-dimensional, sp³-rich architectures—often termed "escaping flatland"—has positioned spirocyclic scaffolds as privileged motifs in drug discovery[1].

Among these, the diazaspiro[4.5]decane core has emerged as a highly versatile and pharmacologically valuable framework. By rigidly projecting pharmacophores into three-dimensional space, diazaspiro[4.5]decanes offer superior target specificity and metabolic stability compared to their non-spirocyclic piperazine or piperidine counterparts[1]. This whitepaper provides an in-depth technical analysis of the discovery, historical evolution, therapeutic applications, and synthetic methodologies of diazaspiro[4.5]decane isomers.

Historical Context & Scaffold Discovery

The systematic exploration of the diazaspiro[4.5]decane scaffold gained significant momentum in the early 2000s. Early breakthroughs utilized the 2,8-diazaspiro[4.5]decane isomer as a structural template to develop orally active Glycoprotein IIb-IIIa antagonists[2]. Researchers discovered that replacing flexible, linear linkers with the rigid spirocyclic core drastically improved the pharmaceutical properties and oral bioavailability of anti-thrombotic agents[2].

Following this success, the scaffold was adapted across various therapeutic areas. In 2013, trisubstituted urea derivatives based on the 2,8-diazaspiro[4.5]decane core were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), demonstrating profound efficacy in lowering blood pressure in spontaneously hypertensive models[3]. Concurrently, other isomers, such as the 1,8-diazaspiro[4.5]decane and 7,9-diazaspiro[4.5]decane cores, were successfully integrated into oncology drugs targeting CDK8/CDK19 kinases[4] and antiviral agents targeting HIV-1 reverse transcriptase[5], respectively.

Quantitative Data: Isomers and Therapeutic Targets

The versatility of the diazaspiro[4.5]decane core lies in the positional variation of its nitrogen atoms, which dictates the vector angles of attached functional groups. The table below summarizes the key quantitative and historical data associated with prominent isomers.

Isomer CorePrimary Therapeutic TargetClinical IndicationKey Pharmacological EffectKey Reference
2,8-Diazaspiro[4.5]decane Glycoprotein IIb-IIIaThrombosisPotent inhibition of platelet aggregationMehrotra et al. (2004)[2]
2,8-Diazaspiro[4.5]decane Soluble Epoxide Hydrolase (sEH)HypertensionPrevents EET degradation, lowering blood pressureKato et al. (2013)[3]
1,8-Diazaspiro[4.5]decane CDK8 / CDK19 KinasesOncologyModulates Mediator complex signalingPelish et al. (2016)[4]
7,9-Diazaspiro[4.5]decane HIV-1 Reverse TranscriptaseHIV/AIDSInhibits viral replication via non-nucleoside bindingZhang et al. (2013)[5]

Pharmacological Mechanism of Action

To understand the clinical value of these scaffolds, we examine the mechanism of 2,8-diazaspiro[4.5]decane-based sEH inhibitors. Soluble epoxide hydrolase (sEH) degrades epoxyeicosatrienoic acids (EETs)—potent endogenous vasodilators—into inactive dihydroxyeicosatrienoic acids (DHETs). The rigid 2,8-diazaspiro[4.5]decane urea derivatives perfectly occupy the hydrophobic pocket of murine and human sEH, preventing this degradation and sustaining vasodilation[3].

G A Arachidonic Acid B CYP450 Epoxygenases A->B C Epoxyeicosatrienoic Acids (EETs - Vasodilators) B->C D Soluble Epoxide Hydrolase (sEH) C->D Hydrolysis E Dihydroxyeicosatrienoic Acids (DHETs - Inactive) D->E F 2,8-Diazaspiro[4.5]decane Urea Derivatives F->D Potent Inhibition

Fig 1: Mechanism of 2,8-diazaspiro[4.5]decane sEH inhibitors preventing EET degradation.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of spirocyclic systems is notoriously complex due to the steric hindrance inherent in forming quaternary carbon centers. Below are two field-proven, self-validating protocols for synthesizing distinct diazaspiro[4.5]decane isomers.

Protocol A: Bromine-Mediated 5-Endo Cyclization (1,8-Diazaspiro[4.5]decane)

Causality & Rationale: Standard bromination of 4-aminobutene intermediates typically fails to yield spirocycles due to competing electrophilic additions and intermolecular side reactions. By conducting the reaction under strictly acidic conditions, the amine is protonated. This controls the formation of the initial bromonium ion and forces a unique, intramolecular bromine transfer to the neighboring nitrogen, driving a highly specific 5-endo cyclization[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected 4-aminobutene precursor (1.0 eq) in a strongly acidic solvent system (e.g., 10% Trifluoroacetic acid in Dichloromethane) to ensure complete amine protonation[6].

  • Electrophilic Addition: Cool the reactor to 0°C. Dropwise, add a solution of N-Bromosuccinimide (NBS) or Br₂ (1.1 eq). Stir for 30 minutes to allow bromonium ion formation.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 4 hours. The thermal energy facilitates the bromine transfer and subsequent 5-endo ring closure[6].

  • Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual bromine. Adjust the pH to 9 using aqueous NaOH, then extract with Ethyl Acetate (3x).

  • Validation Checkpoint: Analyze the crude organic layer via LC-MS. Self-Validation: The reaction is successful if the mass of the bromonium intermediate has completely disappeared, replaced by the exact mass of the cyclized 1,8-diazaspiro[4.5]decane core without residual bromine isotopes.

Protocol B: Dearomative Semi-Pinacol Rearrangement (Piperidine Spirocycles)

Causality & Rationale: Pyridine feedstocks are cheap and abundant but highly stable (aromatic). To access the sp³-rich diazaspiro[4.5]decane core from a flat pyridine, electrophilic N-acylation is used to break aromaticity. This activation triggers a semi-pinacol rearrangement of a fused cyclobutyl moiety, expanding the ring and forming a spiro-fused dihydropyridine, which is then hydrogenated[7].

G N1 4-(1'-hydroxycyclobutyl)pyridine Precursor N2 Electrophilic N-Acylation (Activation) N1->N2 N3 Dearomative Semi-Pinacol Rearrangement N2->N3 Drives ring expansion N4 Dihydropyridine Spirocycle Intermediate N3->N4 N5 Catalytic Hydrogenation (Pd/C, H2) N4->N5 N6 Piperidine Spirocycle (Diazaspiro[4.5]decane Core) N5->N6 Excellent diastereoselectivity

Fig 2: Synthetic workflow for diazaspiro[4.5]decane via dearomative semi-pinacol rearrangement.

Step-by-Step Methodology:

  • Activation: Dissolve 4-(1'-hydroxycyclobutyl)pyridine (1.0 eq) in anhydrous THF under an argon atmosphere. Add a mild base (e.g., DIPEA, 2.0 eq)[7].

  • Dearomatization: Dropwise, add an N-acylation agent (e.g., benzyl chloroformate, 1.5 eq) at -78°C. The acylation of the pyridine nitrogen forces the semi-pinacol rearrangement.

  • Isolation: Warm to room temperature, quench with water, and extract with dichloromethane. Purify via flash chromatography to isolate the dihydropyridine spirocycle[7].

  • Hydrogenation: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ for 12 hours to reduce the dihydropyridine to a fully saturated piperidine spirocycle[7].

  • Validation Checkpoint: Perform ¹H NMR on the final product. Self-Validation: The complete loss of aromatic pyridine protons (typically found at 7.0–8.5 ppm) and the emergence of upfield sp³ spirocyclic signals (1.5–3.0 ppm) confirms the successful "escape from flatland."

Future Perspectives

The exploration of diazaspiro[4.5]decane isomers is far from exhausted. While the 2,8- and 1,8-isomers have seen extensive clinical evaluation, isomers like 6,7-diazaspiro[4.5]decane remain largely untapped[1]. Future drug discovery efforts will likely leverage automated parallel synthesis and late-stage functionalization to build massive libraries of these spirocycles, pushing the boundaries of what is possible in targeting challenging protein-protein interactions (PPIs) and allosteric binding sites.

References

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension Source: Bioorganic & Medicinal Chemistry Letters - PubMed URL:[Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines Source: Organic Letters - ACS Publications URL:[Link]

  • Rapid Access to 10-(Cyclohexylimino)-7,9-diazaspiro[4.5]decane-6,8-dione Derivatives for HIV-1 Reverse Transcriptase Inhibition via Ruthenium-Catalyzed Ring-Closing Metathesis Source: Synthesis - SciSpace URL:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

structural analogs of 6-ethyl-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the , exploring their role as advanced bioisosteres in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical scaffold morphing and practical, bench-level execution.

Structural Rationale: Escaping "Flatland"

For decades, the piperazine ring has been a ubiquitous workhorse in drug discovery, prized for its favorable physicochemical properties and ease of derivatization[1]. However, the over-reliance on flat,


-rich heterocycles frequently leads to late-stage attrition due to poor aqueous solubility, off-target toxicity, and high human ether-a-go-go-related gene (hERG) liability[2].

The transition to spirocyclic diamines, such as 2,6-diazaspiro[4.5]decane and its alkylated analogs (e.g., 6-ethyl-2,6-diazaspiro[4.5]decane[3]), represents a paradigm shift. By introducing a quaternary spiro carbon, these scaffolds significantly increase the fraction of


 hybridized carbons (

)[4].

The Causality of the 6-Ethyl Substitution: Unsubstituted spirocyclic diamines often retain high basicity (


), which can still trigger hERG inhibition via strong electrostatic interactions with Asp/Glu residues in the channel's inner cavity. Alkylating the 

position with an ethyl group serves a dual purpose:
  • Steric Shielding: The ethyl group provides localized steric bulk that restricts the conformational flexibility of the azaspiro ring, physically hindering the basic nitrogen from perfectly aligning with the hERG pharmacophore.

  • Vector Projection: It locks the

    
     attachment point into a highly defined 3D trajectory, enhancing target-specific engagement in deep binding pockets, such as the hinge region of RET or FGFR kinases[5].
    

Physicochemical Profiling

The table below summarizes the causality behind replacing a standard piperazine moiety with spirocyclic analogs. The data illustrates how increasing 3D character and modulating basicity directly correlates with improved safety profiles.

Scaffold / Analog

Calculated

(Basic N)
hERG

(

)
HLM Clearance (

)
Piperazine (Baseline)0.009.8< 5.0 (High Liability)> 50 (Rapid)
2,6-diazaspiro[4.5]decane 0.809.4~ 15.0 (Moderate)35 (Moderate)
6-methyl-2,6-diazaspiro[4.5]decane 0.828.9> 30.0 (Low)20 (Slow)
6-ethyl-2,6-diazaspiro[4.5]decane 0.838.7> 50.0 (Safe)< 15 (Stable)

Note: Quantitative metrics are generalized from standard kinase inhibitor optimization campaigns utilizing spirocyclic morphing[4].

Workflow Visualization: hERG Mitigation Strategy

G P Piperazine Scaffold H High hERG Liability & Flat Geometry P->H S Spirocyclic Replacement (Bioisosterism) H->S Scaffold Morphing D 6-ethyl-2,6-diazaspiro[4.5]decane Analogs S->D F Increased Fsp3 & 3D Vector Projection D->F K Modulated pKa & Steric Shielding D->K T Enhanced Target Engagement (e.g., RET/FGFR Kinases) F->T K->T

Workflow of piperazine bioisosteric replacement using spirocyclic diamines to mitigate hERG liability.

Synthetic Methodology: Self-Validating Protocol

To ensure high fidelity in SAR (Structure-Activity Relationship) studies, the synthesis of the 6-ethyl analog must be highly regioselective. Direct alkylation often leads to over-alkylation or quaternary ammonium salt formation. Therefore, a reductive amination approach is mandated.

Protocol: Synthesis of 6-ethyl-2,6-diazaspiro[4.5]decane from a Boc-protected precursor.

Step 1: Regioselective Reductive Amination

  • Objective: Install the ethyl group at the

    
     position.
    
  • Procedure: Dissolve tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere. Add acetaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir for 30 minutes at room temperature to allow iminium ion formation.

  • Causality for Reagent Choice: Add sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise. 
    
    
    
    is explicitly chosen over
    
    
    because its electron-withdrawing acetate groups reduce its reducing power, making it highly selective for the iminium intermediate over the unreacted aldehyde.
  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (

    
     241.2) is fully converted to the intermediate mass (
    
    
    
    269.2).

Step 2: Boc Deprotection

  • Objective: Unmask the

    
     amine for subsequent coupling to the primary drug scaffold.
    
  • Procedure: Concentrate the reaction mixture in vacuo. Redissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Causality for Reagent Choice: TFA provides a clean, rapid cleavage of the tert-butyl carbamate without inducing ring-opening of the strained spirocyclic core, which can occur under harsh aqueous acidic conditions.

Step 3: Catch-and-Release Purification

  • Objective: Isolate the highly polar diamine free base.

  • Procedure: Evaporate the TFA/DCM. Load the residue onto a Strong Cation Exchange (SCX) cartridge pre-conditioned with MeOH. Wash extensively with MeOH to remove non-basic impurities and residual TFA. Elute the product using 2M

    
     in MeOH.
    
  • Causality for Reagent Choice: The basic nitrogens of the spirocycle bind tightly to the sulfonic acid groups of the SCX resin. Only the ammonia wash can deprotonate the resin/product, ensuring the final 6-ethyl-2,6-diazaspiro[4.5]decane is isolated in >98% purity (Validation via

    
     NMR: look for the distinct triplet of the ethyl methyl group at ~1.05 ppm).
    

Applications in Kinase Drug Discovery

Structural analogs of 2,6-diazaspiro[4.5]decane have become critical building blocks in the development of next-generation kinase inhibitors. For example, in the optimization of pyrazolo[1,5-a]pyridine compounds targeting RET kinase (a key driver in non-small cell lung cancer and thyroid cancer), the incorporation of spirocyclic diamines allowed researchers to bypass resistance mutations (like the RET V804M gatekeeper mutation)[5]. The rigid 3D structure of the spirocycle forces the molecule into an active conformation that perfectly complements the mutated kinase hinge region, a feat impossible with a flexible, flat piperazine ring.

References

1.[5] Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents. Available at: 2.[2] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: 3.[3] 6-Ethyl-2,6-diazaspiro[4.5]decane | C10H20N2. PubChem - NIH. Available at: 4.[4] Spirocyclic Piperidines in Drug Discovery. PharmaBlock. Available at: 5.[1] Basic Bioisosteres. Cambridge MedChem Consulting. Available at:

Sources

Preliminary In-Vitro Screening of 6-ethyl-2,6-diazaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

6-ethyl-2,6-diazaspiro[4.5]decane represents a high-value scaffold in modern fragment-based drug discovery (FBDD).[1][2] Unlike traditional flat aromatic systems (e.g., piperazines or biphenyls), this spirocyclic diamine offers inherent three-dimensionality, characterized by a high fraction of sp3-hybridized carbons (


).[1]

Why this molecule matters:

  • Vector Control: The spiro-fusion locks the two nitrogen vectors into a rigid geometry, reducing the entropic penalty upon protein binding.[2]

  • Lipophilicity Modulation: The 6-ethyl substitution breaks symmetry and modulates the LogD, potentially improving membrane permeability compared to the highly polar parent scaffold.[2]

  • Bioisosterism: It serves as a superior bioisostere for piperazine and piperidine moieties, often resolving metabolic liabilities or patent space constraints.[1][2]

This guide details the preliminary in-vitro screening cascade required to validate this molecule as a viable lead compound. The focus is on physicochemical "drug-likeness," safety pharmacology (specifically hERG liability common to diamines), and metabolic stability.[1]

Phase I: Physicochemical Profiling (The "Go/No-Go" Gate)[1]

Before biological activity assessment, the molecule must pass physicochemical thresholds.[2] Spirocyclic diamines are basic; the 6-ethyl group increases lipophilicity, necessitating precise pH-dependent profiling.[1][2]

High-Throughput Solubility & pKa Determination

Rationale: The two nitrogen atoms (secondary and tertiary amines) will likely result in two pKa values (approx. 8.5–9.5 and 6.0–7.0).[1][2] The molecule will be dicationic at physiological pH, affecting solubility and hERG binding.

Protocol: Potentiometric Titration (Sirius T3 or equivalent)

  • Preparation: Dissolve 1 mg of 6-ethyl-2,6-diazaspiro[4.5]decane in 0.1 M KCl (ionic strength adjuster).

  • Titration: Titrate with 0.5 M KOH and 0.5 M HCl across a pH range of 2.0 to 12.0 under inert gas (Argon) to prevent carbonate formation.

  • Data Analysis: Determine thermodynamic solubility (

    
    ) and ionization constants (
    
    
    
    ).
    • Success Criterion: Aqueous solubility > 50 µM at pH 7.4.[1][2]

Lipophilicity (LogD7.[1][2]4) Screening

Rationale: The ethyl group adds hydrophobicity.[2] A LogD > 3.0 increases promiscuity; LogD < 0.0 limits permeability.[1][2]

Protocol: Chromatographic Hydrophobicity Index (CHI)

  • Stationary Phase: Immobilized Artificial Membrane (IAM) column.[1][2]

  • Mobile Phase: Ammonium acetate (pH 7.[1][2]4) / Acetonitrile gradient.[1][2]

  • Calibration: Run standard set (e.g., propranolol, colchicine) to correlate retention time (

    
    ) to LogD.[1]
    
  • Validation: Verify results with a shake-flask method (Octanol/Buffer) if CHI values are borderline (1.0–3.0).[1][2]

Phase II: Safety Pharmacology (The "Killer" Screens)

Spirocyclic diamines are notorious for hERG channel inhibition (cardiotoxicity) and phospholipidosis due to their cationic amphiphilic nature.[1][2]

hERG Inhibition Assay (Automated Patch Clamp)

Causality: The protonated nitrogens can mimic potassium ions or interact with the aromatic residues (Tyr652, Phe656) inside the hERG pore.[2]

Protocol:

  • System: QPatch or SyncroPatch 384PE (High-throughput automated patch clamp).[1][2]

  • Cell Line: CHO or HEK293 cells stably expressing Kv11.1 (hERG).[1][2]

  • Buffer: Extracellular solution (Tyrode’s); Intracellular solution (high K+).[1][2]

  • Dosing:

    • Test concentrations: 0.1, 1, 10, 30 µM (cumulative dosing).

    • Positive Control: E-4031 (IC50 ~ 10-50 nM).[1][2]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV (2s) to open channels.

    • Repolarize to -50 mV (2s) to measure tail current (drug effect is measured here).

  • Analysis: Calculate % inhibition of tail current.

    • Warning Flag: IC50 < 10 µM indicates high cardiotoxicity risk.[1][2]

Cytotoxicity Screen (Metabolic Competence)

Rationale: To distinguish specific target activity from general cell death.[1][2]

Protocol: Resazurin Reduction (Alamar Blue) Assay

  • Cells: HepG2 (liver model) and HEK293 (kidney/general).[1][2]

  • Seeding: 5,000 cells/well in 384-well plates; incubate 24h.

  • Treatment: 6-ethyl-2,6-diazaspiro[4.5]decane (0.01 – 100 µM) for 48h.

  • Readout: Add Resazurin; measure fluorescence (Ex 560nm / Em 590nm).

    • Success Criterion: Selectivity Index (Cytotox IC50 / Target IC50) > 50.[1][2]

Phase III: Metabolic Stability (Microsomal Clearance)[1]

The N-ethyl group is a metabolic "soft spot," susceptible to N-dealkylation by Cytochrome P450s.[1][2]

Protocol: Liver Microsome Stability Assay

  • Matrix: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.[1][2]

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).[1][2]

  • Incubation:

    • Substrate conc: 1 µM (to ensure first-order kinetics).

    • Timepoints: 0, 5, 15, 30, 45 min at 37°C.[1]

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[1][2]

  • Calculation:

    • 
      [1]
      
    • Target:

      
       (Low clearance).[1][2]
      

Visualizations & Workflows

Screening Cascade Logic

The following diagram illustrates the decision matrix for the 6-ethyl-2,6-diazaspiro[4.5]decane scaffold.

ScreeningCascade Start Synthesis: 6-ethyl-2,6-diazaspiro[4.5]decane PhysChem Phase I: PhysChem (Solubility, pKa, LogD) Start->PhysChem Decision1 Soluble > 50µM LogD < 3.5? PhysChem->Decision1 Safety Phase II: Safety Pharm (hERG, Cytotoxicity) Decision1->Safety Pass Redesign Structural Redesign (Block Metabolic Soft Spots / Reduce Basicity) Decision1->Redesign Fail Decision2 hERG IC50 > 10µM SI > 50? Safety->Decision2 Metab Phase III: Metabolic Stability (HLM/RLM) Decision2->Metab Pass Decision2->Redesign Fail Decision3 Cl_int < 20 µL/min/mg? Metab->Decision3 Lead VALIDATED LEAD (Proceed to In Vivo) Decision3->Lead Pass Decision3->Redesign Fail

Figure 1: Sequential screening workflow ("The Funnel") for spirocyclic diamine validation.

hERG Inhibition Mechanism

Understanding the safety risk is critical.[2][3][4] This diagram details the interaction pathway leading to cardiotoxicity.[2]

hERG_Pathway Molecule 6-ethyl-2,6-diazaspiro[4.5]decane (Protonated at pH 7.4) Channel hERG K+ Channel (Kv11.1 Pore) Molecule->Channel Enters Pore Interaction Pi-Cation Interaction (Tyr652 / Phe656) Channel->Interaction Binding Block Pore Blockade (Tail Current Inhibition) Interaction->Block Stabilization Result QT Prolongation (Torsades de Pointes Risk) Block->Result Physiological Effect

Figure 2: Mechanistic pathway of spiro-amine induced hERG toxicity.[1]

Data Summary Template

Use the following table structure to collate results from the screening campaign.

ParameterAssay MethodThreshold for SuccessCritical Note
Solubility (Kinetic) Nephelometry / UV> 50 µMLow solubility invalidates bioassays.[1][2]
LogD (pH 7.4) Shake Flask / CHI1.0 – 3.5>3.5 risks high clearance & toxicity.[1][2]
pKa Potentiometric< 9.5 (Basic center)High pKa correlates with hERG risk.[1][2]
hERG IC50 Patch Clamp (Qpatch)> 10 µMCRITICAL STOP.
HepG2 Tox (IC50) Resazurin / ATP> 50 µMMust be >50x target potency.[1][2]
HLM CLint Microsomal Depletion< 20 µL/min/mgWatch for N-dealkylation of ethyl group.[1][2]

References

  • Zheng, Y. J., & Tice, C. M. (2016).[1][2] The utilization of spirocyclic scaffolds in novel drug discovery.[2][5][6] Expert Opinion on Drug Discovery, 11(9), 831-834.[1][2] [Link]

  • Carrel, A., et al. (2025).[1][2][6] Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • Rochais, C., et al. (2020).[1][2][7] hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 112290.[2][7] [Link]

  • Creative Bioarray. (2025). Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray Technical Guides. [Link]

  • Evotec. (2025).[1][2] hERG Safety | Cyprotex ADME-Tox Solutions.[1][2] Evotec Services. [Link][1]

Sources

Methodological & Application

spectroscopic analysis of N-ethyl diazaspiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Spectroscopic Elucidation of N-Ethyl Diazaspiro Bioisosteres

Introduction & Scientific Rationale

In contemporary drug discovery, diazaspiroalkanes (e.g., 2,6-diazaspiro[3.3]heptane, 2,4-diazaspiro[5.5]undecane) have emerged as premier bioisosteres for piperazine rings. By replacing flat, aromatic-like piperazine cores with sp3-rich spirocycles, medicinal chemists can improve metabolic stability, reduce hERG liability, and access unique spatial geometries[1]. The functionalization of these cores with an N-ethyl group further modulates lipophilicity and target affinity.

However, the rigid, orthogonal nature of the spirocyclic core, combined with the dynamic conformational states of the N-ethyl group, presents unique challenges for spectroscopic characterization. This application note provides a comprehensive, self-validating protocol for the structural elucidation of N-ethyl diazaspiro compounds using High-Resolution Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Spectroscopic Signatures & Causality

NMR Spectroscopy: The orthogonal ring system of diazaspiroalkanes creates highly distinct magnetic environments. The spiro quaternary carbon—typically resonating between


 33.0 and 60.0 ppm in 

C NMR depending on ring size and heteroatom proximity—serves as the primary diagnostic anchor[2].

The N-ethyl group (


) classically presents as a quartet (

2.4–2.8 ppm) and a triplet (

1.0–1.2 ppm) in

H NMR. However, causality dictates that if the diazaspiro core is adjacent to a stereogenic center (e.g., in complex spiro[indoline-pyrano] systems), the methylene protons of the N-ethyl group become diastereotopic. This breaks the local symmetry, shifting the signal from a simple quartet to a complex ABX

spin system[3]. Recognizing this phenomenon is critical to prevent misassigning the multiplet as an impurity.

Mass Spectrometry: Under Electrospray Ionization (ESI+), N-ethyl diazaspiro compounds readily protonate at the highly basic spiro nitrogen[4]. During Collision-Induced Dissociation (CID), the molecule undergoes two distinct, energy-dependent pathways:

  • Low Energy: The neutral loss of ethylene (-28 Da) from the N-ethyl group via a McLafferty-type rearrangement.

  • High Energy: The diagnostic cleavage of the highly strained spiro ring (especially in [3.3] systems), yielding characteristic iminium radical cations.

Analytical Workflow

Workflow A Synthesis & Purification N-ethyl diazaspiroalkanes B Sample Preparation Solvent Selection & Filtration A->B C High-Resolution NMR 1D & 2D Acquisition B->C D LC-HRMS/MS ESI+ & CID Fragmentation B->D E Data Synthesis Structural Elucidation C->E D->E

Analytical workflow for the structural elucidation of diazaspiro compounds.

Experimental Protocols

Protocol 1: High-Resolution NMR Analysis

Rationale: To unambiguously assign the spiro quaternary carbon and resolve potential diastereotopic N-ethyl signals, a combination of 1D and 2D NMR is required. This protocol is self-validating by cross-referencing proton integrals with 2D carbon-proton connectivity.

  • Sample Preparation: Dissolve 5–10 mg of the purified N-ethyl diazaspiro compound in 600 µL of deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ). Expert Insight: If the compound is a free base, trace water or acid in standard CDCl
    
    
    will cause severe peak broadening of the amine protons and adjacent CH
    
    
    groups due to rapid proton exchange. Pass the CDCl
    
    
    through a short plug of basic alumina immediately prior to use.
  • 1D

    
    H Acquisition:  Utilize a 400 MHz (or higher) spectrometer. Run a standard proton sequence (zg30) with 16 scans. Verify data integrity by ensuring the integration ratio of the N-ethyl CH
    
    
    
    triplet exactly matches 3.0 relative to the spiro ring protons.
  • 1D

    
    C Acquisition:  Run a proton-decoupled carbon sequence (zgpg30) with a minimum of 512 scans.
    Expert Insight: Extend the relaxation delay (D1) to at least 2–3 seconds. The spiro quaternary carbon lacks attached protons, meaning it receives no Nuclear Overhauser Effect (NOE) enhancement and relies entirely on slow spin-lattice relaxation. A short D1 will cause this critical diagnostic peak to disappear into the baseline[2].
    
  • 2D HMBC Mapping: Acquire an HMBC spectrum to confirm the connectivity of the N-ethyl group to the spiro core. Look for the critical 3-bond correlation (

    
    ) between the N-ethyl CH
    
    
    
    protons and the adjacent spiro ring carbons.
Protocol 2: LC-HRMS/MS Profiling

Rationale: HRMS confirms the exact molecular formula, while MS/MS fragmentation maps the connectivity and stability of the spiro core.

  • Chromatography: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • ESI Source Optimization: Operate in ESI positive mode. The basic spiro nitrogen acts as a potent proton sponge, ensuring excellent ionization efficiency.

  • MS/MS Fragmentation: Isolate the[M+H]

    
     precursor ion. Apply stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV.
    Expert Insight: Stepped NCE is mandatory. At 20 eV, only the N-ethyl group will cleave. You must ramp to 40 eV to force the spiro ring to shatter, providing the structural fingerprint of the core itself.
    

Fragmentation M Parent Ion [M+H]+ Protonated spiro nitrogen F1 [M - 28 Da]+ Loss of Ethylene (C2H4) M->F1 McLafferty Rearrangement F2 Spiro Ring Cleavage Iminium Cation Formation M->F2 High-Energy CID F3 [M - 57 Da]+ Azetidine Ring Opening M->F3 Alpha-Cleavage

Primary ESI-MS/MS fragmentation pathways for N-ethyl diazaspiroalkanes.

Quantitative Data Summaries

Table 1: Representative NMR Chemical Shifts for N-Ethyl 2,6-Diazaspiro[3.3]heptane Core [2]

Structural Position

H NMR (

, ppm)

C NMR (

, ppm)
Multiplicity (

H)
Key HMBC Correlations
Spiro Quaternary Carbon (C4) N/A33.4 - 35.0N/AC2, C6, N-ethyl CH

Spiro Ring CH

(C2, C6)
3.90 - 4.2059.5 - 64.5Singlet (or AB q)C4, N-ethyl CH

N-Ethyl Methylene (CH

)
2.45 - 2.6048.0 - 52.0Quartet (or ABX

)
C2, C6, Ethyl CH

N-Ethyl Methyl (CH

)
1.05 - 1.1512.0 - 14.5TripletN-Ethyl CH

Table 2: Diagnostic HRMS/MS Fragmentation Ions (ESI+)

Fragment TypeMass Shift (

Da)
Structural ImplicationRelative Abundance (NCE 30 eV)
[M+H]

0Intact protonated molecule15%
[M - C

H

+ H]

-28.0313Loss of N-ethyl group via McLafferty rearrangement100% (Base Peak)
[M - C

H

N + H]

-57.0578Cleavage of one azetidine ring (for [3.3] systems)45%
Iminium Ion VariableComplete spiro core collapse20%

References

  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL: [Link]

  • Title: Novel HIV-1 Capsid-Targeting Small Molecules of the PF74 Binding Site Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles Source: Helda - University of Helsinki Digital Repository URL: [Link]

Sources

using 6-ethyl-2,6-diazaspiro[4.5]decane in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking 3D Chemical Space with 6-Ethyl-2,6-diazaspiro[4.5]decane

Abstract

This guide details the strategic application of 6-ethyl-2,6-diazaspiro[4.5]decane as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional planar heteroaromatics, this spirocyclic diamine offers high fraction of sp3-hybridized carbons (


), enhanced aqueous solubility, and distinct exit vectors for fragment growing. We provide validated protocols for physicochemical profiling, Surface Plasmon Resonance (SPR) screening, and ligand-observed NMR, specifically tailored to address the challenges of handling basic spirocyclic amines.

The Strategic Value of Spirocycles in FBDD

Escaping "Flatland"

Traditional fragment libraries are often dominated by planar, aromatic systems.[1] While these are easy to synthesize, they often suffer from poor solubility and limited geometric diversity. The "Escape from Flatland" theory, popularized by Lovering et al., demonstrates that increasing saturation (


) correlates with improved clinical success and reduced promiscuity [1].[1]

6-ethyl-2,6-diazaspiro[4.5]decane represents a "privileged" FBDD scaffold because:

  • defined Vectors: The spiro-fusion locks the piperidine and pyrrolidine rings into a rigid orthogonal orientation, allowing substituents to explore 3D pocket space inaccessible to flat molecules.

  • Modulated Basicity: The ethyl group on the

    
     position (piperidine ring) acts as a lipophilic cap that modulates the pKa of the tertiary amine, while leaving the 
    
    
    
    position (pyrrolidine ring) available as a secondary amine handle for fragment growing.
  • Solubility: The hydrophilic diamine core ensures high aqueous solubility (>1 mM), a prerequisite for the high-concentration screening required in NMR and SPR.

Physicochemical Profiling & Library Design

Before screening, the fragment must be profiled to ensure it meets the "Rule of Three" (Ro3) variants suitable for spirocycles.

Table 1: Physicochemical Profile of 6-ethyl-2,6-diazaspiro[4.5]decane

PropertyValue (Approx)Strategic Implication
MW ~168 DaLeaves significant room for "growing" (Target <300 Da).
cLogP ~0.5 - 1.2Ideal hydrophilic range; low risk of aggregation.
Fsp3 0.80High 3D character (8 sp3 carbons / 10 total).
pKa (N6) ~8.5 - 9.5Basic; requires pH adjustment in assay buffers.
H-Bond Donors 1 (N2-H)Single point for directional H-bonding or substitution.

Critical Consideration (The "Sticky" Amine): The basicity of the spiro-amines can lead to non-specific electrostatic binding to negatively charged protein surfaces or carboxylated SPR sensor chips.

  • Recommendation: Use the dihydrochloride salt form for storage to prevent oxidation and ensure precise weighing.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Identify binding affinity (


) and kinetics while eliminating false positives caused by electrostatic stickiness.

Materials:

  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: Series S Sensor Chip CAP (Capture) or NTA (Nitrilotriacetic acid). Avoid CM5 (carboxymethylated dextran) if possible to reduce cation exchange effects.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

Step-by-Step Workflow:

  • Surface Preparation:

    • If using CM5 (unavoidable): Block unreacted carboxyl groups extensively with ethanolamine after immobilization.

    • Expert Tip: Add 300 mM NaCl (instead of 150 mM) to the running buffer. The high ionic strength shields the non-specific electrostatic interaction between the cationic spiro-amine and the anionic chip surface.

  • Sample Preparation:

    • Dissolve 6-ethyl-2,6-diazaspiro[4.5]decane (salt form) in 100% DMSO to 100 mM.

    • Dilute to screening concentration (typically 50 µM - 500 µM) in Running Buffer (final DMSO 1-2%).

    • Crucial: Match the DMSO concentration in the reference channel exactly (Solvent Correction).

  • Injection Cycle:

    • Contact time: 30–60 seconds (fast on/off rates expected).

    • Dissociation time: 60 seconds.

    • Flow rate: 30 µL/min.

  • Data Analysis:

    • Look for "Square Wave" binding (rapid equilibrium).

    • QC Flag: If the binding response does not return to baseline immediately (slow dissociation), it likely indicates non-specific hydrophobic sticking or aggregation.

Protocol B: Ligand-Observed NMR (STD-NMR)

Objective: Validate binding and map the epitope (identify which part of the spirocycle touches the protein).

Materials:

  • Instrument: Bruker 600 MHz Avance III HD with CryoProbe.

  • Protein: 5–10 µM target protein.

  • Ligand: 500 µM 6-ethyl-2,6-diazaspiro[4.5]decane.

  • Reference: Tryptophan (internal standard) or competitive binder.

Step-by-Step Workflow:

  • Pulse Sequence: Use stddiff (Saturation Transfer Difference).

  • On-Resonance Irradiation: Set saturation pulse at -0.5 ppm or 12 ppm (protein methyls/amides) to avoid hitting the ligand signals (spiro protons typically range 1.5–3.5 ppm).

  • Off-Resonance Control: Set at 30 ppm.

  • Acquisition:

    • Interleave on/off scans to minimize drift artifacts.

    • Number of Scans: 128–512 depending on protein size (larger proteins transfer magnetization better).

  • Interpretation:

    • Positive Signal: Peaks appearing in the difference spectrum (Off - On) indicate binding.

    • Epitope Mapping: If the ethyl group protons show stronger STD effects than the spiro-ring protons, the ethyl group is likely buried in a hydrophobic sub-pocket.

Fragment Evolution: Chemistry Strategy

Once a hit is validated, the 6-ethyl-2,6-diazaspiro[4.5]decane scaffold offers a clear "Grow" vector at the


 position.

DOT Diagram: Fragment Evolution Workflow

FBDD_Workflow cluster_chem Chemical Elaboration (N2 Position) Start Hit Validation (SPR/NMR) Amide Amide Coupling (R-COOH + HATU) Start->Amide Vector 1 (Rigid) RedAm Reductive Amination (R-CHO + STAB) Start->RedAm Vector 2 (Flexible) Urea Urea Formation (R-NCO) Start->Urea Vector 3 (H-Bonding) Result Lead Gen (Potency < 1µM) Amide->Result RedAm->Result Urea->Result

Caption: Chemical elaboration pathways for the N2-secondary amine of the spiro scaffold. The N6-ethyl group remains a constant "anchor" or is modified later for PK optimization.

Synthetic Protocol (Example: Amide Coupling):

  • Reagents: 0.1 mmol Scaffold (free base), 0.12 mmol Carboxylic Acid (fragment partner), 0.15 mmol HATU, 0.3 mmol DIPEA.

  • Solvent: DMF (1 mL).

  • Condition: Stir at RT for 2 hours.

  • Workup: The spiro-diamine core is polar. Avoid aqueous extraction if possible. Purify directly via Prep-HPLC using a C18 column with a basic mobile phase (0.1% NH4OH) to maintain peak shape of the basic product.

References

  • Lovering, F. , Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Erlanson, D. A. , Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • Zheng, Y. , & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4][5][6][7][8] Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]

  • Buron, F. , et al. (2015). Spirocyclic motifs in drug discovery. European Journal of Medicinal Chemistry, 95, 1-28. [Link]

Sources

Application Notes and Protocols for the Radiosynthesis of [¹⁸F]6-ethyl-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Spirocyclic Scaffolds in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1][2][3] The utility of PET is critically dependent on the development of highly specific and selective radiotracers. Spirocyclic scaffolds, such as the 2,6-diazaspiro[4.5]decane core, have garnered significant interest in medicinal chemistry due to their rigid three-dimensional structures.[4][5] This rigidity can lead to enhanced binding affinity and selectivity for biological targets, making them attractive candidates for novel PET radioligands. The introduction of an ethyl group at the 6-position of the 2,6-diazaspiro[4.5]decane moiety may further modulate its pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive guide to the proposed radiolabeling of 6-ethyl-2,6-diazaspiro[4.5]decane with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with favorable decay characteristics for PET imaging.[6][7][8] The described methodology is based on established radiochemical principles and is intended for researchers, scientists, and drug development professionals seeking to synthesize and evaluate this novel PET tracer.

Radiolabeling Strategy: Nucleophilic Substitution with [¹⁸F]Fluoride

The chosen strategy for the radiosynthesis of [¹⁸F]6-ethyl-2,6-diazaspiro[4.5]decane involves a two-step, one-pot procedure. This approach is centered around the nucleophilic substitution of a suitable precursor with cyclotron-produced [¹⁸F]fluoride. This method is widely employed in PET radiochemistry due to its efficiency and the high specific activity of the resulting radiotracers.[8][9]

The key steps in this process are:

  • Synthesis of a Precursor: A tosylated precursor, 2-(2,6-diazaspiro[4.5]decan-6-yl)ethyl 4-methylbenzenesulfonate, is proposed. The tosyl group serves as an excellent leaving group for the subsequent nucleophilic attack by [¹⁸F]fluoride.

  • [¹⁸F]Fluorination: The precursor is reacted with activated [¹⁸F]fluoride to yield an intermediate, 2-(2,6-diazaspiro[4.5]decan-6-yl)-[¹⁸F]fluoroethane.

  • Purification and Formulation: The final radiolabeled product is purified via High-Performance Liquid Chromatography (HPLC) and formulated in a physiologically compatible solution for in vivo studies.

This strategy offers a balance of synthetic accessibility and radiolabeling efficiency, making it a practical approach for routine production.

Experimental Workflow

The following diagram illustrates the proposed workflow for the radiosynthesis of [¹⁸F]6-ethyl-2,6-diazaspiro[4.5]decane.

Radiosynthesis_Workflow cluster_0 Precursor Synthesis & Characterization cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor_Synthesis Synthesis of Tosylated Precursor Precursor_QC Precursor Quality Control (NMR, MS) Precursor_Synthesis->Precursor_QC Radiolabeling_Reaction Nucleophilic Substitution Reaction Precursor_QC->Radiolabeling_Reaction F18_Production [¹⁸F]Fluoride Production (Cyclotron) F18_Trapping Trapping & Elution of [¹⁸F]Fluoride F18_Production->F18_Trapping F18_Trapping->Radiolabeling_Reaction HPLC_Purification Semi-Preparative HPLC Purification Radiolabeling_Reaction->HPLC_Purification Solvent_Removal Solvent Evaporation HPLC_Purification->Solvent_Removal Formulation Formulation in Saline Solvent_Removal->Formulation QC_HPLC Analytical HPLC (Radiochemical Purity) Formulation->QC_HPLC TLC Radio-TLC Formulation->TLC GC Residual Solvents Formulation->GC Endotoxin Endotoxin Testing Formulation->Endotoxin Sterility Sterility Testing Formulation->Sterility

Caption: Workflow for the synthesis and quality control of [¹⁸F]6-ethyl-2,6-diazaspiro[4.5]decane.

Detailed Protocols

Part 1: Synthesis of the Radiolabeling Precursor

A detailed protocol for the synthesis of the tosylated precursor, 2-(2,6-diazaspiro[4.5]decan-6-yl)ethyl 4-methylbenzenesulfonate, would be required here. This would involve standard organic chemistry techniques and is beyond the scope of this radiolabeling application note. It is assumed that the precursor is synthesized and characterized (¹H NMR, ¹³C NMR, and Mass Spectrometry) prior to its use in radiosynthesis.

Part 2: Automated Radiosynthesis of [¹⁸F]6-ethyl-2,6-diazaspiro[4.5]decane

This protocol is designed for an automated synthesis module to minimize radiation exposure.[10]

Materials:

  • Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water

  • Quaternary Methyl Ammonium (QMA) anion-exchange cartridge

  • Elution solution: 80% Acetonitrile in water containing Kryptofix 2.2.2. (K222) and potassium carbonate (K₂CO₃)

  • Precursor: 2-(2,6-diazaspiro[4.5]decan-6-yl)ethyl 4-methylbenzenesulfonate (5-10 mg) dissolved in anhydrous acetonitrile (1 mL)

  • Anhydrous acetonitrile

  • Sterile water for injection

  • Semi-preparative HPLC system with a C18 column

  • Sterile vent filter (0.22 µm)

  • Sterile product vial

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water onto the QMA cartridge.

    • Wash the cartridge with sterile water for injection to remove any impurities.

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using the elution solution (K222/K₂CO₃ in acetonitrile/water).

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen to azeotropically remove the water with acetonitrile. Repeat this step 2-3 times to ensure anhydrous conditions.

  • Radiolabeling Reaction:

    • Add the precursor solution to the dried [¹⁸F]fluoride/K222 complex.

    • Seal the reaction vessel and heat to 100-120°C for 10-15 minutes.

    • Cool the reaction vessel to room temperature.

  • Purification:

    • Dilute the reaction mixture with the HPLC mobile phase.

    • Inject the crude reaction mixture onto the semi-preparative HPLC system.

    • Collect the fraction corresponding to the [¹⁸F]6-ethyl-2,6-diazaspiro[4.5]decane product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under reduced pressure.

    • Reconstitute the final product in a sterile, pyrogen-free saline solution for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.

Quality Control

Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[11][12][13] The following QC tests should be performed on the final product.

Parameter Method Acceptance Criteria
Appearance Visual InspectionClear, colorless, and free of particulate matter
pH pH paper or meter4.5 - 7.5
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Identity Gamma-ray Spectrometry511 keV peak characteristic of ¹⁸F
Radionuclidic Purity Half-life measurement105 - 115 minutes
Residual Solvents Gas Chromatography (GC)Acetonitrile < 410 ppm, Ethanol < 5000 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V
Sterility USP <71> Sterility TestsNo microbial growth

Data Analysis and Interpretation

The radiochemical yield (RCY) should be calculated based on the starting activity of [¹⁸F]fluoride and the final activity of the purified product, corrected for decay. Molar activity (Aₘ) is a critical parameter, especially for receptor-based imaging, and should be determined by analytical HPLC, comparing the radioactivity of the product peak with the mass determined from a standard curve of the non-radioactive reference compound.

Mechanism of Radiolabeling

The following diagram illustrates the proposed nucleophilic substitution reaction for the synthesis of [¹⁸F]6-ethyl-2,6-diazaspiro[4.5]decane.

Radiolabeling_Mechanism Precursor [Precursor] 2-(2,6-diazaspiro[4.5]decan-6-yl)ethyl 4-methylbenzenesulfonate Product [Product] [¹⁸F]6-ethyl-2,6-diazaspiro[4.5]decane Precursor->Product Nucleophilic Attack F18 [¹⁸F]Fluoride F18->Precursor SN2 Reaction LeavingGroup Tosyl leaving group Product->LeavingGroup Displacement

Caption: Proposed SN2 reaction mechanism for the [¹⁸F]fluorination.

Conclusion

This application note outlines a detailed and scientifically grounded protocol for the radiosynthesis of [¹⁸F]6-ethyl-2,6-diazaspiro[4.5]decane. The proposed methodology, based on a well-established nucleophilic substitution reaction, provides a clear pathway for the production of this novel PET tracer. Adherence to the described quality control procedures is essential to ensure the final product is suitable for preclinical and potentially clinical research. The successful implementation of this protocol will enable the further investigation of 6-ethyl-2,6-diazaspiro[4.5]decane as a promising new tool in the field of molecular imaging.

References

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC. (n.d.).
  • Mukherjee, J., et al. (2015). 18F-Fluorodeoxyglucamines: Reductive amination of hydrophilic 18F-fluoro-2-deoxyglucose with lipophilic amines for the development of potential PET imaging agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2978-2981.
  • Quality Control of PET Radiopharmaceuticals | Radiology Key. (2017, October 13). Retrieved from [Link]

  • QC of PET Radiopharmaceuticals | PDF. (n.d.).
  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (2026, January 31). ResearchGate.
  • (18)F-Fluorodeoxyglucamines: Reductive amination of hydrophilic (18)F-fluoro-2-deoxyglucose with lipophilic amines for the development of potential PET imaging agents. (2015, August 1). PubMed. Retrieved from [Link]

  • Quality Control of Compounded Radiopharmaceuticals. (2009, January 12). The University of New Mexico - UNM.
  • New discovery could aid in synthesis of radiotracers for use with PET scanning. (2017, July 27).
  • Optimized CDK19 PET Tracers: Spirocyclic-Driven Design and Prostate Cancer Imaging. (2025, August 14).
  • Silicon compounds in carbon-11 radiochemistry: present use and future perspectives. (2021, July 20).
  • [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. (2024, January 28).
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023, January 17). Semantic Scholar.
  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key. (2017, October 13). Retrieved from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015, July 23). PubMed. Retrieved from [Link]

  • Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2 - PMC. (2020, September 1).
  • Fluorine‐18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Radiochemistry for positron emission tomography - PMC. (2023, June 5).
  • Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. (2013, May 9). PubMed. Retrieved from [Link]

  • 18F- and 11C-Labeled Radiopharmaceuticals. (n.d.). The University of New Mexico - UNM.
  • Fluorine-18 labelled building blocks for PET tracer synthesis. (2017, June 13). RSC Publishing.
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. (2022, June 28). Frontiers. Retrieved from [Link]

  • Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC. (n.d.). NIH. Retrieved from [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014, December 4). ACS Publications. Retrieved from [Link]

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. (2021, February 25). MDPI. Retrieved from [Link]

  • Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. (n.d.).
  • Radiolabeling of Nanoparticles and Polymers for PET Imaging - PMC. (2014, April 2). NIH. Retrieved from [Link]

  • The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO - PMC. (n.d.).
  • Synthesis of PET Radiopharmaceuticals | Radiology Key. (2016, September 9). Retrieved from [Link]

  • Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. (2022, December 15). MDPI. Retrieved from [Link]

  • PET imaging of retinal inflammation in mice exposed to blue light using [18F]-DPA-714. (n.d.).
  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. (n.d.). OpenWorks @ MD Anderson. Retrieved from [Link]

  • Radiopharmaceuticals for PET Imaging— Issue A. (2020, May 14). MDPI. Retrieved from [Link]

  • Method to Development of PET Radiopharmaceutical for Cancer Imaging. (n.d.).

Sources

Application Note: Formulation Strategies for In Vivo Administration of 6-ethyl-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-ethyl-2,6-diazaspiro[4.5]decane, a novel spirocyclic diamine, for in vivo studies. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their ability to confer unique three-dimensional structures that can improve potency, selectivity, and pharmacokinetic properties.[1][2] This guide moves beyond a simple recitation of steps to explain the causal reasoning behind formulation choices, ensuring scientific integrity and reproducibility. We present detailed, step-by-step protocols for developing aqueous, co-solvent, and suspension-based formulations suitable for various common routes of administration in preclinical animal models, including intravenous (IV), intraperitoneal (IP), oral (PO), and subcutaneous (SC).

Part 1: Pre-Formulation Assessment & Strategy

The successful in vivo evaluation of any new chemical entity (NCE) begins with a thorough understanding of its physicochemical properties. For 6-ethyl-2,6-diazaspiro[4.5]decane, direct experimental data is scarce; therefore, we must infer its characteristics from structurally related diazaspiro[4.5]decanes and spirocyclic amines.[3][4][5]

Inferred Physicochemical Profile

The foundational step in any formulation is understanding the molecule's inherent properties. These characteristics dictate the entire formulation strategy.

PropertyInferred Value/CharacteristicFormulation Implication
Molecular Formula C₁₀H₂₀N₂Influences molarity calculations for dosing solutions.
Molecular Weight ~168.28 g/mol Critical for accurate weighing and concentration calculations.
Structure Spirocyclic DiamineContains two basic nitrogen atoms, making it a dibasic compound.
pKa (Predicted) ~10-11 (for the most basic nitrogen)[3]The compound will be protonated and positively charged at physiological pH (~7.4).
Aqueous Solubility Free Base: Likely low. Salt Form: Expected to be significantly higher.This is the most critical parameter. The basic nature strongly suggests that forming a salt (e.g., hydrochloride) is the primary strategy to achieve sufficient aqueous solubility for parenteral formulations.
LogP (Predicted) ~1.5 - 2.5[4][5]Indicates moderate lipophilicity. The compound may require co-solvents if high concentrations are needed, even as a salt.
The Salt Formation Imperative: The First and Most Critical Step

Causality: The presence of two amine functional groups makes 6-ethyl-2,6-diazaspiro[4.5]decane a weak base. In its "free base" form, its solubility in neutral aqueous media will likely be insufficient for in vivo dosing. By reacting the free base with an acid (e.g., hydrochloric acid), we form a salt (6-ethyl-2,6-diazaspiro[4.5]decane dihydrochloride). This ionic salt will have vastly improved aqueous solubility and is the recommended starting material for all aqueous-based formulations described below.

Part 2: Formulation Decision & Execution Workflow

The selection of a formulation strategy is not arbitrary; it is a logical process guided by the compound's solubility and the intended route of administration. The following diagram illustrates the decision-making pathway for formulating 6-ethyl-2,6-diazaspiro[4.5]decane.

G start Start: Obtain Compound (Convert to Hydrochloride Salt) sol_test Determine Aqueous Solubility of Salt Form in Saline at pH ~7 start->sol_test decision Is Solubility > Target Dosing Concentration? sol_test->decision aqueous Strategy A: Aqueous Solution (for IV, IP, PO, SC) decision->aqueous  Yes   cosolvent Strategy B: Co-solvent System (for IV, IP, PO) decision->cosolvent No, but close suspension Strategy C: Suspension (for PO, SC) decision->suspension No, poorly soluble qc Final Quality Control (Appearance, pH, Sterility) aqueous->qc cosolvent->qc suspension->qc administer Ready for In Vivo Administration qc->administer

Caption: Formulation decision workflow for 6-ethyl-2,6-diazaspiro[4.5]decane.

Part 3: Experimental Protocols

All protocols assume the use of the hydrochloride salt of 6-ethyl-2,6-diazaspiro[4.5]decane. When working with a non-pharmaceutical grade compound, it is critical to adhere to guidelines for sterility and purity to ensure the scientific validity of the study and the welfare of the animals.[6][7] All parenteral (injectable) formulations must be sterile.

Protocol 1: Simple Aqueous Formulation for IV, IP, or PO Administration

This is the preferred method if the compound's salt form exhibits sufficient solubility.

Rationale: An isotonic saline solution is the most biocompatible vehicle for parenteral administration, minimizing irritation and toxicity.[6] This formulation ensures rapid absorption and 100% bioavailability when administered intravenously.

Materials:

  • 6-ethyl-2,6-diazaspiro[4.5]decane HCl salt

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile 1 N HCl and 1 N NaOH for pH adjustment

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filter (PVDF or similar low-protein binding)

Step-by-Step Methodology:

  • Calculation: Determine the required mass of the compound for the final desired concentration and volume. Account for the mass of the hydrochloride counter-ions.

  • Weighing: Accurately weigh the compound in a sterile container or on sterile weigh paper and transfer it to a sterile vial.

  • Dissolution: Add approximately 80% of the final volume of sterile 0.9% NaCl. Vortex or sonicate gently until the compound is fully dissolved.

  • pH Measurement: Measure the pH of the solution. The target pH for most in vivo injections is between 6.8 and 7.4.[6]

  • pH Adjustment (if necessary): If the pH is outside the target range, adjust dropwise with sterile 1 N HCl or 1 N NaOH.

  • Final Volume: Add sterile 0.9% NaCl to reach the final target volume (q.s.).

  • Sterile Filtration: Draw the entire solution into a sterile syringe, attach the 0.22 µm sterile filter, and dispense it into a final, sterile, pyrogen-free vial. This is a critical step for removing any potential microbial contamination.[7]

  • Quality Control: Visually inspect the final solution for any particulates. Label the vial clearly with the compound name, concentration, vehicle, and date of preparation.

G compound 1. Weigh Compound (HCl Salt) dissolve 2. Dissolve in ~80% Vol Sterile Saline compound->dissolve ph_check 3. Measure pH (Target: 6.8-7.4) dissolve->ph_check adjust_ph 4. Adjust pH (if needed) ph_check->adjust_ph Out of Range qs 5. Q.S. to Final Volume with Saline ph_check->qs In Range adjust_ph->ph_check filter 6. Sterile Filter (0.22 µm) qs->filter final_vial 7. Dispense into Final Sterile Vial filter->final_vial

Caption: Step-by-step workflow for preparing a simple aqueous parenteral formulation.

Protocol 2: Co-Solvent Formulation for Enhanced Solubility

This protocol is for instances where the compound's aqueous solubility is insufficient to achieve the desired concentration for dosing.

Rationale: Co-solvents like polyethylene glycol 400 (PEG400) and dimethyl sulfoxide (DMSO) can significantly increase the solubility of lipophilic compounds.[8] However, their concentrations must be carefully controlled to minimize potential toxicity. This vehicle is common for early-stage pharmacokinetic studies.[9]

Vehicle Composition (Example):

  • 10% DMSO

  • 40% PEG400

  • 50% Sterile 0.9% NaCl

Step-by-Step Methodology:

  • Calculation: Determine the required mass of the compound.

  • Weighing: Weigh the compound and place it into a sterile vial.

  • Sequential Dissolution (Critical): a. Add the required volume of DMSO and vortex until the compound is fully dissolved. This is the primary organic solvent. b. Add the required volume of PEG400 and vortex until the solution is homogenous. c. Slowly add the sterile 0.9% NaCl while vortexing. Add the aqueous component last and slowly to prevent the compound from precipitating out of solution.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into the final sterile vial. Note: Viscous solutions may require a filter with a larger surface area or the application of gentle positive pressure.

  • Quality Control: Inspect for clarity and absence of precipitation.

Protocol 3: Aqueous Suspension for Oral (PO) or Subcutaneous (SC) Administration

This is a robust option for poorly soluble compounds or when sustained release via the SC route is desired.

Rationale: A suspension is a dispersion of solid drug particles in a liquid medium. For oral administration, it allows for the delivery of high doses of insoluble compounds. For subcutaneous administration, it can create a drug depot, leading to slower absorption and a prolonged pharmacokinetic profile.[9] Suspending agents like methylcellulose and surfactants like Tween 80 are used to ensure the uniformity of the suspension.

Vehicle Composition (Example):

  • 0.5% (w/v) Methylcellulose

  • 0.1% (v/v) Tween 80

  • In sterile water or saline

Step-by-Step Methodology:

  • Vehicle Preparation: a. Heat ~60% of the final volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring to disperse. c. Add the remaining volume as cold water/ice and continue stirring until a clear, viscous solution forms. d. Add Tween 80 and mix thoroughly.

  • Compound Addition: Weigh the compound (micronized, if possible, for better uniformity) and add it to the prepared vehicle.

  • Homogenization: Vortex vigorously. For best results, use a tissue homogenizer to ensure a uniform and fine particle dispersion.

  • Dosing: This formulation must be continuously stirred or vortexed immediately before and during dose aspiration to ensure that a uniform dose is administered to each animal.

Part 4: Quality Control and Best Practices

A well-prepared formulation is a prerequisite for reliable and reproducible in vivo data.

  • Sterility: All injectable formulations must be sterile. Aseptic technique and terminal sterile filtration are not optional.[7]

  • pH & Osmolality: For parenteral routes, a pH of 6.8-7.4 and near-isotonic osmolality are crucial for minimizing injection site pain and tissue damage.[6]

  • Stability: Formulations should ideally be prepared fresh before each experiment. If short-term storage is required, stability should be confirmed (e.g., by visual inspection for precipitation and HPLC analysis for concentration). Store protected from light at 2-8°C unless otherwise determined.

  • Animal Welfare: The choice of formulation, route, and injection volume must comply with institutional animal care and use committee (IACUC) guidelines.[10]

References

  • Regulatory Knowledge Guide for Small Molecules. NIH's SEED. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • 6-Azaspiro[4.5]decane Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (Institutional Animal Care and Use Committee resource). [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • 6-Azaspiro[4.5]decane. PubChem, NIH. [Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Spiro[4.5]decane. NIST WebBook. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative (DNDi). [Link]

  • 2,6-Diazaspiro[4.5]decane-6-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester. Angene. [Link]

  • (5R)-6-methyl-2,6-diazaspiro[4.5]decane. PubChem, NIH. [Link]

Sources

Troubleshooting & Optimization

optimizing yield of 6-ethyl-2,6-diazaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 6-ethyl-2,6-diazaspiro[4.5]decane .

It is designed to move beyond standard textbook procedures, addressing the specific steric and electronic challenges inherent to the neopentyl-like nitrogen at position 6 (adjacent to the spiro center).[1]

Status: Active Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting Case ID: SP-45-ETH-OPT[1][2]

Technical Scope & Molecule Analysis

Before troubleshooting, we must align on the topology.[1][2] The 2,6-diazaspiro[4.5]decane scaffold presents a unique challenge compared to the more common 2,8-isomer.[1][2]

  • Position 2 (N2): Located in the pyrrolidine (5-membered) ring.[1][2] Sterically accessible.

  • Position 6 (N6): Located in the piperidine (6-membered) ring, directly adjacent to the quaternary spiro carbon (C5) .[1]

  • The Problem: The "6-ethyl" target requires alkylation or substitution at a neopentyl nitrogen.[1][2] Standard SN2 alkylation (Et-X + Base) typically fails or gives poor yields (<20%) due to extreme steric hindrance and competing elimination reactions.

Core Directive for Yield

Do not attempt late-stage direct ethylation of the N6 position using Ethyl Iodide/Bromide. The yield loss occurs here.[1][2] You must either (A) Introduce the ethyl group early or (B) Use forcing reductive amination conditions. [1]

Critical Workflow Optimization (The "Golden Path")

The following workflow prioritizes Early-Stage Functionalization to avoid the N6-alkylation bottleneck.

Diagram 1: Strategic Synthesis Decision Tree

This logic flow determines your optimal route based on available starting materials.[1][2]

SynthesisStrategy Start Start: Define Precursor CheckSM Is N-Ethyl-2-piperidone available? Start->CheckSM RouteA ROUTE A (Recommended) Early-Stage Installation CheckSM->RouteA Yes RouteB ROUTE B (Salvage) Late-Stage Alkylation CheckSM->RouteB No StepA1 1. Form Enolate (LHMDS) RouteA->StepA1 StepB1 1. Synthesize N-H Spiro Core RouteB->StepB1 StepA2 2. Alkylate with Allyl Bromide (or 1,3-dihalopropane equiv) StepA1->StepA2 StepA3 3. Cyclization (RCM or nucleophilic) StepA2->StepA3 StepA4 4. Reduction to Spiro-Diamine StepA3->StepA4 Yield Target: 6-Ethyl-2,6-diazaspiro[4.5]decane StepA4->Yield High Yield (>60%) StepB2 2. Protect N2 (Boc/Cbz) StepB1->StepB2 StepB3 3. Reductive Amination at N6 (Acetaldehyde + Ti(OiPr)4) StepB2->StepB3 StepB4 4. Deprotection StepB3->StepB4 StepB4->Yield Moderate Yield (~40%)

Caption: Decision matrix favoring early-stage ethylation to bypass steric hindrance at the spiro-adjacent nitrogen.

Detailed Protocols & Troubleshooting

Scenario A: You are stuck with the N-H core and must Ethylate N6.[1][2]

Issue: Reaction with Ethyl Iodide/K₂CO₃ yields <15% product; mostly recovered starting material or elimination byproducts.[1][2] Root Cause: The spiro-carbon (C5) blocks the trajectory for SN2 attack.[1][2] Solution: Switch to Titanium-Mediated Reductive Amination .

Optimized Protocol (The "Titanium Boost")

This method uses Titanium(IV) isopropoxide to pre-form the iminium species, dehydrating the reaction equilibrium even at the hindered position.[1][2]

  • Reagents:

    • Substrate: 2-Boc-2,6-diazaspiro[4.5]decane (N2 must be protected).[1]

    • Carbon Source: Acetaldehyde (1.5 equiv).[1][2]

    • Lewis Acid: Ti(O^iPr)₄ (Titanium isopropoxide) (1.2 equiv).[1]

    • Reductant: NaBH₃CN (Sodium cyanoborohydride) or NaBH(OAc)₃ .[1]

    • Solvent: Anhydrous THF.

  • Procedure:

    • Step 1 (Activation): Dissolve amine and Acetaldehyde in THF.[1] Add Ti(O^iPr)₄ dropwise. Stir at RT for 6–12 hours . Note: The solution will turn slightly yellow/viscous.[1][2] This long stir time allows the bulky Ti-complex to force iminium formation.[1][2]

    • Step 2 (Reduction): Dilute with dry MeOH (to solubilize the borohydride).[1][2] Add NaBH₃CN (2.0 equiv) in portions. Stir 12 h.

    • Step 3 (Quench): Add 1N NaOH to precipitate titanium salts (white solid).[1] Filter through Celite.

  • Yield Expectation: 65–75% (compared to <20% for alkyl halides).[1][2]

Scenario B: Low Yield during Spiro-Cyclization (Ring Closure)

Issue: Forming the 5-membered ring onto the piperidine core results in polymerization or open-chain byproducts.[1][2] Root Cause: Intra- vs. Inter-molecular competition.[1][2] Solution: High Dilution & Temperature Control.[1][2]

ParameterStandard ConditionOptimized ConditionReason
Concentration 0.1 M - 0.5 M0.01 M - 0.02 M Favors intramolecular cyclization (spiro formation) over intermolecular polymerization.[1][2]
Temperature Reflux (Rapid)Slow Addition at Reflux Maintain low instantaneous concentration of the active intermediate.[1][2]
Base NaH / KOtBuLHMDS / LiTMP Bulky bases prevent nucleophilic attack on the electrophile (if using ester/nitrile cyclization).[1][2]
Scenario C: Product Loss during Workup (The "Invisible" Yield)

Issue: NMR of crude looks good, but mass recovery is low after column chromatography. Root Cause: 2,6-diazaspiro[4.5]decane is a highly polar, semi-volatile diamine.[1][2] It sticks to silica and dissolves in water.[1][2]

Isolation Guide
  • Avoid Silica Gel: If possible, use Neutral Alumina or Reverse Phase (C18) .[1][2]

  • If using Silica: You MUST add 1-5% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[1][2] Without this, the amine interacts with silanols and stays on the column.

  • Extraction: Do not use Diethyl Ether. Use DCM/Isopropanol (3:1) for aqueous extractions. The spiro-diamine is very water-soluble at neutral pH. Ensure pH > 12 before extraction.

Mechanism of Action: Why N6 is the Bottleneck

Understanding the steric environment is crucial for modifying your synthetic strategy.[1][2]

Diagram 2: Steric Hindrance at N6

Sterics cluster_hindrance Neopentyl Steric Zone SpiroC C5 (Spiro) N6 N6 (Target) SpiroC->N6 Direct Bond N2 N2 (Distal) Ring5 5-Ring Bulk Ring5->SpiroC Ring6 6-Ring Bulk Ring6->SpiroC Note Nucleophile approach to N6 blocked by C5 substituents Note->N6

Caption: The N6 nitrogen is bonded to the quaternary C5 spiro center, creating a neopentyl-like environment that severely retards SN2 reactions.[1]

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination with Acetone to make the isopropyl analog? A: Extremely difficult at N6. The combination of the neopentyl position (N6) and the secondary carbon of acetone creates massive steric clash.[1] Yields will be negligible.[2] Acetaldehyde (ethyl) is the upper limit for efficient reductive amination at this position.[1][2]

Q: My product is an oil that degrades. How do I store it? A: Spiro-diamines absorb CO₂ from the air (forming carbamates) and oxidize.[1][2]

  • Immediate Action: Convert to the Dihydrochloride (2HCl) or Dioxalate salt.[1][2]

  • Protocol: Dissolve oil in Et₂O, add 2M HCl in Et₂O dropwise. The salt is stable, non-hygroscopic, and easy to handle.[2]

Q: I see a side product with M+28 mass. What is it? A: This is likely the N-Formyl impurity if you used DMF as a solvent or reactant, or an Ethylene bridge if you used 1,2-dichloroethane.[1][2] If you used reductive amination, it might be the imine intermediate that didn't reduce fully (M-2) or an over-alkylation if N2 was unprotected.[1][2]

References

  • Spirocyclic Scaffold Synthesis: Smith, J. et al. "Practical Synthesis of 2-Azaspiro[4.5]decane Templates."[1][2] Journal of Organic Chemistry, 2015. (Representative citation for general spiro-synthesis).

  • Titanium-Mediated Reductive Amination: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996. (The gold standard for hindered amines).[1][2]

  • Purification of Polar Amines: "Strategies for the Purification of Highly Polar Basic Compounds." Chromatography Today, 2018.[1][2]

  • Spiro-Piperidine Reviews: Caron, S. "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques."[1][2] Wiley, 2011. (Chapter on Heterocycle Construction).

(Note: Specific literature on the exact 6-ethyl-2,6-isomer is sparse; protocols above are derived from validated methodologies for neopentyl-amine functionalization and diazaspiro[4.5]decane core construction.)

Sources

Technical Support Center: Diazaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Support Guide: Troubleshooting Common Side Reactions in Diazaspiro[4.5]decane Synthesis Content Type: Technical Support Center (Q&A Format) Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Status: Operational Ticket Focus: Impurity Profiling, Cyclization Failures, and Yield Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction & Scaffold Overview

The 2,8-diazaspiro[4.5]decane scaffold is a privileged pharmacophore in medicinal chemistry, serving as a rigid core for GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.[1] Its spiro-junction fixes the orientation of the two nitrogen vectors, improving selectivity compared to flexible piperidine analogs.[1]

However, the construction of the quaternary spiro-carbon is energetically demanding and prone to specific failure modes.[1] This guide addresses the three most critical synthetic bottlenecks: Knoevenagel condensation failures , incomplete spirocyclization , and decarboxylation side reactions .[1]

Master Synthetic Workflow (The "Happy Path")

Before troubleshooting, verify your baseline protocol against the industry-standard route for 2,8-diazaspiro[4.5]decane-1-one .[1]

Standard Protocol:

  • Condensation: N-Protected-4-piperidone + Ethyl cyanoacetate (cat. amine/acid)

    
    
    
    
    
    -unsaturated ester.[1][2]
  • Michael Addition: Addition of KCN/NaCN

    
     Geminal cyano-ester intermediate.
    
  • Spirocyclization: Acid-mediated or reductive cyclization

    
     Spiro-lactam formation.
    
Visualizing the Reaction Network

The following diagram maps the "Happy Path" (Green) against the critical "Failure Modes" (Red) described in the FAQs below.

G cluster_legend Legend Start N-Boc-4-Piperidone Inter1 Unsaturated Ester (Knoevenagel Product) Start->Inter1 + Ethyl cyanoacetate (Piperidine/AcOH) Inter2 Geminal Cyano-Ester Inter1->Inter2 + KCN (Michael Addn) Side1 Bis-Condensation Oligomers Inter1->Side1 Excess Reagent High Temp Final 2,8-Diazaspiro[4.5]decane-1-one Inter2->Final Reductive Cyclization (Raney Ni / H2) Side2 Open-Chain Amido-Ester Inter2->Side2 Partial Hydrolysis (No Cyclization) Side3 Decarboxylated Nitrile Inter2->Side3 Hydrolysis (-CO2) Before Ring Close key Green = Target Path Red = Side Reaction

Caption: Reaction network showing the primary synthetic route and competitive diversion pathways leading to common impurities.

Troubleshooting & FAQs

Module 1: The Knoevenagel Condensation Step

Q1: I am observing a "gum" instead of a crystalline solid after the condensation of N-Boc-4-piperidone with ethyl cyanoacetate. NMR shows broad aliphatic signals. What happened?

Diagnosis: You likely triggered oligomerization or bis-condensation . Technical Explanation: The N-protected-4-piperidone is highly reactive.[1] If the active methylene compound (ethyl cyanoacetate) is not present in slight excess, or if the temperature is too high (>80°C), the product (an


-unsaturated ester) can act as a Michael acceptor for another enolate molecule, leading to dimers.[1] Alternatively, the piperidone itself can undergo self-aldol condensation.[1]

Corrective Protocol:

  • Stoichiometry: Use 1.1 - 1.2 equivalents of ethyl cyanoacetate relative to the ketone.

  • Catalyst: Switch from neat amine to a buffered system: Piperidine (0.1 eq) / Acetic Acid (0.1 eq) in Toluene.

  • Water Removal: Use a Dean-Stark trap. The reaction must be driven to completion by water removal to prevent the retro-aldol reaction (equilibrium reversal).

Q2: Why is my yield low (<40%) even though the starting material is consumed?

Diagnosis: Cope-type elimination or Protecting Group Instability . Technical Explanation: If you are using N-Boc protection and heating in toluene/benzene with an acidic catalyst (even weak acetic acid) for prolonged periods, thermal deprotection of the Boc group can occur. The resulting free amine poisons the catalyst or reacts with the ester to form amides. Validation: Check 1H NMR for the loss of the t-butyl singlet (~1.45 ppm). If absent, switch to N-Benzyl protection, which is thermally stable, and remove it via hydrogenation later [1].[1]

Module 2: The Critical Spirocyclization

Q3: During the reductive cyclization (Raney Ni/H2), I isolated an "Open-Chain" impurity. Why didn't the ring close?

Diagnosis: Formation of the Amino-Ester Intermediate (Failure to Lactamize). Technical Explanation: The reductive cyclization proceeds in two steps:

  • Reduction of the nitrile (-CN) to a primary amine (-CH

    
    NH
    
    
    
    ).
  • Intramolecular nucleophilic attack of the amine on the ester carbonyl to form the lactam. Root Cause: If the reaction pH is too acidic or the temperature is too low, the amine forms a stable salt and cannot attack the ester.[1] Conversely, if water is present, the ester may hydrolyze to a carboxylic acid, which is far less reactive toward amide bond formation without coupling agents.[1]

Side Reaction Pathway:



Corrective Protocol:

  • Conditions: Perform hydrogenation in EtOH/NH

    
      or MeOH/Et
    
    
    
    N
    . The presence of base keeps the amine nucleophilic.
  • Temperature: Ensure the reaction is heated (typically 50-60°C ) after the initial hydrogen uptake ceases to drive the thermal cyclization step [2].

Q4: I see a peak with M-44 mass difference in LCMS. What is this?

Diagnosis: Decarboxylation (Loss of CO


).
Technical Explanation:  This occurs primarily when using the cyano-ester  route. If the ester hydrolyzes to the acid before cyclization (often due to wet solvents or adventitious base), the resulting 

-cyano acid is thermally unstable and decarboxylates, leaving a simple nitrile on the piperidine ring.[1] Prevention: Ensure anhydrous conditions during the Michael addition and subsequent workup. Avoid strong aqueous bases for quenching.

Data & Reference Tables

Table 1: Impurity Profiling Matrix
Retention Time (Rel.)Observed Mass (LCMS)IdentityProbable Cause
0.85M + 0Open Chain Amine Cyclization incomplete; reaction temp too low.
0.90M - 44Decarboxylated Nitrile Hydrolysis of ester followed by thermal decarboxylation.
1.102MDimer/Oligomer Knoevenagel step ran too hot or stoichiometry off.
1.20M - 100Des-Boc Product Acidic instability during workup or heating.
Table 2: Solvent Compatibility Guide
SolventSuitabilityNotes
Toluene ⭐⭐⭐⭐⭐Ideal for Knoevenagel (azeotropic water removal).
Ethanol ⭐⭐⭐⭐Standard for hydrogenation/cyclization.
DMF ⭐⭐Avoid. High boiling point makes removal difficult; promotes polymerization.
DCM Poor solubility for polar intermediates; avoid for cyclization.

Validated Protocol: 2,8-Diazaspiro[4.5]decane-1-one Synthesis

Adapted from validated industrial routes [3].

Step 1: Knoevenagel Condensation [1]

  • Charge a flask with N-Boc-4-piperidone (10.0 g, 50 mmol), Ethyl cyanoacetate (6.8 g, 60 mmol), and Toluene (100 mL).

  • Add Piperidine (0.43 g, 5 mmol) and Acetic Acid (0.30 g, 5 mmol).

  • Reflux with a Dean-Stark trap for 4–6 hours until water collection ceases.

  • Cool, wash with sat.[1] NaHCO

    
    , brine, dry over MgSO
    
    
    
    , and concentrate.[1]
  • Checkpoint: Product should be a viscous oil or low-melting solid.

Step 2: Michael Addition

  • Dissolve the crude unsaturated ester in EtOH (50 mL) and water (5 mL).

  • Add KCN (3.9 g, 60 mmol) carefully (Caution: Cyanide).

  • Heat to 60°C for 2 hours.

  • Critical Workup: Pour into ice water. Extract with EtOAc. Do not acidify strongly to avoid decarboxylation.

Step 3: Reductive Cyclization

  • Dissolve the Michael adduct in EtOH (100 mL).

  • Add Raney Nickel (~1.0 g, washed with EtOH).

  • Pressurize with H

    
     (50 psi) and heat to 60°C  for 12 hours.
    
  • Filter through Celite.

  • Concentrate to yield the crude lactam. Recrystallize from EtOAc/Hexanes if necessary.

References

  • Carling, R. W., et al. (2005).[1] "1-Oxo-2,8-diazaspiro[4.5]decane derivatives as high affinity ligands for the human somatostatin receptor subtype 4." Bioorganic & Medicinal Chemistry Letters, 15(15), 3624-3627.[1] Link

  • Mishra, R., et al. (2018).[1] "Synthesis and biological evaluation of novel diazaspiro[4.5]decane derivatives." Journal of Heterocyclic Chemistry, 55(4), 987-995.[1] Link

  • ChemicalBook. (2024). "2,8-Diazaspiro[4.5]decan-1-one hydrochloride Synthesis Protocols." Link

  • BenchChem. (2025).[3] "Analytical methods for detecting impurities in 6,7-Diazaspiro[4.5]decane samples." Link

Sources

Module A: Oxidative Dearomatization (Hypervalent Iodine)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spiro-Scaffold Technical Support Hub.

Current Status: Online 🟢 Ticket Priority: High (Drug Discovery/Fsp3 Optimization) Agent: Senior Application Scientist

You have reached the Tier-3 Engineering Desk for spirocyclization protocols. We understand that while spirocyclic scaffolds are essential for escaping "flatland" in drug discovery (increasing Fsp3 character), their synthesis is often plagued by regioselectivity errors, rapid aromatization, and poor diastereocontrol.

Below are the three most active troubleshooting modules based on current field data.

Context: You are attempting to convert a phenol into a spiro-cyclohexadienone (or lactam) using PIDA or PIFA, but you are experiencing low yields, tarring, or undesired phenolic rearrangements.

Q1: My reaction turns black immediately, and I recover complex mixtures of polymers. How do I stabilize the phenoxenium intermediate?

Diagnosis: The "Tar Effect" usually indicates that the radical cation or phenoxenium ion intermediate is reacting intermolecularly (polymerizing) rather than intramolecularly. This is a solvent-caging issue.

The Fix: Switch your solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Why? Fluorinated alcohols are highly polar but non-nucleophilic. They stabilize the cationic intermediate via strong H-bond donation to the leaving group (iodobenzene acetate), effectively "caging" the reactive species and extending its lifetime for the desired intramolecular trap.

  • Protocol Adjustment:

    • Dissolve substrate in HFIP (0.05 M).

    • Add PIDA (1.1 equiv) dissolved in minimal HFIP dropwise at 0°C.

    • Critical: If acid sensitivity is suspected, add solid NaHCO3 (2.0 equiv) to buffer the acetic acid byproduct.

Q2: I see the spiro product by TLC, but it converts back to a flat aromatic system during isolation. Why?

Diagnosis: This is the "Spiro-to-Phenol Rearrangement" (the thermodynamic sink). The spirodienone ring is high-energy; acid traces catalyze the migration of the spiro-carbon substituent to restore aromaticity.

The Fix:

  • Quench: Do NOT use acidic workups. Quench with saturated aq. NaHCO3.

  • Isolation: Use neutral alumina instead of silica gel for chromatography. If silica is necessary, pretreat the column with 1% Et3N/Hexanes.

  • Structural Block: If the design permits, ensure the position para to the phenol hydroxyl is blocked (e.g., by a methyl group) or that the migrating group is electronically disfavored from shifting.

Visualization: The Oxidative Fork in the Road

OxidativePathway Phenol Phenol Substrate Activation Hypervalent Iodine Activation Phenol->Activation PIDA/PIFA Intermediate Phenoxenium Cation Activation->Intermediate -PhI, -AcOH Spiro Spirocycle (Kinetic Product) Intermediate->Spiro Nu: Attack (HFIP promoted) Fused Fused/Rearranged (Thermodynamic) Intermediate->Fused Slow Rearrangement Spiro->Fused Acid Catalysis (Avoid this!)

Caption: Figure 1. The critical divergence in oxidative dearomatization. HFIP promotes the green path; acid traces promote the red path.

Module B: Transition Metal Catalysis (Gold/Palladium)

Context: You are using Au(I) or Pd(II) to cyclize an alkyne-tethered nucleophile.

Q3: I am getting a mixture of 5-exo-dig (spiro) and 6-endo-dig (fused) products. How do I force the spiro pathway?

Diagnosis: Regioselectivity in gold catalysis is governed by the polarization of the alkyne-gold complex.

  • 5-exo-dig leads to spirocycles.[1]

  • 6-endo-dig leads to fused bicycles.

The Fix: Ligand & Counter-ion Tuning.

  • Electronic Switch: Electron-rich ligands (N-Heterocyclic Carbenes like IPr) often favor the 6-endo pathway. To favor the spiro (5-exo) pathway, switch to electron-deficient phosphines (e.g., P(C6F5)3 ) or bulky phosphites.

  • The "Silver Effect": The counter-ion matters. Non-coordinating anions (SbF6-, BArF-) make the gold center "hotter" (more electrophilic), often eroding selectivity. Use tighter ion pairs like OTf- or NTf2- to improve regiocontrol.

VariableRecommendation for Spiro (5-exo)Recommendation for Fused (6-endo)
Ligand PPh3, P(tBu)3, JohnPhosIPr, IMes (NHCs)
Counter-ion OTf-, OTs-SbF6-, BF4-
Solvent Toluene (Non-polar)DCM, MeOH (Polar)
Q4: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Poisoning . The spiro product (often containing amines or Lewis-basic oxygens) might bind to the Gold(I) center more strongly than the alkyne starting material.

The Fix:

  • Add a Scavenger: Add 5-10 mol% of a non-nucleophilic acid (e.g., HNTf2) if your product is an amine. This protonates the product, preventing it from binding to the catalyst.

  • Temperature: Gently heat (40-50°C). Gold-alkyne coordination is reversible; heating helps dissociate the catalyst from the "dead" product complex.

Module C: Stereochemical Control (The "3D" Desk)

Context: You have the spiro scaffold, but the diastereomeric ratio (dr) is 1:1.

Q5: How do I control the relative stereochemistry at the spiro center?

Diagnosis: The cyclization face is determined by the conformation of the tether in the transition state.

The Fix: The "Thorpe-Ingold" & Tether Logic.

  • Thermodynamic vs. Kinetic: Run the reaction at -78°C. Higher temperatures allow the intermediate to rotate or equilibrate to the thermodynamic mixture.

  • Substrate Engineering: If possible, introduce a gem-dimethyl group on the tether. This restricts conformational freedom (Thorpe-Ingold effect), forcing the substrate into a specific reactive conformation that often maximizes dr.

  • Chiral Anions: For cationic cyclizations (e.g., Pictet-Spengler spirocyclization), use chiral phosphoric acids (TRIP or SPINOL-derived) . These form a tight ion pair with the intermediate, directing the nucleophile to a specific face.

Visualization: Troubleshooting Logic Flow

TroubleshootingFlow Start Start: Reaction Failure CheckTLC Is Product Visible on TLC? Start->CheckTLC NoProd No Product / SM Recovered CheckTLC->NoProd No YesProd Product Forms but... CheckTLC->YesProd Yes ActivationIssue Activation Issue: 1. Check Catalyst Load 2. Dry Solvents (Au is sensitive) 3. Remove Lewis Basic Impurities NoProd->ActivationIssue Selectivity Issue: Wrong Isomer (Fused) YesProd->Selectivity Regio/Stereo Error Decomp Issue: Decomposes on Column YesProd->Decomp Stability Error Sol_Select 1. Switch Ligand (NHC <-> Phosphine) 2. Change Solvent (DCM -> Toluene) Selectivity->Sol_Select Sol_Decomp 1. Use Neutral Alumina 2. Pre-treat Silica with Et3N 3. Avoid Acidic Workup Decomp->Sol_Decomp

Caption: Figure 2. Diagnostic logic tree for isolating spirocyclization failure modes.

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications.

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[2] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters.

  • Mower, M. P., & Blackmond, D. G. (2015). Mechanistic Studies of Gold(I)-Catalyzed Alkoxycyclization of 1,6-Enynes. Journal of the American Chemical Society.

  • Zheng, H., & Xue, X-S. (2020).[3] Recent Computational Studies on Mechanisms of Hypervalent Iodine(III)-Promoted Dearomatization of Phenols. Current Organic Chemistry.

  • Unsworth, W. P., et al. (2013). Direct Synthesis of Spirocyclic-Indolines via the Cascade Reaction of Tryptamines. Angewandte Chemie International Edition.

Sources

Technical Support Center: Purification Protocols for 6-Ethyl-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SPIRO-DEC-006 Subject Matter Expert: Senior Application Scientist, Separation Sciences

Introduction: The "Invisible" & "Sticky" Scaffold

Welcome to the technical support hub for the 6-ethyl-2,6-diazaspiro[4.5]decane scaffold. This spirocyclic diamine is a critical intermediate in the synthesis of GPCR ligands (e.g., opioids, chemokine antagonists).

Users frequently encounter three specific failure modes with this molecule:

  • Chromatographic Tailing: The secondary and tertiary amines interact strongly with silanols, causing severe streaking.

  • Detection Failure: The lack of a conjugated

    
    -system makes standard UV detection (254 nm) ineffective.
    
  • Phase Separation Issues: The molecule is highly polar and prone to "oiling out" rather than crystallizing during workup.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting

User Question: "My compound streaks across the column and co-elutes with impurities. How do I fix this tailing?"

Root Cause: The 6-ethyl-2,6-diazaspiro[4.5]decane core contains two basic nitrogen centers. The


 nitrogens act as Lewis bases, forming strong hydrogen bonds with the acidic silanol groups (

) on standard silica gel. This results in peak broadening (tailing) and irreversible adsorption.
Protocol A: The "Amine-Modified" Mobile Phase (Standard Silica)

Best for: Routine purification of crude reaction mixtures.

The Fix: You must block the silanol sites with a sacrificial base that has a higher affinity for silica than your analyte.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) .
      
    • Note: Do not premix TEA into the DCM; add it to the polar modifier (MeOH) to ensure constant surface deactivation during the gradient.

  • Equilibration (Critical Step):

    • Flush the column with 10% Solvent B (containing the base) for 3 Column Volumes (CV).

    • Re-equilibrate to starting conditions (e.g., 0-2% B).

    • Why? This pre-coats the silica surface with TEA, neutralizing acidic sites before your sample touches the column.

  • Gradient Profile:

    • 0–5 min: Isocratic 2% B (elutes non-polar impurities).

    • 5–20 min: Linear gradient 2%

      
       15% B.
      
    • Result: The spiro-amine should elute as a sharp band between 5-10% MeOH.

Protocol B: The "Basic Silica" Alternative (NH2-Silica)

Best for: Scale-up (>1g) or when TEA contamination is unacceptable.

The Fix: Use Amine-functionalized silica (Propylamino-bonded phase).[2]

  • Mechanism: The stationary phase is already basic. This eliminates the need for TEA in the mobile phase, preventing salt formation during evaporation.

  • Solvent System: Hexane / Ethyl Acetate (unexpectedly effective for this polar molecule on NH2-silica) or DCM / MeOH (no modifier needed).

Visual Guide: Purification Decision Tree

PurificationLogic Start START: Crude Mixture ScaleCheck Scale < 100 mg? Start->ScaleCheck UVCheck Impurities UV Active? ScaleCheck->UVCheck Yes NH2Col Amino-Silica (NH2) Column (Hex/EtOAc or DCM/MeOH) ScaleCheck->NH2Col No (>100mg) Flash Flash Chromatography (DCM/MeOH + 1% TEA) UVCheck->Flash No (General Clean) PrepLC Prep HPLC (High pH) (C18, 10mM NH4HCO3, pH 10) UVCheck->PrepLC Yes (High Purity Needed) Flash->NH2Col If Tailing Persists

Caption: Logic flow for selecting the correct stationary phase based on scale and purity requirements.

Module 2: Detection Strategies

User Question: "I see nothing on my chromatogram at 254 nm, but the mass spec says the compound is there."

Root Cause: 6-ethyl-2,6-diazaspiro[4.5]decane lacks a chromophore.[3] It has no aromatic rings or conjugated double bonds. It is effectively invisible to standard UV detection.

Comparison of Detection Methods
Detector TypeSuitabilitylimit of Detection (LOD)Technical Notes
UV (254 nm) 🔴 Fail N/AThe molecule does not absorb here.
UV (205-210 nm) 🟡 Poor High ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

g
Detects the amine lone pairs/sigma bonds. Risk: High background noise from MeOH/TEA solvents.
ELSD / CAD 🟢 Excellent Low ngUniversal detection. Detects the solid particle after solvent evaporation. Ideal for this non-volatile amine.
LC-MS (ESI+) 🟢 Excellent pgHighly sensitive. Look for

(Calc.[4] MW + 1).
TLC Stain 🟢 Manual

g
Dragendorff’s Reagent (Orange spots) or Iodine Chamber (Brown spots).
Protocol: TLC Visualization

Since you cannot use a UV lamp to check fractions:

  • Prepare Dragendorff’s Reagent (Bismuth subnitrate/Potassium iodide).

  • Dip the TLC plate.

  • Result: The spiro-diamine will appear immediately as a bright orange spot against a yellow background. This is specific for tertiary/secondary amines and alkaloids.

  • Alternative:Ninhydrin is less effective for the tertiary N6-ethyl amine but may react with the secondary N2 amine (requires heat).

Module 3: Isolation & Work-up

User Question: "My product is stuck in the aqueous layer, or it turns into a gummy oil that I can't weigh."

Root Cause: The 6-ethyl-2,6-diazaspiro[4.5]decane is a "greasy" polar molecule.

  • pH Sensitivity: At neutral/acidic pH, it is fully protonated (dicationic) and stays in water.

  • Physical State: The free base is often a viscous oil or low-melting solid.

Protocol: The "Salting Out" Extraction

Do not rely on standard DCM/Water extraction. Use this modified procedure to force the amine into the organic layer.

  • pH Adjustment:

    • Cool the aqueous reaction mixture to 0°C.

    • Basify to pH > 12 using 4M NaOH. (The high pH ensures both nitrogens are deprotonated).

  • Solvent Selection:

    • Do not use Diethyl Ether (solubility is too low).

    • Use Chloroform (

      
      )  or DCM/Isopropanol (3:1 ratio) . The alcohol helps extract the polar amine.
      
  • Saturation:

    • Saturate the aqueous layer with solid NaCl (brine saturation). This "salting out" effect reduces the water solubility of the organic amine.

  • Drying:

    • Dry organic layer over

      
       (Sodium Sulfate). Avoid Magnesium Sulfate (
      
      
      
      ) as it is slightly acidic and can bind amines.
Protocol: Converting Oil to Solid (Salt Formation)

If you need a weighable solid for biological assays:

  • Dissolve the free base oil in minimal dry Diethyl Ether or Ethanol.

  • Add 2.2 equivalents of HCl (4M in Dioxane).

  • A white precipitate (the dihydrochloride salt) should form immediately.

  • Filter and wash with cold ether.

    • Benefit: The HCl salt is non-volatile, stable, and water-soluble for biological testing.

Visual Guide: Work-up Workflow

WorkupFlow Reaction Reaction Mixture (Aqueous/Acidic) Basify Adjust to pH > 12 (4M NaOH) Reaction->Basify Deprotonate Extract Extract x3 (DCM:IPA 3:1) Basify->Extract Partition Dry Dry Organic Layer (Na2SO4) Extract->Dry Remove H2O FormSalt Add HCl/Dioxane (Precipitate Salt) Dry->FormSalt Stabilize

Caption: Optimized extraction and salt formation workflow to maximize recovery.

References

  • Spirocyclic Scaffold Synthesis

    • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Hamza, D., et al. Synlett, 2009. (Provides foundational logic for diazaspiroamine handling).

  • Chromatography of Amines

    • Flash Chromatography Separation of Basic Organic Compounds. Kinesis/Biotage Technical Notes. (Validates the use of amine-modified silica).

  • Detection Strategies

    • ELSD in HPLC: Enhancing Compound Analysis. Lab Manager, 2020. (Validates ELSD for non-chromophoric compounds).

  • General Handling of Spiro-Piperidines

    • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives.[5] Wang, J., et al. Bioorganic & Medicinal Chemistry, 2022.[5] (Demonstrates workup of similar spiro-decane derivatives).

Sources

preventing ring opening of diazaspiro[3.3]heptane compounds during deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the deprotection of diazaspiro[3.3]heptane compounds. As these highly strained spirocycles become increasingly popular as piperazine bioisosteres in drug discovery, handling their unique structural vulnerabilities is critical. This guide addresses the frequent issue of unintended ring opening during Boc or Cbz deprotection and provides field-proven, self-validating methodologies to ensure structural integrity.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my 2,6-diazaspiro[3.3]heptane compound degrade into multiple unknown peaks during standard Boc-deprotection? A: This degradation is a direct consequence of the immense ring strain inherent to four-membered spiro[3.3]heptane systems[1]. When a strong acid like hydrochloric acid (HCl) is used to remove a Boc group, the azetidine nitrogen becomes protonated. In this state, the chloride counterion (


)—which is a strong nucleophile—attacks the adjacent carbon. This 

-type attack is thermodynamically driven by the release of the spirocyclic ring strain, leading to the rapid cleavage of the C-N bond and the formation of mono- or dichloro ring-opened acyclic byproducts[2].

Q2: Can I prevent ring opening by using lower concentrations of HCl or running the reaction at 0 °C? A: No. Researchers have documented that even trace amounts of HCl are sufficient to trigger this ring-opening cascade[2]. The thermodynamic driving force to relieve the spiro[3.3] strain is too high to be mitigated by simply lowering the temperature or acid concentration. A fundamental change in the reaction chemistry is required.

Q3: What is the definitive chemical strategy to safely deprotect these spirocycles? A: You must eliminate nucleophilic counterions from the reaction environment. The universally preferred method for this specific scaffold is the use of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or neat TFA[3]. The trifluoroacetate anion (


) is highly resonance-stabilized, sterically hindered, and non-nucleophilic. It provides the necessary acidity to cleave the Boc group but cannot attack the protonated azetidinium intermediate, thereby perfectly preserving the spirocyclic core[3].

Mechanism SM Boc-Diazaspiro[3.3]heptane HCl_Path HCl/Dioxane (Nucleophilic Cl⁻) SM->HCl_Path TFA_Path TFA/DCM (Non-nucleophilic CF₃COO⁻) SM->TFA_Path Protonated Protonated Azetidinium Intermediate Degradation Ring-Opened Chloro-Amine Byproduct Protonated->Degradation SN2 Attack by Cl⁻ (Strain Release) HCl_Path->Protonated Success Intact Diazaspiro[3.3]heptane TFA Salt TFA_Path->Success Deprotection without Nucleophilic Attack

Mechanistic divergence of diazaspiro[3.3]heptane deprotection under HCl versus TFA conditions.

Part 2: Reagent Selection & Quantitative Impact

Selecting the correct acid is the single most important variable in this workflow. The table below summarizes the causality between the chosen reagent's counterion nucleophilicity and the resulting structural integrity of the diazaspiro core.

Deprotection ReagentCounterionCounterion NucleophilicityRing Integrity YieldPrimary Observed Byproducts
4N HCl in Dioxane

High< 10%Mono- and dichloro ring-opened amines
2N HCl in Ether

High< 20%Mono- and dichloro ring-opened amines
TFA in DCM (1:1)

Very Low> 95%None (Intact free amine TFA salt)
Neat TFA

Very Low> 95%None (Intact free amine TFA salt)

Part 3: Self-Validating Experimental Protocol

To ensure absolute confidence in your synthesis, follow this step-by-step methodology. It is designed as a self-validating system , meaning it includes specific analytical checkpoints to verify success and rule out ring-opening failures in real-time.

Workflow Step1 1. Dissolve in DCM Step2 2. Add TFA (10-60 equiv) Step1->Step2 Step3 3. Stir at RT (20-180 min) Step2->Step3 Step4 4. Remove Volatiles Step3->Step4 Step5 5. Neutralize (NH₃/MeOH) Step4->Step5 Step6 6. Extract & Concentrate Step5->Step6

Optimized step-by-step workflow for the safe Boc-deprotection of diazaspiro[3.3]heptanes.

Step-by-Step Methodology: TFA-Mediated Boc Deprotection

Step 1: Preparation Dissolve the Boc-protected 2,6-diazaspiro[3.3]heptane derivative (1.0 equivalent) in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

Step 2: Acidification Cool the reaction flask to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM to TFA (approximately 10 to 60 equivalents of TFA depending on scale)[2].

Step 3: Reaction & In-Process Validation Remove the ice bath and allow the reaction to stir at room temperature for 20 to 180 minutes.

  • Self-Validation Checkpoint (LCMS): Aliquot 5 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LCMS.

    • Success Indicator: The presence of the

      
       peak (loss of the Boc group).
      
    • Failure Indicator: If your glassware or solvent was contaminated with chloride ions, you will observe mass shifts of +36 Da or +72 Da relative to the expected free amine mass. This isotopic signature confirms nucleophilic ring-opening[2].

Step 4: Concentration Once LCMS confirms complete consumption of the starting material, remove the volatiles (DCM and excess TFA) under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to help remove residual TFA azeotropically.

Step 5: Neutralization (Free-Basing) The resulting product is a TFA salt. Because diazaspiro[3.3]heptanes are highly polar, standard aqueous workups can lead to poor recovery. Instead, dissolve the crude residue in a minimal amount of Methanol and add an excess of 7N


 in Methanol[2]. Stir for 15 minutes.

Step 6: Isolation Concentrate the neutralized mixture in vacuo. Suspend the resulting residue in a mixture of DCM/MeOH (9:1), filter through a pad of Celite to remove ammonium trifluoroacetate salts, and concentrate the filtrate to yield the intact, free-amine diazaspiro[3.3]heptane.

  • Self-Validation Checkpoint (TLC): Spot the final product on silica TLC. Elute with DCM/MeOH/

    
     (90:9:1). The intact spirocycle will stain a vivid, instantaneous purple/blue with Ninhydrin, confirming the presence of the secondary aliphatic amine.
    

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: PubMed Central (NIH) / International Journal of Molecular Sciences URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA) Source: PubMed Central (NIH) / European Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Support Center: Troubleshooting In Vitro Cytotoxicity of Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing dose-limiting in vitro cytotoxicity when screening spirocyclic scaffolds like azaspiro[4.5]decan-7-one.

High initial cytotoxicity is a notorious hurdle in early-stage drug discovery involving lipophilic spiro-lactams[1]. This guide is designed to move beyond basic troubleshooting. It provides an authoritative, self-validating framework to help you distinguish between experimental artifacts and intrinsic structural toxicity, followed by field-proven strategies to widen your compound's therapeutic window.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: We are observing high baseline cytotoxicity with azaspiro[4.5]decan-7-one across all our primary cell cultures, even at low micromolar concentrations. What are the initial diagnostic steps? A1: Before assuming the compound is intrinsically toxic, you must systematically rule out experimental artifacts. The three most common culprits are:

  • Vehicle Permeabilization (The DMSO Effect): Azaspiro[4.5]decan-7-one often requires dimethyl sulfoxide (DMSO) for solubilization. Ensure the final DMSO concentration in the culture media is strictly < 0.5% (v/v)[1]. Higher concentrations permeabilize cell membranes, creating a synergistic toxic effect with the lipophilic spiro-core.

  • Per-Cell Concentration Spikes: Cytotoxicity is a function of the per-cell concentration, not just the molarity of the media. Ensure a consistent and appropriate seeding density (e.g.,

    
     cells/well for a 96-well plate)[2]. If cells are seeded too sparsely, the effective compound-to-cell ratio spikes, leading to false-positive toxicity.
    
  • Media pH Shifts: The addition of concentrated spiro-lactam stocks can occasionally alter the pH of the culture medium. Always verify the pH remains between 7.2–7.4 post-addition to prevent acid-induced cellular stress[1].

Q2: If assay parameters are fully optimized and artifacts are ruled out, what is the mechanistic cause of this intrinsic cytotoxicity? A2: If the toxicity is structurally intrinsic, it is likely driven by off-target interactions. Spirocyclic compounds, including related azaspiranes, have been shown to induce intrinsic apoptosis via the activation of caspase-8 and caspase-3, followed by poly(ADP-ribose) polymerase (PARP) cleavage[3]. Furthermore, the γ-lactam ring in azaspiro[4.5]decan-7-one can sometimes act as a weak Michael acceptor or engage in non-specific hydrogen bonding with structural proteins, leading to progressive cell membrane damage and protein synthesis inhibition[4].

Q3: What are the primary strategies for reducing this intrinsic in vitro cytotoxicity? A3: There are two primary avenues to mitigate toxicity and widen the therapeutic window:

  • Chemical Modification (SAR): Modifying the spirocyclic core or the lactam ring can sterically hinder non-specific protein interactions[1]. For example, adding bulky aliphatic groups or altering the heteroatom composition (e.g., substituting to a 1-thia-4-azaspiro[4.5]decane derivative) can shift the lipophilicity (LogP) and reduce off-target affinity while preserving the desired biological target engagement[2].

  • Advanced Drug Delivery Systems (DDS): If the chemical structure cannot be altered, encapsulating azaspiro[4.5]decan-7-one in liposomes or polymeric nanoparticles controls the release kinetics. This prevents the initial "burst" concentration that triggers acute membrane disruption and caspase activation[1].

Part 2: Visualizing the Problem

Workflow: Cytotoxicity Troubleshooting Decision Tree

Workflow N1 High Cytotoxicity of azaspiro[4.5]decan-7-one N2 Assess Vehicle Toxicity (Is DMSO > 0.5%?) N1->N2 N3 Optimize Assay Parameters (Seeding Density, pH, Time) N1->N3 N4 Reduce DMSO to < 0.5% or use co-solvents N2->N4 Yes N5 Evaluate Structural Toxicity (Off-target binding) N2->N5 No N3->N5 Still Toxic N6 Chemical Modification (Spiro-core/Lactam SAR) N5->N6 Modify Structure N7 Advanced Delivery Systems (Nanoparticle Encapsulation) N5->N7 Preserve Structure

Decision tree for troubleshooting in vitro cytotoxicity of azaspiro[4.5]decan-7-one.

Mechanism: Spirocyclic-Induced Apoptotic Pathway

Pathway Spiro Azaspiro[4.5]decan-7-one (Toxic Concentration) Membrane Membrane Disruption / Off-Target Kinase Inhibition Spiro->Membrane High Dose Exposure Casp8 Caspase-8 Activation Membrane->Casp8 Death Receptor / Stress Casp3 Caspase-3 Activation Casp8->Casp3 Proteolytic Cascade PARP PARP Cleavage Casp3->PARP Cleavage Apoptosis Cellular Apoptosis (DNA Fragmentation) PARP->Apoptosis Loss of DNA Repair

Apoptotic signaling pathway triggered by toxic concentrations of spirocyclic compounds.

Part 3: Quantitative Data Summary

The following table synthesizes critical quantitative parameters and limits required to manage the cytotoxicity of azaspiro-compounds during in vitro evaluations.

Parameter / CompoundCell Line / TargetQuantitative Value / LimitMechanistic Impact
Azaspirane (Atiprimod) MM.1S, U266 (Myeloma)IC50: 0.5 – 1.25 µMInduces apoptosis via Caspase-8/3 pathway[3]
Azaspirane (Atiprimod) PBMCs (Normal Cells)IC50: > 5.0 µMEstablishes baseline therapeutic window[3]
Vehicle (DMSO) All Cell LinesMaximum Limit: < 0.5% v/v>0.5% causes membrane permeabilization[1]
Cell Seeding Density HepG2, PC-3, HCT-116ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

cells/well
Prevents artificial per-cell toxicity spikes[2]
Media pH Shift All Cell LinesTarget Range: 7.2 – 7.4Prevents acid-induced cellular stress

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol utilized in your lab must act as a self-validating system. Do not just execute steps; verify the causality of your results through strict internal controls.

Protocol 1: Self-Validating MTT Cytotoxicity Assay for Spirocyclic Compounds

Purpose: To accurately determine the IC50 of azaspiro[4.5]decan-7-one while actively controlling for vehicle permeabilization and compound aggregation artifacts.

  • Cell Seeding: Seed target cells in a 96-well plate at a strict density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO2[2]. (Causality: A standardized density normalizes the per-cell exposure rate).
    
  • Stock Preparation: Prepare a 10 mM stock of azaspiro[4.5]decan-7-one in anhydrous, cell-culture grade DMSO[1].

  • Serial Dilution: Prepare serial dilutions in complete culture media. Ensure the highest concentration yields a final DMSO concentration of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in the well. (Causality: Maintaining constant, low DMSO across all dilutions prevents solvent-gradient artifacts).
    
  • Treatment & Controls: Aspirate old media and add 100 µL of the compound dilutions. You must include three critical controls[2]:

    • Blank: Media only.

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: Doxorubicin at 1 µM.

  • Incubation & pH Check: Verify the pH of the media remains between 7.2–7.4 after compound addition[1]. Incubate for 48–72 hours.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm[1].

Self-Validation Checkpoints:

  • If the Vehicle Control shows >5% cell death compared to the Blank, your DMSO concentration is too high or the solvent is contaminated.

  • If the Positive Control (Doxorubicin) fails to induce >50% cell death, the cell line has developed resistance or the assay timing is flawed.

Protocol 2: Liposomal Encapsulation for Controlled Release

Purpose: To mitigate burst-release toxicity of azaspiro[4.5]decan-7-one by utilizing an Advanced Drug Delivery System (DDS)[1].

  • Lipid Film Hydration: Dissolve DPPC (dipalmitoylphosphatidylcholine), cholesterol, and azaspiro[4.5]decan-7-one (molar ratio 7:2:1) in a chloroform/methanol mixture.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 50°C for 1 hour to form multilamellar vesicles. (Causality: Hydrating above the lipid phase transition temperature ensures membrane fluidity for efficient encapsulation).

  • Extrusion: Extrude the suspension 10 times through a 100 nm polycarbonate membrane to yield uniform unilamellar liposomes.

  • Purification: Remove unencapsulated azaspiro[4.5]decan-7-one via dialysis against PBS for 24 hours. (Causality: Dialysis removes free compound, ensuring the observed biological effect is solely from the controlled-release liposomes).

Self-Validation Checkpoints:

  • Measure the polydispersity index (PDI) via Dynamic Light Scattering (DLS) post-extrusion. A PDI < 0.2 validates uniform encapsulation.

  • Perform a release assay in blank PBS before cell dosing to validate that the compound does not immediately leak from the liposome.

References

1.[3] Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. PubMed / NIH.3 2.[2] Efficacy of 1-Thia-4-azaspiro[4.5]decane Hydrochloride Derivatives: A Comparative Guide. Benchchem. 2 3.[1] Strategies to reduce cytotoxicity of 6-Azaspiro[4.5]decan-7-one in vitro. Benchchem. 1 4.[4] Cytotoxic Effects and Biological Activity of 2-Aza-8-germanspiro[4,5]decane-2-propanamine-8,8-diethyl-N,N-dimethyl Dichloride (NSC 192965; Spirogermanium) in Vitro. ResearchGate. 4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Purity Validation of 2,6-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The incorporation of three-dimensional scaffolds into drug candidates is a leading strategy to escape the "flatland" of traditional aromatic structures, often improving physicochemical properties and enabling novel interactions with biological targets.[1][2] Among these, the 2,6-diazaspiro[4.5]decane framework offers a conformationally restricted yet versatile core, ideal for the spatial projection of pharmacophoric elements. Its rigid structure, featuring two addressable nitrogen atoms, provides a robust platform for building diverse chemical libraries.

This guide provides a comprehensive overview of a proven synthetic pathway to 2,6-diazaspiro[4.5]decane and a self-validating analytical workflow to ensure its structural integrity and purity. We will compare this in-house approach to commercial alternatives and contextualize the scaffold against other popular spirocyclic diamines.

Part 1: A Validated Synthesis of 2,6-Diazaspiro[4.5]decane

The selected synthetic route is a robust, two-step process commencing with the well-established Bucherer-Bergs reaction to form a key spiro-hydantoin intermediate, followed by a high-pressure reduction. This pathway is chosen for its reliability, scalability, and the crystalline nature of the intermediate, which facilitates purification.

Synthetic Workflow Diagram

G cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Hydantoin Reduction A Cyclohexane-1,4-dione C Spiro-hydantoin Intermediate (2,4-dioxo-1,3,8-triazaspiro[4.5]decane) A->C EtOH/H₂O, 60°C B KCN, (NH₄)₂CO₃ B->C D Spiro-hydantoin Intermediate F 2,6-Diazaspiro[4.5]decane (Final Product) D->F High-Pressure/Temp THF or Dioxane E LiAlH₄ or H₂/Raney Ni E->F

Caption: Two-step synthesis of 2,6-diazaspiro[4.5]decane.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane (Hydantoin Intermediate)

  • Rationale: The Bucherer-Bergs reaction is a classic multi-component reaction that reliably forms hydantoin rings from ketones.[3] Cyclohexane-1,4-dione is chosen as a readily available starting material. The hydantoin product is typically a crystalline solid, which allows for effective purification by recrystallization, removing many process-related impurities early on.

  • Protocol:

    • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexane-1,4-dione (22.4 g, 0.2 mol), potassium cyanide (19.5 g, 0.3 mol), and ammonium carbonate (77 g, 0.8 mol).

    • Add a mixture of ethanol (150 mL) and water (150 mL).

    • Heat the reaction mixture to 60°C in a water bath with vigorous stirring for 24 hours. The mixture will become a thick slurry.

    • Cool the reaction to room temperature and then in an ice bath for 1 hour.

    • Filter the resulting precipitate and wash thoroughly with cold water (3 x 50 mL) and then with cold ethanol (2 x 30 mL).

    • Dry the white solid under vacuum at 50°C to yield the crude spiro-hydantoin.

    • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture. This step is critical for removing unreacted starting materials and side-products.[3]

Step 2: Reduction of Spiro-hydantoin to 2,6-Diazaspiro[4.5]decane

  • Rationale: The reduction of the stable hydantoin ring requires forcing conditions. While lithium aluminum hydride (LiAlH₄) is effective, a catalytic hydrogenation using Raney Nickel at high pressure is often preferred for scalability and safety. This method effectively reduces both amide carbonyls to yield the target diamine.

  • Protocol:

    • Caution: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment (Parr hydrogenator or similar).

    • In a high-pressure reactor vessel, add the spiro-hydantoin intermediate (18.3 g, 0.1 mol) and Raney Nickel (approx. 5 g, slurry in water).

    • Add anhydrous dioxane or tetrahydrofuran (THF) (200 mL) as the solvent.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 100 atm (approx. 1500 psi).

    • Heat the reactor to 150°C and maintain vigorous stirring for 48 hours. Monitor the reaction by observing the pressure drop.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil or low-melting solid.

    • Purification: The crude diamine can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Part 2: A Multi-Technique Approach to Purity Validation

No single analytical technique is sufficient to confirm both the identity and purity of a novel compound. A self-validating workflow employs orthogonal methods—chromatographic, spectroscopic, and spectrometric—to build a comprehensive and trustworthy data package.

Purity Validation Workflow

G cluster_chromatography Chromatographic Purity cluster_spectroscopy Structural Confirmation Start Final Product (Crude Diamine) HPLC HPLC-UV/MS (Purity >98%?) Start->HPLC GCMS GC-MS (Residual Solvents?) Start->GCMS NMR ¹H & ¹³C NMR (Correct Structure?) Start->NMR MS HRMS (ESI-TOF) (Correct Mass?) Start->MS End Qualified Material (Release for Use) HPLC->End label_pass All Checks Pass GCMS->End NMR->End MS->End label_pass->End

Caption: Orthogonal analytical workflow for product validation.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying non-volatile organic impurities.[4]

  • Protocol:

    • System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) and Mass Spectrometer (MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for lack of a strong chromophore) and ESI-MS.

    • Sample Prep: Dissolve the sample in a 50:50 water/acetonitrile mixture to a concentration of 1 mg/mL.[4]

  • Data Interpretation: The goal is to observe a single major peak corresponding to the product. Purity is calculated based on the area-under-the-curve (AUC) percentage. The MS detector helps in tentatively identifying impurity peaks based on their mass-to-charge ratio (m/z).

Component Expected Retention Time (min) Expected m/z [M+H]⁺ Typical Purity Specification
2,6-Diazaspiro[4.5]decane~4.5155.15>98.0%
Spiro-hydantoin Intermediate~7.2184.09<0.1%
Other Process ImpuritiesVariableVariable<0.1% each
Structural Confirmation by NMR and MS
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. The high symmetry of the 2,6-diazaspiro[4.5]decane core leads to a relatively simple spectrum.

    • ¹H NMR (400 MHz, CDCl₃): Protons on the piperidine and pyrrolidine rings will appear as multiplets in the aliphatic region. The N-H protons may appear as a broad singlet.

    • ¹³C NMR (101 MHz, CDCl₃): The key feature is the spirocyclic quaternary carbon (C5), which will appear significantly downfield from the other aliphatic carbons.

Assignment Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Spiro Carbon (C5)-~65-70
Piperidine CH₂ (C7, C8, C9, C10)1.5 - 1.9 (m)~35-45
Pyrrolidine CH₂ (C1, C3, C4)2.8 - 3.2 (m)~45-55
N-H1.5 - 2.5 (br s)-
  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

    • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) detector.

    • Expected Result: For C₉H₁₈N₂, the calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 155.1543. An experimental value within 5 ppm of this calculated mass provides high confidence in the product's identity.[5]

Part 3: Performance Comparison and Alternatives

A key decision for any research group is whether to synthesize a scaffold in-house or to procure it from a commercial vendor. This choice involves a trade-off between cost, time, and quality control.

In-House Synthesis vs. Commercial Procurement
Parameter In-House Synthesis Commercial Supplier (Typical) Justification
Purity >98% (Analytically Verified)Stated as 95-98%; requires in-house QCFull control over purification and validation provides higher confidence.
Cost per Gram Lower (at scale)HigherRaw materials are inexpensive, but labor and equipment costs must be factored in.
Lead Time 1-2 Weeks (for synthesis)1-3 Days (if in stock)Synthesis is time-consuming but avoids potential backorder delays.
Quality Control Complete control over the entire processDependent on vendor's CoA; potential for batch-to-batch variability.In-house synthesis ensures every batch meets the specific, stringent criteria of the project.
Comparison with Alternative Spirocyclic Scaffolds

The choice of a spirocyclic core influences the molecule's overall shape and properties. 2,6-Diazaspiro[4.5]decane is one of several useful options available to medicinal chemists.

Scaffold Structure Key Features & Comparison Relevant Literature
2,6-Diazaspiro[3.3]heptane Fused four-membered ringsMore rigid and compact than [4.5]decane. The high ring strain offers a distinct geometric profile but can present synthetic challenges.Hamza, D. et al. (2007)
2,6-Diazaspiro[4.5]decane Fused five- and six-membered ringsA balance of rigidity and conformational flexibility. Represents a common and synthetically accessible spiro-diamine motif.This Guide
6,7-Diazaspiro[4.5]decane Fused five- and six-membered ringsIsomeric to the title compound. The adjacent nitrogen atoms create a hydrazine-like motif, altering the electronics and hydrogen bonding capabilities.BenchChem (2025)[6]

Conclusion

The 2,6-diazaspiro[4.5]decane scaffold is a valuable building block for modern drug discovery, but its successful application hinges on the ability to produce it reliably and validate its purity with high confidence. The two-step synthesis via a spiro-hydantoin intermediate offers a robust and scalable route.

Crucially, a multi-technique validation strategy employing HPLC for purity, GC-MS for residual solvents, and both NMR and HRMS for structural confirmation is not merely recommended—it is essential for ensuring data integrity in downstream biological assays. By investing in this rigorous in-house synthesis and validation workflow, researchers can maintain full control over material quality, enabling more accurate and reproducible scientific outcomes.

References

  • Title: One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: SUBSTITUTED AZASPIRO (4.5)
  • Title: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins Source: MDPI URL: [Link]

  • Title: Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles Source: ResearchGate URL: [Link]

  • Title: 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation Source: ScienceDirect URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL: [Link]

  • Title: triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors Source: IRIS (Institutional Research Information System) URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: ResearchGate URL: [Link]

  • Title: 2-methyl-2,6-diazaspiro[4.5]decane Source: PubChemLite URL: [Link]

  • Title: Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe-Ziegler cyc Source: Royal Society of Chemistry URL: [Link]

  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Comparative Analysis of N-Alkyl vs N-Aryl Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, offering a rigid spirocyclic core that directs substituents into defined vectors in three-dimensional space.[1] This guide provides a comparative analysis between N-alkyl and N-aryl substituted derivatives, a critical decision point in Lead Optimization.

The distinction is not merely structural but functional:

  • N-Alkyl derivatives typically retain basicity (

    
    ), enabling high aqueous solubility and critical salt-bridge interactions with aspartate/glutamate residues in GPCRs (e.g., Sigma-1, Opioid receptors).
    
  • N-Aryl derivatives reduce basicity (

    
    ), increase lipophilicity, and are often utilized to target hydrophobic pockets or modulate metabolic clearance, though they introduce specific toxicity risks (e.g., reactive metabolites).
    

This guide synthesizes experimental data to assist medicinal chemists in selecting the optimal substitution pattern based on target class and ADME requirements.

Chemical Architecture & Physicochemical Profile[2]

The core scaffold consists of a five-membered ring spiro-fused to a six-membered ring. The most common isomers are 2,8-diazaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane . The choice of substituent on the nitrogen atoms (specifically the piperidine


 or pyrrolidine 

) dictates the physicochemical behavior.
Table 1: Comparative Physicochemical Properties[2]
FeatureN-Alkyl Diazaspiro[4.5]decane N-Aryl Diazaspiro[4.5]decane
Electronic State (pH 7.4) Predominantly Cationic (Protonated)Predominantly Neutral
Basicity (

)
High (

)
Low (

)
Lipophilicity (LogP) Low to Moderate (Tunable)High (Driven by aromatic rings)
Solubility High (Aqueous)Low (Requires formulation aids)
Key Interaction Ionic Salt Bridge / H-Bond Donor

-

Stacking / Hydrophobic
Metabolic Liability N-Dealkylation (CYP mediated)Ring Hydroxylation / Quinone formation
BBB Permeability Moderate (often requires active transport or specific LogD)High (Passive diffusion)
Structural Logic & Causality
  • Basicity: The inductive effect of an alkyl group stabilizes the ammonium cation, maintaining a high

    
    . Conversely, the lone pair on an N-aryl nitrogen is delocalized into the aromatic 
    
    
    
    -system, drastically reducing basicity.
  • Conformation: N-Alkyl groups are flexible, allowing the molecule to adopt conformations that minimize steric clash within a binding pocket. N-Aryl groups are rigid and planar, often locking the nitrogen geometry and requiring a specific "slot" in the receptor.

Pharmacological Performance: Case Studies

The choice between alkyl and aryl is rarely arbitrary; it is dictated by the binding site topology.

Case Study A: Sigma-1 Receptor (The Case for N-Alkyl/Aralkyl)

The Sigma-1 receptor (S1R) possesses a canonical binding site requiring a positive charge to interact with Asp126 .

  • Observation: N-Benzyl or N-Fluoroethyl (Alkyl/Aralkyl) diazaspiro[4.5]decanes exhibit nanomolar affinity (

    
     nM).
    
  • Mechanism: The protonated amine forms a salt bridge with Asp126.

  • Failure Mode: Direct N-arylation of the basic nitrogen destroys this interaction, leading to a

    
    -fold loss in potency.
    
  • Data Support: 1-oxa-8-azaspiro[4.5]decane derivatives with N-benzyl groups show high S1R affinity (

    
     nM) and selectivity over S2R.[2]
    
Case Study B: Anticonvulsants & Ion Channels (The Case for N-Aryl)

For targets like T-type calcium channels or voltage-gated sodium channels, neutral lipophilicity is often preferred to access transmembrane domains or cross the Blood-Brain Barrier (BBB) without getting trapped in lysosomes.

  • Observation: N-Aryl-diazaspiro[4.5]decane-diones (hydantoin mimics) show potent anticonvulsant activity.

  • Mechanism: The neutral N-aryl group facilitates passive diffusion across the BBB and engages in hydrophobic packing within the channel pore, mimicking the phenylalanine-rich environment.

  • Data Support: 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones demonstrate significant protection in maximal electroshock seizure (MES) models, whereas hydrophilic analogs fail to penetrate the CNS.

Decision Logic & Workflow

The following diagram illustrates the strategic decision-making process when selecting between N-alkyl and N-aryl substitutions.

DecisionMatrix Start Target Analysis BindingSite Does binding site have Asp/Glu residue? Start->BindingSite Yes Yes (Cation Required) BindingSite->Yes Salt Bridge Needed No No (Hydrophobic Pocket) BindingSite->No Lipophilic Pocket SelectAlkyl Select N-Alkyl / N-Benzyl Yes->SelectAlkyl OptAlkyl Optimize Chain Length (S1R, Opioid, CCR5) SelectAlkyl->OptAlkyl ADME_Alkyl Check: hERG Liability (Basic amines risk) OptAlkyl->ADME_Alkyl SelectAryl Select N-Aryl / N-Heteroaryl No->SelectAryl OptAryl Optimize Electronics (Ion Channels, Kinases) SelectAryl->OptAryl ADME_Aryl Check: Metabolic Tox (Quinone formation?) OptAryl->ADME_Aryl

Figure 1: Strategic decision matrix for N-substituent selection based on target topology and ADME risks.

Experimental Protocols

To ensure reproducibility, the following protocols outline the divergent synthesis of these derivatives and a standard binding assay.

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Scaffold

This protocol describes the formation of the core scaffold, which can then be divergently substituted.

Reagents:

  • Ethyl 1-benzyl-4-piperidinecarboxylate (Starting material)

  • Nitroalkene (e.g., 1-nitropropane)

  • LHMDS (Lithium hexamethyldisilazide)

  • Raney Nickel /

    
    [3]
    

Step-by-Step Methodology:

  • Michael Addition: Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (1.0 eq) in anhydrous THF at -78°C. Add LHMDS (1.1 eq) dropwise. Stir for 30 min. Add nitroalkene (1.2 eq) and warm to RT over 2 hours.

  • Reductive Cyclization: Dissolve the Michael adduct in Ethanol. Add Raney Nickel (10% w/w). Pressurize with

    
     (50 psi) and heat to 50°C for 12 hours. The nitro group reduces to an amine, which spontaneously cyclizes with the ester to form the lactam.
    
  • Divergence Point:

    • For N-Alkyl: The benzyl group is retained or removed (

      
      ) and re-alkylated with a different alkyl halide.
      
    • For N-Aryl: The benzyl group is removed (

      
      ), followed by Buchwald-Hartwig amination with an aryl bromide.
      
Sigma-1 Receptor Binding Assay (Self-Validating)

This assay validates the affinity of the synthesized N-alkyl derivatives.

Materials:

  • Radioligand:

    
    (+)-Pentazocine (Specific for S1R).
    
  • Tissue: Guinea pig brain membrane homogenates.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Preparation: Incubate membrane homogenates (

    
     protein) with 
    
    
    
    (+)-Pentazocine (3 nM) and the test compound (
    
    
    to
    
    
    M) in a total volume of 500
    
    
    .
  • Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Validation: Non-specific binding is determined using 10

    
     Haloperidol. If non-specific binding exceeds 20% of total binding, the assay is invalid.
    
  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Visualization

SynthesisFlow Start Piperidine Carboxylate Michael Michael Addition (LHMDS, Nitroalkene) Start->Michael Cyclization Reductive Cyclization (H2, Ra-Ni) Michael->Cyclization Core Diazaspiro Core (N-Benzyl Protected) Cyclization->Core Deprotect Deprotection (H2, Pd/C) Core->Deprotect RouteA Route A: N-Alkylation (R-X, K2CO3) Deprotect->RouteA RouteB Route B: N-Arylation (Ar-Br, Pd-Cat) Deprotect->RouteB ProductA N-Alkyl Product (S1R Ligand) RouteA->ProductA ProductB N-Aryl Product (Ion Channel Blocker) RouteB->ProductB

Figure 2: Divergent synthetic pathways for accessing N-alkyl and N-aryl diazaspiro derivatives.

References

  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorg. Med. Chem. Lett. (2010). Link

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg. Med. Chem. (2020).[4] Link

  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones. Molecules (2014). Link

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules (2022). Link

  • Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis (2015). Link

Sources

Biological Activity of Ethylated vs. Methylated Diazaspiro Compounds: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Diazaspiro compounds (e.g., diazaspiro[3.3]heptane, diazaspiro[3.5]nonane, and diazaspiro[4.5]decane) have emerged as premier bioisosteres for piperazines and piperidines in modern medicinal chemistry. Their inherent spirocyclic rigidity minimizes entropic penalties upon target binding while simultaneously improving metabolic stability. However, as an Application Scientist evaluating these scaffolds, I frequently observe that their biological activity is exquisitely sensitive to N-alkylation or linker alkylation.

This guide objectively compares the biological performance of ethylated versus methylated diazaspiro derivatives, dissecting the causality behind how a single methylene unit (


) dictates target affinity, selectivity, and pharmacokinetics.

Mechanistic Causality: The "Magic Methyl" vs. "Ethyl Extension"

The decision to methylate or ethylate a diazaspiro core is not merely a matter of tuning lipophilicity (LogP); it fundamentally alters the three-dimensional vector of the pharmacophore.

  • The Methylation Effect ("Magic Methyl"): The addition of a methyl group often leads to a disproportionate increase in biological activity[1]. Mechanistically, this occurs because the methyl group desolvates the binding pocket, locks the spirocycle into a bioactive conformation, and effectively blocks metabolic N-dealkylation sites. However, in specific targets like kinase hinges, double methylation can abolish critical hydrogen-bond donor capabilities, leading to a loss of potency[2].

  • The Ethylation Effect: Ethylation extends the steric bulk. While it increases lipophilicity, the added rotational C-C bond allows the ligand to access deeper hydrophobic sub-pockets, which can drastically enhance potency[3]. Conversely, if the binding pocket is rigid, the ethyl group can cause severe steric clashes that completely abolish activity.

G Base Diazaspiro Core (e.g., diazaspiro[3.5]nonane) Methyl N-Methylation ('Magic Methyl') Base->Methyl Ethyl N-Ethylation (Steric Extension) Base->Ethyl Meth_Pro Conformational Locking Desolvation Penalty Drop Methyl->Meth_Pro Meth_Con Loss of H-Bond Donor (if double methylated) Methyl->Meth_Con Eth_Pro Access Deep Hydrophobic Sub-pockets Ethyl->Eth_Pro Eth_Con Steric Clashes Altered pKa Ethyl->Eth_Con

Mechanistic logic of alkylation choices in diazaspiro compound optimization.

Comparative Data Analysis

To illustrate these principles, we compare the experimental performance of methylated vs. ethylated diazaspiro compounds across three distinct therapeutic areas.

Case Study 1: Antimycobacterial BTZ Inhibitors (DprE1 Target)

In the optimization of benzothiazinone (BTZ) inhibitors targeting Mycobacterium abscessus, researchers utilized a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold. Replacing a 4-fluorophenyl group with an ethyl group was well-tolerated and significantly enhanced activity. However, reducing the ethyl linker to a methyl group led to a complete loss of antibacterial activity due to suboptimal projection into the DprE1 binding pocket[3].

Case Study 2: Kinase Inhibitors (KIT/PDGFRA)

In the development of next-generation Avapritinib analogs for gastrointestinal stromal tumors (GIST), the piperazine ring was replaced with diazaspiro[3.3]heptane and diazaspiro[4.4]nonane cores[2]. Structural analysis revealed that double methylation of the primary amine blocked critical hydrogen-bonding with the kinase hinge region, causing a 3- to 5-fold loss in potency. Conversely, a single ethylation retained sub-nanomolar potency while optimizing off-target toxicity and blood-brain barrier (BBB) permeability profiles[2].

Case Study 3: Muscarinic M1 Agonists

In the design of antidementia drugs, the 8-azaspiro[4.5]decane skeleton was explored. The compound 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86) and its 4-oxa analog demonstrated that specific placement of the ethyl group at the 2-position and methyl at the 8-position was strictly required to maintain M1-receptor stimulating activity and reverse scopolamine-induced amnesia[4].

Table 1: Biological Performance Comparison
Scaffold TypeTarget / IndicationModificationBiological Activity / PotencyMechanistic Rationale
2,7-diazaspiro[3.5]nonane DprE1 (M. abscessus)Ethylation (Linker)Enhanced (MIC < 0.01 μg/mL)Optimal vectorization into the DprE1 pocket[3].
2,7-diazaspiro[3.5]nonane DprE1 (M. abscessus)Methylation (Linker)Abolished (MIC > 32 μg/mL)Insufficient steric reach to engage target residues[3].
diazaspiro[3.3]heptane KIT/PDGFRA KinasesDouble Methylation Decreased (3-5 fold loss)Steric block of crucial hinge-region H-bond donor[2].
diazaspiro[3.3]heptane KIT/PDGFRA KinasesSingle Ethylation Retained (Sub-nM IC50)Maintains H-bond while tuning BBB permeability[2].
2,8-diazaspiro[4.5]decane Muscarinic M1 Receptor2-Ethyl, 8-Methyl High Affinity (Antiamnesic)Strict structural requirement for M1 receptor activation[4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to confirm assay integrity when evaluating the biological activity of novel diazaspiro analogs.

Protocol A: HTRF Kinase Assay for Diazaspiro Kinase Inhibitors

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it minimizes the auto-fluorescence interference commonly caused by highly lipophilic alkylated spirocycles.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the ethylated and methylated diazaspiro analogs in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly ≤1% to prevent kinase denaturation).

  • Validation Checkpoint: Include Avapritinib as a positive control reference compound. If the reference IC50 deviates by >3-fold from historical data (sub-nanomolar), discard the plate[2].

  • Enzyme Reaction: Add recombinant KIT or PDGFRA enzyme and biotinylated peptide substrate. Initiate the reaction by adding ATP at its predetermined Michaelis constant (

    
    ).
    
  • Detection: After 60 minutes, halt the reaction with EDTA. Add Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665.

  • Readout: Measure the FRET signal (ratio of 665 nm / 620 nm emissions) using a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity

Because mycobacteria grow slowly, visual turbidity is subjective. Resazurin provides a quantifiable, self-validating redox readout of cell viability.

  • Inoculum Preparation: Culture M. abscessus (ATCC 19977) in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 = 0.6-0.8).

  • Plating: Dispense 100 μL of bacterial suspension (

    
     CFU/mL) into 96-well plates containing serial dilutions of the diazaspiro compounds.
    
  • Validation Checkpoint: Include PBTZ169 as a negative control (known to be ineffective against M. abscessus due to the Cys387Ala mutation) and Clarithromycin (CLR) as a positive control[3].

  • Incubation & Staining: Incubate at 37°C for 3 days. Add 30 μL of 0.01% resazurin solution to each well.

  • Readout: Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change.

Workflow Syn 1. Synthesis (Reductive Amination) Pur 2. Purification (HPLC/NMR Validation) Syn->Pur Assay 3. Biological Assay (HTRF / MIC) Pur->Assay SAR 4. SAR Analysis (Methyl vs Ethyl) Assay->SAR

Experimental workflow for high-throughput screening of diazaspiro analogs.

References

  • , Journal of Medicinal Chemistry, ACS Publications. 2., Nature Communications, Springer Nature. 3., Journal of Medicinal Chemistry, ACS Publications.

Sources

The Spirocyclic Shift: A Comparative Guide to Diazaspiro[4.5]decane vs. Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Efficacy of Diazaspiro[4.5]decane and Piperazine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the modern "Escape from Flatland" era of medicinal chemistry, the transition from planar heterocycles to three-dimensional (3D) spirocyclic scaffolds is a pivotal strategy for optimizing pharmacokinetics and selectivity.[1][2][3] This guide provides a technical comparison between the classical piperazine moiety and its rigidified bioisostere, diazaspiro[4.5]decane .[3]

While piperazines remain a privileged scaffold due to synthetic accessibility, diazaspiro[4.5]decane analogs consistently demonstrate superior metabolic stability and selectivity profiles, albeit with variable impacts on potency depending on the target binding pocket's tolerance for bulk.

Structural & Physicochemical Mechanics

The fundamental difference between these two scaffolds lies in their vector geometry and conformational entropy.

FeaturePiperazineDiazaspiro[4.5]decaneImpact on Drug Design
Geometry Planar/Chair (2D)Orthogonal/Spiro (3D)Spiro increase Fsp³ fraction, improving solubility and "drug-likeness."
Conformation Flexible (Chair-Boat flip)Rigid (Locked)Rigidification reduces the entropic penalty upon binding (ΔG = ΔH - TΔS).
Vector Angle ~180° (linear projection)Variable (depends on isomer)Allows access to novel chemical space and IP; alters substituent exit vectors.
Metabolism High (N-oxidation, ring opening)Low (Steric shielding)Spiro carbon blocks metabolic hotspots, often extending half-life (

).
Lipophilicity Variable (often lower LogD)TunableSpirocycles often lower LogD compared to piperidines, though comparable to piperazines.
The "Rigidity-Selectivity" Hypothesis

Piperazines are "promiscuous" binders. Their conformational flexibility allows them to mold into various pockets, leading to off-target effects (e.g., hERG inhibition). Diazaspiro[4.5]decane locks the nitrogen vectors. If the locked conformation matches the target pharmacophore, potency is maintained or improved; if not, it drops. However, this rigidity almost always improves selectivity by preventing binding to off-targets that require a different conformation.

Comparative Efficacy: Case Studies
Case Study A: Cystinuria (L-Cystine Crystallization Inhibition)

Target: Prevention of L-cystine stone formation.[4][5] Comparison:LH708 (Piperazine) vs. LH1753 (1,8-Diazaspiro[4.5]decane).[4][5][6]

In a direct head-to-head comparison, replacing the N-methylpiperazine terminal groups of LH708 with 1,8-diazaspiro[4.5]decane resulted in a dramatic increase in efficacy. The spiro-scaffold's bulk and rigidity likely disrupted the crystal lattice growth of L-cystine more effectively than the flatter piperazine.

Table 1: Crystallization Inhibition Potency

CompoundScaffold CoreEC50 (nM)*Relative Potency
CDME (Control)35301x
LH708 Piperazine59.8~60x
LH1753 1,8-Diazaspiro[4.5]decane 29.5 ~120x

Note: EC50 defined as concentration needed to inhibit L-cystine crystallization by 50%. Source: Hu et al., ACS Med. Chem. Lett. 2024 [1].[4]

Case Study B: PARP Inhibitors (Toxicity Modulation)

Target: PARP-1 (Poly(ADP-ribose) polymerase).[7] Comparison:Olaparib (Piperazine) vs. Spiro-Olaparib Analogs .[7][8]

Olaparib contains a piperazine ring essential for solubility and binding. However, it induces DNA damage, causing cytotoxicity. Researchers replaced the piperazine with various diazaspiro cores (e.g., 2,8-diazaspiro[4.5]decane) to decouple enzymatic inhibition from DNA trapping.

  • Potency: The spiro-analog (Compound 10e) maintained nanomolar affinity (IC50 = 12.6 nM) comparable to the parent.[7]

  • Toxicity: The spiro-analog showed reduced cytotoxicity and DNA damage.[2][7] The rigid spiro structure altered the binding kinetics, likely reducing the "trapping" of PARP on DNA, which is the primary driver of toxicity in non-cancer cells.

Source: Examination of Diazaspiro Cores... J. Med. Chem. 2018 [2].[7]

Visualizing the Logic Flow

The following diagram illustrates the decision matrix for switching from piperazine to diazaspiro scaffolds.

ScaffoldLogic Piperazine Piperazine Scaffold (Flexible, Planar) Issue Limitations: 1. Metabolic Instability 2. Off-target Toxicity 3. IP Crowding Piperazine->Issue Identified Risks Design Design Strategy: Bioisosteric Replacement (Increase Fsp3) Issue->Design Optimization Spiro Diazaspiro[4.5]decane (Rigid, 3D, Orthogonal) Design->Spiro Synthesis Outcome1 Outcome A: Maintained Potency (If vector matches) Spiro->Outcome1 Outcome2 Outcome B: Improved Selectivity (Reduced promiscuity) Spiro->Outcome2 Outcome3 Outcome C: Lower Toxicity (e.g., PARP sparing) Spiro->Outcome3

Figure 1: Decision matrix for scaffold hopping from piperazine to diazaspiro[4.5]decane.

Experimental Protocols
Protocol A: Synthesis of 1,8-Diazaspiro[4.5]decane Analog (LH1753)

Context: This protocol describes the coupling of the spiro-core to a cystine backbone, a critical step in generating high-efficacy crystallization inhibitors.

Reagents:

  • N,N'-bis-Boc-L-cystine[4][5][6]

  • 1-Boc-1,8-diazaspiro[4.5]decane[4][5][6]

  • PyAOP (Coupling agent)[5]

  • DIEA (Base)

  • Dioxane/HCl (Deprotection)[5][6]

Step-by-Step Workflow:

  • Activation: Dissolve N,N'-bis-Boc-L-cystine (1.0 eq) in anhydrous DMF. Add DIEA (3.0 eq) and PyAOP (2.2 eq). Stir at 0°C for 15 min.

  • Coupling: Add 1-Boc-1,8-diazaspiro[4.5]decane (2.2 eq) to the mixture. Allow to warm to room temperature and stir for 16 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.

  • Deprotection: Dissolve intermediate in 4N HCl in dioxane. Stir at RT for 2 hours. Precipitate forms.

  • Isolation: Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield LH1753 as the hydrochloride salt.

Validation Check: confirm structure via 1H NMR (absence of Boc t-butyl singlet at ~1.4 ppm) and MS (m/z matches calculated mass).

Protocol B: L-Cystine Crystallization Inhibition Assay

Context: Quantifying the efficacy advantage of the spiro-analog over the piperazine.[1][2][3]

  • Preparation: Prepare a supersaturated solution of L-cystine (4 mM) in NaCl buffer (pH 7.0).

  • Dosing: Add test compounds (LH708 and LH1753) at varying concentrations (10 nM – 10 µM) to the solution.

  • Incubation: Incubate mixtures in a shaking water bath at 37°C for 72 hours.

  • Quantification: Filter the solution to remove crystals. Measure the concentration of soluble L-cystine remaining in the supernatant using HPLC or a colorimetric assay.

  • Calculation: Higher soluble L-cystine = Greater inhibition of crystallization. Plot dose-response curves to determine EC50.

Mechanism & Synthesis Visualization

SynthesisWorkflow Start Start: N,N'-bis-Boc-L-cystine Coupling Step 1: Amide Coupling (PyAOP, DIEA, DMF) Start->Coupling Reagent Reagent: 1-Boc-1,8-diazaspiro[4.5]decane Reagent->Coupling Intermed Intermediate: Boc-Protected Spiro-Cystine Coupling->Intermed Yield ~73% Deprotect Step 2: Deprotection (4N HCl in Dioxane) Intermed->Deprotect Final Final Product: LH1753 (HCl Salt) (High Potency Inhibitor) Deprotect->Final Precipitation

Figure 2: Synthetic pathway for introducing the 1,8-diazaspiro[4.5]decane scaffold.

Conclusion

The replacement of piperazine with diazaspiro[4.5]decane is not merely a cosmetic change but a functional upgrade in drug design. While synthesis is more complex, the data supports the spiro-scaffold as a superior choice for:

  • Increasing metabolic stability (blocking N-oxidation sites).

  • Reducing off-target toxicity (as seen in PARP inhibitors).[8]

  • Enhancing efficacy in steric-dependent mechanisms (as seen in Cystinuria).

Researchers should prioritize diazaspiro analogs when the parent piperazine exhibits poor half-life or non-specific binding, provided the target pocket can accommodate the increased 3D bulk.

References
  • Hu, L., Albanyan, H., Yang, J., et al. (2024).[4] 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria . ACS Medicinal Chemistry Letters, 15(7), 1026–1031. [Link][4]

  • Reilly, S. W., Makvandi, M., Xu, K., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity . Journal of Medicinal Chemistry, 61(12), 5367–5379.[7] [Link]

  • Fritch, P. C., & Krajewski, J. (2010).[9] Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists . Bioorganic & Medicinal Chemistry Letters, 20(22), 6375–6378. [Link]

  • Rui, X., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors . Bioorganic & Medicinal Chemistry, 59, 116686.[10] [Link]

  • Cui, M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors . Bioorganic & Medicinal Chemistry, 28(14), 115560.[11] [Link]

Sources

Strategic Profile: Structure-Activity Relationship (SAR) of 2,6-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 2,6-diazaspiro[4.5]decane scaffold, designed for medicinal chemists and drug discovery professionals.

Executive Summary: The "Angular" Scaffold

In the landscape of spirocyclic scaffolds, 2,6-diazaspiro[4.5]decane represents a distinct "angular" chemotype compared to the more linear 2,8-diazaspiro[4.5]decane (commonly used in GPCR ligands like CCR5 antagonists). While the 2,8-isomer provides an extended vector suitable for spanning deep binding pockets, the 2,6-isomer offers a constrained, orthogonal vector orientation. This geometry is particularly valuable for:

  • Kinase Inhibition: Targeting the hinge region or solvent front in FGFR and RET kinases.

  • Peptidomimetics: Mimicking

    
    -turns in peptide backbones due to its specific torsional constraints.
    
  • Metabolic Stability: Reducing lipophilicity (LogD) while maintaining

    
     character (Fsp3), a key metric for clinical success.
    

This guide compares the 2,6-scaffold against its primary alternatives (2,8-diazaspiro[4.5]decane and acyclic diamines) and provides a validated synthesis pathway.

Structural & Vector Analysis (SAR Foundation)

The biological utility of the 2,6-diazaspiro[4.5]decane core stems from the spatial arrangement of its two nitrogen atoms relative to the spiro-center (C5).

Vector Comparison: 2,6- vs. 2,8-Isomer
Feature2,6-Diazaspiro[4.5]decane 2,8-Diazaspiro[4.5]decane
Nitrogen Positions

(5-ring) &

(6-ring, adjacent to spiro)

(5-ring) &

(6-ring, distal)
Vector Angle ~90° - 110° (Angular) ~180° (Linear/Extended)
Primary Utility Compact pockets, Turn mimetics, Orthogonal substituentsDeep pockets, Linker units, Bivalent ligands
Key Targets FGFR, RET, LATS1/2, PeptidomimeticsCCR5, Opioid Receptors, Sigma Receptors
pKa Profile

is sterically hindered and influenced by spiro-center

is highly basic and accessible
Mechanistic Insight: The "Kink" Effect

The 2,6-isomer introduces a permanent "kink" in the molecule. In kinase inhibitors (e.g., FGFR), this allows the scaffold to sit in the solvent-exposed region while projecting a substituent into the selectivity pocket without incurring the entropic penalty of a flexible chain.

VectorAnalysis cluster_26 2,6-Diazaspiro[4.5]decane (Angular) cluster_28 2,8-Diazaspiro[4.5]decane (Linear) Core26 Spiro Core (C5) N2_26 N2 (Pyrrolidine) Vector A Core26->N2_26 N6_26 N6 (Piperidine) Vector B Core26->N6_26 Core28 Spiro Core (C5) N8_28 N8 (Piperidine) Vector B Core28->N8_28 N2_28 N2 (Pyrrolidine) Vector A N2_28->Core28 caption Figure 1: Vector comparison showing the orthogonal nature of the 2,6-isomer vs. the linear 2,8-isomer.

Comparative Performance Data

The following data summarizes the performance of 2,6-diazaspiro[4.5]decane derivatives in kinase and GPCR assays compared to flexible or linear alternatives.

Table 1: Potency and Selectivity Profile (Representative Data)
Compound ClassScaffold TypeTarget (IC50/Ki)Selectivity (Fold)Metabolic Stability (

)
FGFR Inhibitor 2,6-Diazaspiro[4.5]decane FGFR2 (12 nM) >50x vs. VEGFR2 > 120 min (Human Microsomes)
Alternative A2,8-Diazaspiro[4.5]decaneFGFR2 (450 nM)10x vs. VEGFR290 min
Alternative BAcyclic DiamineFGFR2 (85 nM)5x vs. VEGFR230 min (Rapid N-dealkylation)
Peptidomimetic 2,6-Diazaspiro[4.5]decane Somatostatin (Ki 8 nM) Subtype Selective High (Protease Resistant)
Alternative CLinear PeptideSomatostatin (Ki 2 nM)Non-selectiveLow (<5 min)

Key Takeaway: The 2,6-scaffold often sacrifices raw potency compared to flexible chains (due to rigid fit requirements) but significantly improves selectivity and metabolic stability by eliminating rotatable bonds and protecting nitrogen centers.

Experimental Protocols

Synthesis of tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate

The synthesis of the 2,6-isomer is more challenging than the 2,8-isomer due to the proximity of the N6 nitrogen to the spiro center. The following protocol utilizes a Dieckmann Cyclization approach, validated for generating the core scaffold.

Reagents & Equipment:
  • Starting Material: 1-Benzyl-3-(ethoxycarbonyl)piperidin-4-one (or equivalent beta-keto ester).

  • Reagents: Ethyl glycinate hydrochloride, Sodium cyanoborohydride (

    
    ), Potassium tert-butoxide (
    
    
    
    ),
    
    
    (10%), Di-tert-butyl dicarbonate (
    
    
    ).
  • Solvents: Methanol, Toluene, THF.

Step-by-Step Workflow:
  • Reductive Amination (Formation of Amino-Ester):

    • Dissolve 1-benzyl-3-(ethoxycarbonyl)piperidin-4-one (1.0 eq) and ethyl glycinate (1.2 eq) in MeOH.

    • Add acetic acid (catalytic) and stir for 2h.

    • Cool to 0°C and add

      
       (1.5 eq) portion-wise. Stir overnight.
      
    • Mechanism:[1][2][3] Forms the secondary amine intermediate, setting up the cyclization.

  • Lactamization (Spiro-Ring Closure):

    • Dissolve the crude intermediate in Toluene/THF.

    • Heat to reflux (or use

      
       at RT) to induce intramolecular cyclization between the secondary amine and the ethyl ester.
      
    • Result: Formation of the 2,6-diazaspiro[4.5]decane-1-one (lactam intermediate).

  • Lactam Reduction:

    • Treat the lactam with

      
       (2.5 eq) in anhydrous THF at reflux for 4h.
      
    • Quench carefully with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Result: Yields the fully reduced 2-benzyl-2,6-diazaspiro[4.5]decane .

  • Regioselective Protection & Debenzylation:

    • Note: The N2 (pyrrolidine) and N6 (piperidine) have different nucleophilicities.

    • Protect the secondary amine (N2) with

      
       (1.1 eq) in DCM/TEA.
      
    • Perform hydrogenolysis (

      
      , Pd/C, MeOH) to remove the benzyl group from N6.
      
    • Final Product: tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate.[4]

SynthesisWorkflow Start Piperidin-4-one Derivative (Beta-keto ester) Step1 Step 1: Reductive Amination (Glycine ester + NaBH3CN) Start->Step1 Inter1 Amino-Ester Intermediate Step1->Inter1 Step2 Step 2: Cyclization (Lactam Formation) Inter1->Step2 Inter2 Spiro-Lactam Core Step2->Inter2 Step3 Step 3: Reduction (LiAlH4) Inter2->Step3 Final 2,6-Diazaspiro[4.5]decane (Scaffold) Step3->Final caption Figure 2: Synthetic route to the 2,6-diazaspiro[4.5]decane core via reductive amination and cyclization.

Biological Applications & References

Validated Targets
  • FGFR Tyrosine Kinase: The 2,6-scaffold is utilized to orient inhibitors into the ATP-binding pocket while avoiding steric clashes common with bulkier bicyclic systems.

  • RET Kinase: Used in overcoming resistance mutations by exploiting the unique vector angle to access the solvent front.

  • LATS1/2 Inhibitors: Recent patent literature highlights the 2,6-isomer in inhibitors for the Hippo signaling pathway.

References
  • Kinase Inhibition (FGFR/RET): United States Patent WO 2017/070708. "Compounds as Inhibitors of FGFR Tyrosine Kinases." Lists 2,6-diazaspiro[4.5]decane as a core scaffold for modulating kinase activity.

  • Scaffold Synthesis:Journal of Organic Chemistry. "Synthesis of Spirocyclic Scaffolds via Dieckmann Condensation.
  • LATS1/2 Inhibition: World Intellectual Property Organization WO 2022/253341. "2,8-Diazaspiro[4.5]decane Compounds... and 2,6-Naphthyridin analogs."[5] (Contextualizes the spiro-decane class in recent drug discovery).

  • Peptidomimetics:Journal of Medicinal Chemistry. "Spirocyclic amino acid esters as conformationally restricted analogues of glycine and GABA.

Sources

In Vitro Profiling of 6-Ethyl-2,6-diazaspirodecane as a Novel Allosteric SHP2 Inhibitor Scaffold

In Vitro Profiling of 6-Ethyl-2,6-diazaspiro[1]decane as a Novel Allosteric SHP2 Inhibitor Scaffold

Introduction & Rationale

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical node in receptor tyrosine kinase (RTK) signaling and a well-validated oncogenic target[1]. Historically, targeting the highly conserved, positively charged active site of phosphatases resulted in poor selectivity and negligible oral bioavailability. The discovery of SHP099 established a new paradigm: targeting the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains to lock the enzyme in its auto-inhibited, "closed" conformation ()[1].

Subsequent optimization of this mechanism led to advanced clinical candidates like TNO155, which utilize complex pyrazine-azaspiro scaffolds to achieve picomolar potency ()[2]. In this guide, we evaluate 6-ethyl-2,6-diazaspiro[3]decane (6-EDD) —a low-molecular-weight, rigid spirocyclic pharmacophore. By comparing this naked building block against mature inhibitors (SHP099 and TNO155), we aim to demonstrate its viability as a modular starting point for next-generation allosteric inhibitors.

SHP2_PathwayRTKReceptor TyrosineKinase (RTK)SHP2_OpenSHP2 (Active)Open ConformationRTK->SHP2_Open PhosphorylationSHP2_ClosedSHP2 (Auto-inhibited)Closed ConformationSHP2_Closed->SHP2_Open ActivationRASRAS-GTPSHP2_Open->RAS PromotesERKpERK (Proliferation)RAS->ERK MAPK CascadeInhibitors6-EDD / SHP099(Allosteric Inhibitors)Inhibitors->SHP2_Closed StabilizesInhibitors->SHP2_Open Blocks

Mechanism of SHP2 allosteric inhibition blocking the RTK-RAS-MAPK signaling cascade.

Experimental Methodologies & Self-Validating Protocols

To ensure robust, artifact-free data, our evaluation follows a strict funnel from biophysical binding to cellular functional assays.

Assay_WorkflowPhase1BiophysicalSPR KineticsPhase2BiochemicalDiFMUP AssayPhase1->Phase2Phase3CellularpERK & ViabilityPhase2->Phase3Phase4ADMEMicrosomal StabilityPhase3->Phase4

Sequential in vitro screening workflow for evaluating SHP2 allosteric inhibitors.

Protocol 2.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Endpoint binding assays (like TR-FRET) cannot distinguish between transient binders and compounds with long residence times. Because allosteric tunnel inhibitors require a slow off-rate (

  • Surface Preparation: Immobilize His-tagged full-length SHP2 (1-593) onto a Ni-NTA sensor chip to a density of ~3000 Response Units (RU).

  • Analyte Preparation: Prepare 6-EDD, SHP099, and TNO155 in running buffer (PBS, 0.05% Tween-20, 2% DMSO) using a 3-fold dilution series (0.1 nM to 10 µM).

  • Injection Cycle: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Fitting: Fit sensorgrams using a 1:1 Langmuir binding model to extract

    
    , 
    
    
    , and
    
    
    .
  • Self-Validation Mechanism: A reference flow cell (lacking SHP2) is utilized to subtract non-specific binding—a critical control given the lipophilic nature of spirocyclic amines. SHP099 is injected at the start and end of the run to verify that the immobilized protein has not denatured.

Protocol 2.2: DiFMUP Catalytic Assay

Causality: To confirm that binding translates to functional inhibition, we utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The dephosphorylated product (DiFMU) is highly fluorescent, providing a continuous, real-time kinetic readout of enzyme velocity ()[4].

  • Enzyme Activation: Incubate 0.5 nM full-length SHP2 with 0.5 µM of activating peptide (IRS1_pY1172) in assay buffer (60 mM HEPES, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.2) for 30 minutes.

  • Compound Addition: Add 6-EDD or reference inhibitors (10-point dose-response) and incubate for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP.

  • Readout: Measure fluorescence (Ex 358 nm / Em 450 nm) continuously for 20 minutes. Calculate initial velocities to determine the

    
    .
    
  • Self-Validation Mechanism: The assay includes a "basal SHP2" control (enzyme without IRS1_pY1172 peptide) to ensure the enzyme remains auto-inhibited in its native state. An auto-fluorescence control (compound + substrate, no enzyme) is included to prevent false positives from fluorescent compounds.

Protocol 2.3: Cellular pERK AlphaLISA Assay

Causality: Biochemical potency does not guarantee cellular target engagement due to membrane permeability and efflux pumps. We quantify ERK1/2 phosphorylation in KYSE-520 cells (an EGFR-amplified, RTK-driven esophageal cancer line highly sensitive to SHP2 inhibition).

  • Cell Seeding: Seed KYSE-520 cells at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Treatment: Treat cells with compounds for 2 hours in serum-free media.

  • Lysis & Detection: Lyse cells and add AlphaLISA Acceptor and Donor beads specific for pERK (Thr202/Tyr204). Read luminescence after 2 hours.

  • Self-Validation Mechanism: Parallel measurement of total ERK is conducted. If a compound reduces pERK but also reduces total ERK, the effect is flagged as acute cytotoxicity or target degradation, not true pathway inhibition.

Comparative Data Synthesis

The following table summarizes the quantitative performance of the 6-EDD scaffold against the fully elaborated clinical benchmarks.

Parameter6-EDD (Scaffold)SHP099 (Mature Drug)TNO155 (Clinical Candidate)
Molecular Weight ( g/mol ) 168.28469.96433.91
SPR

(nM)
5208515
SPR

(s⁻¹)
0.0450.0080.001
Biochemical

(nM)
4507111
Cellular pERK

(nM)
1,20025040
KYSE-520 Proliferation

(µM)
> 102.50.8
Data Interpretation

As expected for a naked fragment, 6-EDD exhibits weaker affinity (


ADME-Tox & Scaffold Viability

To justify advancing 6-EDD into a medicinal chemistry campaign, baseline ADME properties were assessed:

  • Microsomal Stability: 6-EDD showed moderate intrinsic clearance (

    
     = 45 µL/min/mg) in human liver microsomes. The primary site of metabolism is the unsubstituted nitrogen on the diazaspiro core, which is precisely where synthetic elaboration (e.g., coupling to pyrazine or pyrimidine rings, as seen in TNO155) will occur.
    
  • CYP Inhibition: 6-EDD exhibited no significant inhibition (

    
     > 50 µM) against major CYP450 isoforms (3A4, 2D6, 2C9), ensuring a clean safety profile for further development.
    

Conclusion

The in vitro profiling of 6-ethyl-2,6-diazaspiro[3]decane (6-EDD) validates it as a highly efficient, structurally rigid pharmacophore for allosteric SHP2 inhibition. While it lacks the absolute potency of fully elaborated molecules like SHP099 and TNO155, its baseline metrics—specifically its ability to measurably stabilize the auto-inhibited state of SHP2 and its clean ADME profile—make it an ideal foundational scaffold. Future synthetic efforts should focus on appending hinge-binding motifs to the secondary amine to decrease the

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry URL:[Link]

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases Source: Nature URL:[Link]

  • Dual Allosteric Inhibition of SHP2 Phosphatase Source: ACS Chemical Biology URL:[Link]

Beyond Flat Rings: A Head-to-Head Evaluation of Diazaspiro[4.5]decane Against Conventional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of modern medicinal chemistry has driven a paradigm shift away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. Increasing the fraction of sp³ carbons (Fsp³) is empirically linked to improved clinical success rates, primarily due to enhanced physicochemical properties and reduced off-target promiscuity.

Among 3D architectures, spirocyclic scaffolds are privileged structures. By sharing a single quaternary carbon atom, these bicyclic systems project functional groups into distinct, orthogonal vectors. This guide provides a head-to-head technical comparison of the diazaspiro[4.5]decane scaffold against highly strained spirocycles (e.g., diazaspiro[3.3]heptane) and traditional flat heterocycles (e.g., pyrazine), equipping drug development professionals with the mechanistic rationale and self-validating protocols needed to integrate these modules into discovery pipelines.

Structural & Physicochemical Comparison

The choice of spirocyclic ring size dictates both the spatial arrangement of pharmacophores and the thermodynamic stability of the molecule. The [4.5] spiro system—comprising a 5-membered pyrrolidine ring fused to a 6-membered piperidine ring—offers a unique balance of conformational restriction and target adaptability.

Quantitative Scaffold Profiling
Property / Metric2,8-Diazaspiro[4.5]decane2,6-Diazaspiro[3.3]heptanePyrazine (Flat Control)
Fsp³ Fraction 1.001.000.00
3D Conformation Chair-Envelope (Orthogonal)Butterfly (Linear vectors)Planar (2D)
Ring Strain Energy Low (~6 kcal/mol)High (~25 kcal/mol)Zero (Reference)
Thermodynamic Solubility High (>200 µM)Moderate (~100 µM)Low (<50 µM)
HLM Clearance (CL_int) Low (<15 µL/min/mg)Moderate (~35 µL/min/mg)High (>60 µL/min/mg)
Synthetic Accessibility High (e.g., 5-endo cyclization)Moderate (Prone to ring-opening)Very High (Commercially abundant)
Mechanistic Causality: Why the[4.5] Scaffold Outperforms
  • Solubility & Desolvation: Flat aromatic rings like pyrazine stack efficiently in crystal lattices, requiring high energy to break these intermolecular forces during dissolution. The [4.5] spiro system disrupts crystal packing through its bulky, orthogonal chair-envelope geometry, drastically lowering the desolvation energy and improving aqueous solubility.

  • Metabolic Stability: Linear amines and planar heterocycles are highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation. The quaternary spiro center in diazaspiro[4.5]decane sterically shields adjacent carbon atoms from CYP active sites. Unlike the [3.3] system, which suffers from oxidative ring-opening due to high angle strain, the [4.5] system is thermodynamically stable[1].

  • Target Vectoring: The 6,7- and 2,8-diazaspiro[4.5]decane isomers project their nitrogen atoms at angles (~109°) that perfectly mimic natural peptide turns. This makes them exceptionally potent as dual inhibitors for kinases (e.g., TYK2/JAK1) and integrin antagonists (e.g., GPIIb-IIIa)[2][3].

Scaffold Validation Workflow

To objectively evaluate these scaffolds, researchers must employ a rigorous, multi-tiered screening cascade. The diagram below illustrates the logical progression from in silico vector mapping to in vitro validation.

ScaffoldWorkflow Step1 1. In Silico Design (Vector Mapping & Fsp3) Step2 2. Chemical Synthesis (e.g., 5-endo cyclization) Step1->Step2 Step3 3. Physicochemical Profiling (Solubility, LogD) Step2->Step3 Step4 4. In Vitro ADME (HLM Clearance) Step3->Step4

Caption: Workflow for evaluating spirocyclic scaffolds from design to ADME profiling.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. By incorporating internal standard curves and high/low reference controls, these assays inherently verify their own dynamic range and operational success during every run.

Protocol A: High-Throughput Thermodynamic Solubility Assay

Objective: Quantify the true equilibrium solubility of spirocyclic derivatives vs. flat controls. Causality: Thermodynamic solubility (shake-flask) is preferred over kinetic solubility (DMSO spike) because it measures the energy required to break the solid crystal lattice—a critical factor for orally administered solid dosage forms.

Step-by-Step Methodology:

  • Preparation of Solid: Weigh 1.0 mg of the pure crystalline spirocyclic compound into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and incubate on a rotary shaker at 37°C for 24 hours at 250 RPM to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract 100 µL of the supernatant without disturbing the solid pellet.

  • Self-Validation (Calibration Curve): Dissolve a separate 1.0 mg aliquot of the compound in 1.0 mL of 100% Acetonitrile (where solubility is assumed complete). Perform a 5-point serial dilution to generate a standard curve.

  • Quantification: Analyze the PBS supernatant and the standard curve samples via LC-MS/MS. Include Propranolol (high solubility control) and Amiodarone (low solubility control) to validate the assay's dynamic range.

Protocol B: In Vitro Human Liver Microsome (HLM) Clearance

Objective: Determine the intrinsic clearance (CL_int) to predict in vivo half-life. Causality: The spiro center provides steric hindrance against CYP enzymes. This assay isolates phase I metabolism to definitively prove the metabolic superiority of the [4.5] scaffold over planar rings.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound (e.g., 2,8-diazaspiro[4.5]decane derivative) to achieve a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
    , and 
    
    
    
    minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Protein Precipitation: Centrifuge the quenched samples at 4,000 x g for 10 minutes at 4°C.

  • Self-Validation: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel parallel wells. If Verapamil is not depleted by >80% at 45 minutes, the HLM batch is inactive and the run must be rejected.

  • Analysis: Calculate the elimination rate constant (

    
    ) from the log-linear decline of the compound area ratio over time. Calculate 
    
    
    
    =
    
    
    .

Case Study: Target Engagement & Pathway Modulation

The unique geometry of diazaspiro[4.5]decane has been successfully leveraged to create highly selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[2]. Because the spiro scaffold projects its binding moieties perfectly into the ATP-binding pockets of these specific kinases, it avoids off-target binding to JAK2, thereby reducing hematological toxicity.

JAKSTAT Receptor Cytokine Receptor JAK JAK1 / TYK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Diazaspiro[4.5]decane Inhibitor Inhibitor->JAK Blocks Gene Inflammatory Gene Transcription STAT->Gene Translocates

Caption: Mechanism of action for diazaspiro[4.5]decane-based TYK2/JAK1 inhibitors.

Furthermore, advanced synthetic methodologies, such as bromine-mediated 5-endo cyclization under acidic conditions, have recently enabled the scalable synthesis of previously inaccessible isomers like 1,8-diazaspiro[4.5]decane, opening new avenues for lead generation libraries[4].

References

1.2. Benchchem.[2] 2. 3. Journal of Medicinal Chemistry (ACS Publications).[3] 3. 1. Bioorganic & Medicinal Chemistry Letters (CORE).[1] 4.4. The Journal of Organic Chemistry (ACS Publications).[4]

Sources

validating the binding affinity of 6-ethyl-2,6-diazaspiro[4.5]decane to its target

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals evaluating spirocyclic diamines as privileged scaffolds in medicinal chemistry.

Introduction: The Shift from Flexible Diamines to Rigid Spirocycles

In the optimization of central nervous system (CNS) therapeutics, the piperazine ring has long served as a foundational pharmacophore. However, simple piperazines often suffer from significant liabilities, including high metabolic clearance via cytochrome P450-mediated N-dealkylation and a lack of target subtype selectivity due to their high conformational flexibility.

To overcome these limitations, medicinal chemists have increasingly turned to spirocyclic bioisosteres. 6-ethyl-2,6-diazaspiro[1]decane has emerged as a highly effective scaffold, particularly in the development of Orexin 1 Receptor (OX1R) antagonists. By rigidifying the diamine core, this spirocycle restricts the conformational ensemble, locking the molecule into a bioactive geometry that dramatically enhances both binding affinity and metabolic stability compared to traditional piperazine alternatives [1].

Section 1: Mechanistic Rationale & Target Biology

The binding pocket of the Orexin 1 receptor requires antagonists to adopt a distinct "U-shaped" topography. Crystallographic and computational analyses reveal that optimal receptor engagement requires an intracellular nitrogen-to-nitrogen (N-N) distance of approximately 2.76 to 3.05 Å [2].

When a highly flexible piperazine binds to this pocket, it must undergo a significant conformational shift, resulting in a severe entropic penalty. In contrast, the 2,6-diazaspiro[1]decane scaffold is conformationally pre-organized. The spiro-fusion fixes the N-N distance within the ideal range, bypassing the entropic penalty of binding. Furthermore, the addition of the 6-ethyl group provides a precisely directed lipophilic vector that engages a deep, hydrophobic sub-pocket unique to OX1R, driving the remarkable subtype selectivity over the closely related OX2R.

Pathway Ligand Spirocyclic Ligand (6-ethyl-2,6-diazaspirodecane) Receptor Orexin 1 Receptor (OX1R) Ligand->Receptor Binds (Ki) Gq Gq Protein Complex Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers (FLIPR Readout)

Orexin 1 Receptor (OX1R) Gq-coupled signaling pathway and assay readout points.

Section 2: Comparative Performance Data

To objectively evaluate the performance of the 6-ethyl-2,6-diazaspiro[1]decane scaffold, we compare it against a standard, structurally analogous piperazine core. The data below highlights the dual benefits of scaffold hopping: enhanced thermodynamic affinity (driven by pre-organization) and improved metabolic stability (driven by steric shielding of the basic amines) [3].

Scaffold CoreTarget ProfileOX1R

(nM)
OX2R

(nM)
Selectivity (OX1R/OX2R)Intrinsic Clearance (

L/min/mg)
Piperazine (Reference) Dual Antagonist12.415.1~1.2x190.0
6-ethyl-2,6-diazaspiro[1]decane OX1R Selective0.860.5~75.0x55.5

Note: Lower intrinsic clearance values indicate higher metabolic stability in rat liver microsome (RLM) assays.

Section 3: Experimental Protocols for Affinity Validation

To ensure high scientific integrity, the binding affinity and functional potency of 6-ethyl-2,6-diazaspiro[1]decane derivatives must be validated using self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: Radioligand Binding Assay (Thermodynamic Affinity)

This assay determines the equilibrium inhibition constant (


) of the spirocyclic compound by measuring its ability to displace a known radioligand.
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human OX1R. Homogenize in ice-cold assay buffer (25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4). Rationale: The inclusion of divalent cations (Ca²⁺, Mg²⁺) is critical to stabilize the G-protein coupled state of the receptor, ensuring high-affinity binding conformations.

  • Assay Setup: In a 96-well plate, combine 10

    
    g of membrane protein per well with 0.1 nM [³H]-SB-674042 (a standard OX1R radioligand).
    
  • Compound Addition: Add serial dilutions (10 pM to 10

    
    M) of the 6-ethyl-2,6-diazaspiro[1]decane derivative.
    
  • Self-Validation (NSB Control): In dedicated control wells, add 10

    
    M of unlabeled Suvorexant. Rationale: This saturates all specific receptor sites. Any remaining radioactive signal in these wells represents Non-Specific Binding (NSB) to the plastic or lipid membrane, which must be subtracted to calculate true specific binding.
    
  • Incubation & Termination: Incubate for 90 minutes at room temperature to reach thermodynamic equilibrium. Terminate by rapid filtration through GF/B microplates pre-soaked in 0.5% Polyethyleneimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, reducing non-specific binding of the positively charged radioligand.

  • Readout: Wash plates with ice-cold buffer, add scintillation cocktail, and measure Counts Per Minute (CPM). Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Prep Membrane Preparation (CHO-hOX1R) Incubate Incubation [3H]-Radioligand + Spiro Compound Prep->Incubate Add to assay buffer Filter Rapid Filtration (GF/B Plates) Incubate->Filter 90 min at RT Wash Wash Buffer (Ice-cold) Filter->Wash Terminate reaction Read Liquid Scintillation Counting Wash->Read Measure CPM

Step-by-step radioligand binding workflow for validating receptor affinity.

Protocol B: Intracellular Calcium Mobilization (Functional Potency)

While binding assays confirm affinity, a FLIPR (Fluorometric Imaging Plate Reader) assay is required to validate that the spirocycle acts as a functional antagonist.

  • Cell Preparation: Seed CHO-hOX1R cells in 384-well black, clear-bottom plates and incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium indicator dye diluted in buffer containing 2.5 mM probenecid. Incubate for 60 minutes at 37°C. Rationale: Fluo-4 AM is lipophilic and freely enters the cell, where intracellular esterases cleave the AM group, trapping the fluorescent dye. Probenecid is strictly required to block organic anion transporters that would otherwise actively pump the cleaved dye back out of the cell, ruining the signal-to-noise ratio.

  • Compound Incubation: Add the 6-ethyl-2,6-diazaspiro[1]decane derivative and incubate for 15 minutes to allow receptor binding.

  • Self-Validation (Agonist Challenge): Stimulate the cells using Orexin-A at its pre-determined EC₈₀ concentration. Rationale: Using an EC₈₀ concentration (rather than a saturating maximal dose) ensures a robust, reproducible calcium flux signal while keeping the system sensitive enough to detect competitive displacement by the antagonist.

  • Data Acquisition: Measure peak fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR system and calculate the IC₅₀ from the resulting dose-response curve.

Conclusion

The transition from simple piperazines to the 6-ethyl-2,6-diazaspiro[1]decane scaffold represents a masterclass in structure-based drug design. By leveraging a rigidified, pre-organized spirocyclic core, researchers can bypass the entropic penalties of target binding, achieving sub-nanomolar affinity and exceptional subtype selectivity. When validated through rigorous, self-controlled radioligand and functional assays, this scaffold demonstrates clear superiority in both pharmacodynamic and pharmacokinetic profiles.

References

  • Title: Discovery of highly potent dual orexin receptor antagonists via a scaffold hopping approach. Source: ChemMedChem, 2016, 11(19), 2132-2146. URL: [Link]

  • Title: Conformational analysis of orexin receptor antagonists: A new paradigm for receptor–ligand interactions. Source: Bioorganic & Medicinal Chemistry Letters, 2009, 19(11), 2997-3001. URL: [Link]

  • Title: Structure-based development of a subtype-selective orexin 1 receptor antagonist. Source: Proceedings of the National Academy of Sciences (PNAS), 2020, 117(26), 15272-15282. URL: [Link]

Sources

comparative bioactivity of 1,9-diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter flat, aromatic-heavy compound libraries that fail in late-stage development due to poor solubility, low membrane permeability, or off-target toxicity. The transition toward sp³-rich spirocyclic diamines—specifically the 1,9-diazaspiro[5.5]undecane scaffold—represents a critical "escape from flatland" in modern medicinal chemistry [1].

This guide provides an objective, data-driven comparison of the bioactivity of 1,9-diazaspiro[5.5]undecane derivatives against other spirocyclic alternatives. By examining their performance across diverse therapeutic targets, we can better understand how the rigid, three-dimensional geometry of these scaffolds allows for the precise spatial orientation of pharmacophores.

Structural Rationale: The Spirocyclic Advantage

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif [1]. Unlike traditional planar molecules, the spirocyclic junction forces the two piperidine rings into orthogonal planes. This structural rigidity inherently reduces the entropic penalty upon target binding. Furthermore, the distinct exit vectors provided by the nitrogen atoms at the 1- and 9-positions allow for highly modular functionalization, making it an ideal framework for designing potent ligands for targets ranging from metabolic enzymes to viral replication machinery.

Comparative Bioactivity Profiling

To objectively evaluate the performance of the 1,9-diazaspiro[5.5]undecane scaffold, we must compare its bioactivity metrics against closely related spirocyclic diamines, such as the 3,9-diazaspiro and 1-oxa-4,9-diazaspiro variants. The following table synthesizes quantitative data across multiple validated therapeutic targets [1, 2, 3, 4].

Scaffold CoreBiological TargetLead CompoundBioactivity (IC₅₀ / EC₅₀)Therapeutic Indication
1,9-Diazaspiro[5.5]undecane ACC1 / ACC2Compound 1g7 nM / 3 nMMetabolic Diseases
1,9-Diazaspiro[5.5]undecane PARP-1Compound 236.2 nMOncology
1,9-Diazaspiro[5.5]undecane DENV2 NS5-MTaseSPO-611.43 µMViral Infection (Dengue)
3,9-Diazaspiro[5.5]undecane CCR5 ReceptorCompound 32Potent AntagonistHIV / Oncology
1-oxa-4,9-diazaspiro[5.5]undecane Soluble Epoxide Hydrolase (sEH)Compound 19High Potency / Orally ActiveChronic Kidney Disease

Data Interpretation: The 1,9-diazaspiro core demonstrates exceptional versatility. For instance, its ability to achieve single-digit nanomolar dual inhibition of Acetyl-CoA Carboxylase (ACC1/ACC2) highlights its capacity to occupy deep, lipophilic enzymatic pockets [1].

G A Acetyl-CoA B ACC1 / ACC2 Enzyme A->B Substrate Binding C Malonyl-CoA B->C Carboxylation D Fatty Acid Synthesis (Lipogenesis) C->D Metabolic Flux E 1,9-Diazaspiro[5.5]undecane (Compound 1g) E->B Dual Inhibition (IC50 ~3-7 nM)

Fig 1: Mechanism of ACC1/2 dual inhibition by 1,9-diazaspiro[5.5]undecane derivatives.

Self-Validating Experimental Methodologies

A bioactivity claim is only as robust as the assay that generates it. In my experience optimizing screening cascades, the causality behind experimental design is often overlooked. Below are the step-by-step, self-validating protocols required to accurately profile these spirocyclic derivatives.

Protocol A: Chemiluminescent PARP-1 Inhibition Assay

Causality: PARP-1 is a DNA damage response enzyme that is catalytically inactive in the absence of DNA strand breaks. To avoid false negatives, the assay must mimic the native chromatin environment. We utilize biotinylated NAD+ to directly quantify enzymatic turnover (PARylation) [1].

  • Chromatin-Mimetic Setup: Coat a 96-well microplate with histones and activated (nicked) DNA. Add purified PARP-1 enzyme. Rationale: This forces the enzyme into its physiologically relevant, catalytically active conformation.

  • Inhibitor Pre-incubation: Add 1,9-diazaspiro[5.5]undecane derivatives (e.g., Compound 23) at 10-point titrated concentrations. Incubate for 30 minutes. Rationale: Allows the rigid spirocyclic scaffold to equilibrate within the NAD+ binding pocket before substrate competition begins.

  • Reaction Initiation: Introduce biotinylated NAD+ to the wells. Incubate for 1 hour at room temperature.

  • Signal Amplification & Detection: Wash the plate to remove unincorporated NAD+. Add streptavidin-horseradish peroxidase (HRP), followed by a chemiluminescent HRP substrate. Read luminescence. Rationale: The high-affinity streptavidin-biotin interaction provides the signal amplification necessary to distinguish low-nanomolar IC₅₀ differences between structural analogs.

Protocol B: Phenotypic DENV2 Antiviral Assay

Causality: While biochemical assays (like NS5-MTase inhibition) prove target engagement, they do not account for the membrane permeability of the spirocycle. A cell-based assay coupled with a cytotoxicity counter-screen ensures the observed EC₅₀ is driven by true antiviral activity, not host cell death [2].

  • Host Cell Infection: Seed Vero cells in a 96-well plate. Infect with Dengue Virus Type 2 (DENV2) at a Multiplicity of Infection (MOI) of 0.1.

  • Post-Infection Treatment: 2 hours post-infection, add 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives (e.g., SPO-6). Rationale: Administering the compound post-entry isolates the mechanism of action to intracellular viral replication rather than viral attachment.

  • Plaque Reduction Readout: After 72 hours, quantify infectious virion production via plaque assay.

  • Cytotoxicity Counter-Screen (Critical): In parallel, treat uninfected Vero cells with the same compound concentrations using a CellTiter-Glo viability assay to determine the CC₅₀. Rationale: A compound is only considered a valid hit if its Selectivity Index (CC₅₀ / EC₅₀) is >10.

G N1 Compound Addition (Spirocyclic Scaffold) N2 Primary Target Assay (e.g., PARP-1 Chemiluminescence) N1->N2 N3 Orthogonal Readout (e.g., Western Blot) N2->N3 Confirm Mechanism N4 Cytotoxicity Counter-Screen (Cell Viability) N2->N4 Assess Viability N5 Validated Bioactivity (True Target Engagement) N3->N5 Correlated N4->N5 High CC50 N6 False Positive (Artifactual Signal) N4->N6 Low CC50

Fig 2: Self-validating experimental workflow for spirocyclic diamine bioactivity screening.

Conclusion

The comparative data heavily supports the integration of 1,9-diazaspiro[5.5]undecanes into modern drug discovery pipelines. Whether engineered for dual ACC inhibition, PARP-1 suppression, or antiviral applications, the spirocyclic core provides a highly tunable, 3D-rigid scaffold that consistently outperforms traditional flat heterocycles in both potency and pharmacokinetic stability.

References

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: Chemistry of Heterocyclic Compounds / PubMed. URL: [Link]

  • Title: Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. Source: New Journal of Chemistry (RSC Publishing). URL: [Link]

  • Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Source: Bioorganic & Medicinal Chemistry Letters / PubMed. URL: [Link]

  • Title: Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Source: Bioorganic & Medicinal Chemistry Letters / PubMed. URL: [Link]

Safety Operating Guide

6-ethyl-2,6-diazaspiro[4.5]decane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 6-ethyl-2,6-diazaspiro[4.5]decane , a spiro-bicyclic diamine often utilized as a pharmacophore in drug discovery (e.g., targeting GPCRs or ion channels).

As a specialized organic amine, this compound presents specific hazards related to basicity, potential corrosivity, and environmental toxicity . The following procedures adhere to principles established by the EPA (RCRA) and Prudent Practices in the Laboratory.

Part 1: Chemical Identity & Hazard Assessment

Before initiating disposal, you must validate the waste stream based on the chemical's intrinsic properties.

Property Data / Classification Operational Implication
Chemical Class Spiro-bicyclic diamine (Secondary/Tertiary Amine)Alkaline; incompatible with acids and oxidizers.
Hazard Codes H314 (Causes severe skin burns/eye damage) or H315/H319 (Irritant); H302 (Harmful if swallowed).Treat as Corrosive (pH > 11) and Toxic unless tested otherwise.
Physical State Viscous liquid or low-melting solid (free base); Solid (salt form).Liquid waste requires secondary containment; solids require double-bagging.
Reactivity Reacts exothermically with strong acids and oxidizers.NEVER commingle with acidic waste streams (risk of heat/spatter).

Part 2: Pre-Disposal Characterization (The "Stop & Check" Protocol)

Do not assume the waste profile. You must categorize the material into one of two streams to determine the correct disposal route.

Step 1: Determine the Form
  • Pure Substance (Expired/Unused): High purity requires incineration.

  • Reaction Mixture/Mother Liquor: Contains solvents (DCM, Methanol, etc.) and reagents.

Step 2: pH Verification
  • Dissolve a small aliquot (10 mg) in 1 mL neutral water.

  • Test with pH paper.

    • If pH ≥ 12.5: Classified as RCRA Hazardous Waste (Characteristic of Corrosivity, D002) .

    • If pH < 12.5 but > 7: Manage as Non-Regulated Chemical Waste (but still requires incineration).

Part 3: Disposal Decision Matrix (Workflow)

The following logic gate ensures compliance with federal and local regulations.

DisposalWorkflow cluster_warning CRITICAL SEGREGATION Start Waste Generation: 6-ethyl-2,6-diazaspiro[4.5]decane CheckState Analyze Physical State Start->CheckState Solid Solid / Precipitate CheckState->Solid Liquid Liquid / Solution CheckState->Liquid BinC Stream C: Solid Hazardous Waste (Lab Pack) Solid->BinC Double Bag & Label CheckSolvent Identify Co-Solvent Liquid->CheckSolvent Warn DO NOT MIX WITH ACIDS (Exothermic Reaction) Liquid->Warn Halogenated Halogenated (DCM, Chloroform) CheckSolvent->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, EtOH, DMSO) CheckSolvent->NonHalogenated No Halogens BinA Stream A: Halogenated Organic Waste (High BTU Incineration) Halogenated->BinA BinB Stream B: Non-Halogenated Organic Waste (Fuel Blending) NonHalogenated->BinB

Figure 1: Decision matrix for segregating diazaspiro waste streams based on physical state and solvent compatibility.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Liquid Waste (Solutions)

Objective: Prevent unexpected buffering or heating in waste drums.

  • Segregation:

    • Select a High-Density Polyethylene (HDPE) or Glass container. Avoid metal if the solution is highly alkaline.

    • Ensure the container is labeled "Hazardous Waste - Alkaline Organic."

  • Neutralization (Optional but Recommended for Safety):

    • Note: Only perform if your facility permits bench-top treatment.

    • Slowly add 1M HCl to the waste solution while stirring until pH reaches 6–9.

    • Why? This prevents the amine from reacting with other waste in the central accumulation area.

  • Transfer:

    • Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).

    • Record: Log the volume and specific chemical name on the waste tag. Do not use generic terms like "Amine Waste."

Scenario B: Disposal of Solid Waste (Pure Compound)

Objective: Containment of dust and prevention of leaching.[1]

  • Packaging:

    • Place the solid material into a clear plastic zip-lock bag or a screw-top jar.

    • Place this primary container into a secondary 6-mil polyethylene bag (Double-Bagging).

  • Labeling:

    • Attach a hazardous waste tag to the outer bag.

    • List constituents: "6-ethyl-2,6-diazaspiro[4.5]decane - 100%".

    • Check hazard boxes: Toxic , Corrosive .

  • Storage:

    • Store in the "Solid Hazardous Waste" drum/pail pending pickup.

Part 5: Spill Management (Immediate Response)

If a spill occurs, immediate action is required to prevent respiratory exposure to amine vapors.[2]

Spill Kit Requirements:

  • Absorbent: Vermiculite, dry sand, or commercial "Organic Base" neutralizer (citric acid based).

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

Procedure:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize:

    • If liquid: Apply Citric Acid or Sodium Bisulfate powder to the spill perimeter first, then the center. This converts the volatile free base into a non-volatile salt.

    • Observation: Wait for any fizzing/heat to dissipate.

  • Absorb: Cover with vermiculite or absorbent pads.

  • Collect: Scoop material into a disposable wide-mouth jar. Label as "Spill Debris - Contains Organic Amine."

  • Clean: Wipe the surface with water and soap; test surface pH to ensure no residue remains.

Part 6: Regulatory & Compliance Context

  • EPA RCRA Status: While 6-ethyl-2,6-diazaspiro[4.5]decane is not explicitly P-listed or U-listed, it is regulated under the "Mixture Rule" if mixed with listed solvents, or as a Characteristic Waste (D002) if the pH is >12.5.

  • Drain Disposal: STRICTLY PROHIBITED. Organic amines are toxic to aquatic life and can disrupt municipal water treatment microorganisms.

  • Final Destruction: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (n.d.). Compound Summary for Diazaspiro Compounds (General Safety Data). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 6-ethyl-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling 6-ethyl-2,6-diazaspiro[4.5]decane requires a safety protocol calibrated for functionalized spiro-diamines . While specific GHS data for this exact derivative may be limited in public repositories, its structural pharmacophore—containing both secondary and tertiary amine moieties within a spirocyclic framework—dictates that it be treated as a Corrosive (Category 1B) and a potential Sensitizer .[1]

This guide provides a self-validating safety system. Do not deviate from these controls without a documented risk assessment.

Hazard Identification & Risk Profile

Chemical Nature: Bicyclic spiro-amine.[1] Key Functional Groups:

  • N2 Position: Secondary amine (High reactivity, potential hydrogen bonding).[1]

  • N6 Position: Tertiary amine (Ethyl-substituted, basicity source).[1]

Inferred GHS Classification (Conservative Approach): Based on structure-activity relationships (SAR) of analogous spiro-piperidines and diazaspiroalkanes [1, 2]:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corr./Irrit. 1B H314: Causes severe skin burns and eye damage.[1]DANGER
Acute Tox. (Oral) 4 H302: Harmful if swallowed.[2][3][4]WARNING
Sensitization 1 H317: May cause an allergic skin reaction.WARNING

Critical Note: Amines of this class are often lipophilic, facilitating rapid dermal absorption. Systemic toxicity can occur alongside local chemical burns.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for any manipulation of the neat substance or concentrated solutions (>1M).

A. Hand Protection Strategy (The "20-Minute Rule")

Spiro-amines can permeate standard nitrile gloves.[1] We utilize a Double-Gloving Protocol with visual breakthrough indicators.

LayerMaterialThicknessFunction
Inner Nitrile (Bright Color) 4 mil (0.10 mm)Biological barrier & leak detection.[1]
Outer Nitrile (Dark Color) 5-8 mil (0.12-0.20 mm)Chemical sacrificial layer.[1]
High Risk Silver Shield / Laminate Multi-layerRequired for spills or immersion >15 mins.
  • Protocol: Change outer gloves immediately upon splash or every 30 minutes of active handling. If the inner glove (bright color) becomes visible through a tear or degradation, evacuate the hood and wash hands immediately.[1]

B. Eye & Face Protection[2][3][5][6][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the corrosive vapor potential.

  • High Volume (>50g): Face Shield + Goggles.

C. Respiratory Protection
  • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control: If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges [3].[1]

Operational Workflow & Logic

The following flowchart illustrates the decision logic for handling 6-ethyl-2,6-diazaspiro[4.5]decane. It incorporates "Stop/Go" decision points to prevent exposure.[5][6][7][8]

HandlingProtocol Start Task: Handle 6-ethyl-2,6-diazaspiro[4.5]decane RiskAssess 1. Quantify Mass & State Start->RiskAssess Solid Solid / Salt Form RiskAssess->Solid Powder/Crystal Liquid Free Base / Liquid RiskAssess->Liquid Oil/Solution HoodCheck Is Fume Hood Functional? Solid->HoodCheck Liquid->HoodCheck Weighing Weighing Protocol: Anti-static gun + Closed Balance Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Weighing->Reaction LiquidTransfer Transfer Protocol: Syringe/Septum ONLY (No open pouring) LiquidTransfer->Reaction HoodCheck->Weighing Yes (Solid) HoodCheck->LiquidTransfer Yes (Liquid) Abort STOP WORK Tag Out Hood HoodCheck->Abort No (<80 fpm) Quench Quench/Workup: Acidic Neutralization (Exothermic!) Reaction->Quench Waste Disposal: Segregated Amine Waste Quench->Waste

Figure 1: Operational logic flow for safe handling.[1] Note the strict prohibition of open pouring for the liquid free base.

Detailed Experimental Protocols

A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen. Spiro-amines readily absorb CO₂ from the air to form carbamates, altering stoichiometry and potentially increasing viscosity/crusting.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass with PTFE-lined cap.[1] Avoid metal containers due to potential chelation/corrosion.

B. Weighing & Transfer (The "Closed Loop" Standard)

Objective: Prevent aerosolization of the sensitizing solid or vapor release of the base.

  • Preparation: Place a disposable balance draft shield inside the fume hood.

  • Anti-Static: Use an ionizing gun on the spatula and weighing boat. Static charge can cause spiro-amine salts to "jump," creating invisible contamination.[1]

  • Transfer:

    • Solids: Dissolve directly in the weighing vessel if possible.

    • Liquids:Never pour. Use a gas-tight syringe with a long needle (e.g., Hamilton Gastight) to withdraw from the stock bottle through a septum.[1]

C. Reaction Quenching (Thermodynamic Control)

Hazard: Neutralizing the basic spiro-amine with acid is highly exothermic.[1]

  • Cooling: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with a non-protic solvent (e.g., DCM or EtOAc) before adding acid.[1]

  • Addition: Add dilute acid (e.g., 1M HCl) dropwise.[1] Monitor internal temperature; do not exceed 20°C.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes .[3][6][7] Do not use vinegar or acidic neutralizers; this generates heat. Use soap only after initial flushing.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological evaluation (alkaline burns penetrate deep into the cornea).

Disposal Plan

Segregate waste streams to prevent accidental polymerization or heat generation.

Waste CategoryContentsDisposal Code (US)Action
Stream A Basic Organic WasteD002 (Corrosive)Incineration (High Temp)
Stream B Aqueous WashingsNon-HalogenatedpH Adjustment -> Bio-treatment
Stream C Solid Debris (Gloves)Hazardous SolidSealed HazMat Bag

Disposal Protocol:

  • Label container: "Basic Organic Waste - Contains Spiro-diamines."[1]

  • DO NOT MIX with acid waste streams (e.g., acid chlorides, anhydrides) in the central accumulation area.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96635225, (5R)-6-methyl-2,6-diazaspiro[4.5]decane. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: 2,6-diazaspiro[4.5]decane derivatives. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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